Candesartan Cilexetil
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020239 | |
| Record name | Candesartan cilexetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145040-37-5 | |
| Record name | Candesartan cilexetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Candesartan cilexetil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candesartan cilexetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Candesartan cilexetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Candesartan cilexetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Candesartan Cilexetil in Renal Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan (B1668252) cilexetil, a prodrug that is rapidly and completely converted to its active form, candesartan, during gastrointestinal absorption, is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB).[1] While its primary indication is the management of hypertension, candesartan has demonstrated significant renal protective effects, making it a cornerstone in the treatment of chronic kidney disease (CKD), particularly in patients with proteinuria.[1][2] This technical guide provides a comprehensive overview of the multifaceted mechanisms through which candesartan exerts its renoprotective actions, delving into both its well-established role as a modulator of the renin-angiotensin-aldosterone system (RAAS) and its more recently elucidated pleiotropic effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular and cellular pathways influenced by candesartan, quantitative data from key studies, detailed experimental protocols, and visual representations of relevant signaling cascades.
Core Mechanism of Action: Angiotensin II Receptor Blockade
The primary and most well-understood mechanism of candesartan's renal protection lies in its potent and insurmountable antagonism of the AT1 receptor.[3]
The Renin-Angiotensin-Aldosterone System (RAAS) in Renal Pathophysiology
The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance.[1] In the context of kidney disease, overactivation of the RAAS, leading to elevated levels of angiotensin II, contributes significantly to renal injury. Angiotensin II exerts its detrimental effects primarily through the AT1 receptor, leading to vasoconstriction of the efferent arterioles of the glomeruli, which increases intraglomerular pressure and induces hyperfiltration.[1][4] This sustained elevation in glomerular pressure damages the delicate glomerular filtration barrier, leading to proteinuria, a hallmark of CKD progression.[5] Furthermore, angiotensin II promotes inflammation, fibrosis, and oxidative stress in the kidneys.[6][7]
Candesartan's High-Affinity Binding to the AT1 Receptor
Candesartan is characterized by its slow dissociation from the AT1 receptor, resulting in a potent and long-lasting blockade.[3] This "insurmountable" antagonism effectively inhibits the downstream signaling cascades initiated by angiotensin II binding. By blocking the AT1 receptor, candesartan mitigates the harmful effects of angiotensin II on the kidneys.
Hemodynamic Effects: Reduction of Glomerular Pressure
By selectively blocking the AT1 receptor, candesartan leads to the relaxation of the efferent arterioles, which in turn reduces the hydraulic pressure within the glomeruli.[8] This reduction in intraglomerular pressure is a key factor in its renoprotective effect, as it alleviates the mechanical stress on the glomerular capillaries and podocytes.[4] Studies have shown that candesartan can reduce the filtration fraction, indicating a decrease in glomerular capillary pressure, even while maintaining the glomerular filtration rate (GFR).[5][8]
Anti-proteinuric Effects
One of the most significant clinical benefits of candesartan in nephrology is its ability to reduce proteinuria.[9][10][11][12] This effect is, in part, a direct consequence of the reduction in intraglomerular pressure. However, evidence suggests that the anti-proteinuric effects of candesartan may also be independent of its systemic blood pressure-lowering effects.[9][13] This suggests that candesartan's actions on the cellular components of the glomerulus also contribute to the restoration of the filtration barrier's integrity.
Beyond AT1 Receptor Blockade: Pleiotropic Renal Protective Effects
Emerging evidence has revealed that candesartan possesses renoprotective properties that extend beyond its primary function as an AT1 receptor antagonist. These "pleiotropic" effects are often observed at higher doses and contribute significantly to its overall therapeutic benefit.[14][15][16]
Anti-inflammatory Mechanisms
Chronic inflammation is a key driver of CKD progression. Candesartan has been shown to exert potent anti-inflammatory effects in the kidney through mechanisms that can be both dependent and independent of AT1 receptor blockade.[14][15][17]
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Studies have demonstrated that candesartan can suppress the activation of NF-κB in renal tubular epithelial cells, even in the absence of the AT1 receptor.[14][17] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
-
Reduction of Pro-inflammatory Cytokines and Chemokines: Candesartan treatment has been associated with a decrease in the expression of key pro-inflammatory and pro-fibrotic cytokines, such as transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6).[13][15] It also reduces the expression of chemokines like monocyte chemoattractant protein-1 (MCP-1) and RANTES, which are involved in the recruitment of inflammatory cells to the kidney.[17][18]
Antioxidant Properties
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a major contributor to renal cell damage. Candesartan has been shown to possess direct antioxidant properties, independent of its AT1 receptor blocking activity.[14][15] It can reduce the generation of ROS in renal tubular epithelial cells, thereby protecting them from oxidative damage.[14]
Anti-fibrotic Effects
Renal fibrosis, the excessive accumulation of extracellular matrix, is the final common pathway of most progressive kidney diseases. Candesartan has demonstrated significant anti-fibrotic effects.[13][19]
-
Downregulation of Pro-fibrotic Factors: By inhibiting the signaling of angiotensin II and TGF-β, candesartan reduces the expression of potent pro-fibrotic factors.[13][20]
-
Attenuation of Extracellular Matrix Deposition: Candesartan treatment leads to a reduction in the synthesis and deposition of extracellular matrix components, such as type I and type III collagens, in the glomeruli and tubulointerstitium.[13]
Cellular and Molecular Targets in the Kidney
Candesartan's renoprotective effects are mediated through its actions on various cell types within the kidney.
Podocyte Protection and Preservation of the Glomerular Filtration Barrier
Podocytes are highly specialized cells that form a crucial component of the glomerular filtration barrier. Their injury and loss are central to the development of proteinuria and glomerulosclerosis. Candesartan helps to preserve podocyte structure and function by reducing the expression of TRPC6 channels, which are implicated in podocyte injury, and by maintaining the expression of essential slit diaphragm proteins like nephrin (B609532).
Effects on Mesangial and Tubular Epithelial Cells
Mesangial cells play a role in the pathogenesis of glomerulosclerosis, and tubular epithelial cells are key mediators of tubulointerstitial inflammation and fibrosis. Candesartan's anti-inflammatory and anti-fibrotic actions on these cells contribute significantly to its overall renal protective efficacy.[13][17]
Quantitative Data Summary
The following tables summarize quantitative data from key clinical and preclinical studies investigating the renal protective effects of Candesartan Cilexetil.
Table 1: Dose-Dependent Effects of Candesartan on Proteinuria
| Study Population | This compound Dose | Duration of Treatment | Mean Reduction in Proteinuria | Reference |
| Patients with Chronic Glomerulonephritis | 2 mg/day | 12 weeks | 11.3% | [9] |
| 4 mg/day | 12 weeks | 26.3% | [9] | |
| 8 mg/day | 12 weeks | 26.0% | [9] | |
| Patients with Proteinuric Renal Disease | 16 mg/day (control) | 30 weeks | - | [10][11] |
| 64 mg/day | 30 weeks | No significant reduction vs. 16 mg | [10] | |
| 128 mg/day | 30 weeks | >33% reduction vs. 16 mg | [10][11] | |
| Patients with Primary Glomerulonephritis | 8 mg/day | 8 weeks | 21.7% | [21] |
| 16 mg/day | 8 weeks | 37.7% | [21] | |
| 32 mg/day | 8 weeks | 44.8% | [21] |
Table 2: Effects of Candesartan on Renal Hemodynamics and Function
| Study Population | This compound Dose | Parameter | Effect | Reference |
| Hypertensive Patients | 16 mg/day for 6 weeks | Mean Arterial Pressure | -8 mm Hg | [8] |
| Renal Vascular Resistance | -0.03 mm Hg/mL min⁻¹ | [8] | ||
| Filtration Fraction | Reduced from 0.24 to 0.22 | [8] | ||
| Hypertensive Type 2 Diabetic Patients | 16 mg/day for 4 weeks | Glomerular Filtration Rate (GFR) | No significant change | [22][23] |
| Renal Transplant Patients | Up to 9 years of treatment | Serum Creatinine | No significant increase | [2] |
| Estimated GFR (eGFR) | No significant increase | [2] | ||
| Hypertensive Outpatients | >1 year of treatment (up to 12 mg/day) | eGFR in CKD stage 3 | Improved from 53.8 to 59.4 mL/min/1.73 m² over 3 years | [1] |
Table 3: Impact of Candesartan on Inflammatory and Fibrotic Markers
| Experimental Model | Candesartan Dose | Marker | Effect | Reference |
| Rats with Mesangioproliferative Nephritis | Not specified | Glomerular TGF-β protein | Reduced | [13] |
| Cortical TGF-β mRNA | Reduced | [13] | ||
| Cortical Type I and III Collagen mRNA | Reduced | [13] | ||
| 5/6 Nephrectomized Rats | 1 mg/kg/day for 16 weeks | Glomerular TGF-β1 expression | Significantly inhibited | [19] |
| Interstitial Fibrosis | Significantly inhibited | [19] | ||
| Obese Zucker Rats | 23.5 mg/kg/day in diet for 14 weeks | Renal IL-1β | Normalized | [24] |
| Renal MCP-1 | Normalized | [24] | ||
| Renal Cortical Collagen | Reduced | [24] | ||
| Human Renal Tubular Epithelial Cells | 10⁻⁵ M | TNF-α-induced TGF-β expression | Significantly suppressed | [15][25] |
| TNF-α-induced IL-6 expression | Significantly suppressed | [15][25] | ||
| LPS-induced MCP-1 release | Reduced | [17] | ||
| LPS-induced RANTES release | Reduced | [17] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to investigate the renal protective mechanisms of candesartan.
Measurement of NF-κB Activation in Renal Tubular Epithelial Cells
Method: Western Blot for Phosphorylated NF-κB p65 Subunit
-
Cell Culture and Treatment: Human kidney proximal tubular epithelial cells (HKCs) are cultured to confluence. Cells are then pre-treated with various concentrations of candesartan for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a defined period (e.g., 30 minutes).[17][26]
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit (e.g., anti-phospho-p65 at Ser536). A primary antibody against total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the level of phosphorylated p65 is normalized to the total p65 or the loading control.
Assessment of Oxidative Stress in Renal Tissue
Method: Dihydroethidium (DHE) Staining for Superoxide (B77818) Anion Detection
-
Tissue Preparation: Freshly harvested kidney tissue is embedded in optimal cutting temperature (OCT) compound and snap-frozen. Cryosections (e.g., 10 µm thick) are prepared.
-
DHE Staining: The cryosections are incubated with DHE solution (e.g., 2 µM in PBS) in a light-protected, humidified chamber at 37°C for a specified time (e.g., 30 minutes). DHE is oxidized by superoxide anions to ethidium, which intercalates with DNA and fluoresces red.
-
Washing: The sections are washed with PBS to remove excess DHE.
-
Mounting and Imaging: The sections are mounted with an anti-fade mounting medium and imaged using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Quantification: The fluorescence intensity is quantified in specific regions of interest (e.g., glomeruli, tubules) using image analysis software. The results are often expressed as the mean fluorescence intensity per unit area.[27][28]
Quantification of Renal Fibrosis
Method: Picrosirius Red Staining with Polarized Light Microscopy
-
Tissue Preparation and Staining: Paraffin-embedded kidney sections (e.g., 4 µm thick) are deparaffinized and rehydrated. The sections are then stained with a Picrosirius red solution for a specified time (e.g., 1 hour).
-
Washing and Dehydration: The sections are washed, dehydrated through a graded series of ethanol, and cleared in xylene.
-
Mounting and Imaging: The sections are mounted with a resinous mounting medium. Images are captured using a light microscope equipped with a polarizing filter. Under polarized light, collagen fibers appear bright red or yellow against a dark background.
-
Quantification: The images are analyzed using image analysis software. The fibrotic area is quantified by setting a color threshold to select the red/yellow pixels corresponding to collagen fibers. The fibrotic area is then expressed as a percentage of the total tissue area in the field of view.[3][7][29]
Immunofluorescence Staining for Nephrin in Glomeruli
Method: Indirect Immunofluorescence on Frozen Kidney Sections
-
Tissue Preparation: Freshly harvested kidney tissue is embedded in OCT and snap-frozen. Cryosections (e.g., 5 µm thick) are prepared and mounted on charged slides.
-
Fixation and Permeabilization: The sections are fixed (e.g., with cold acetone (B3395972) or paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular antigens.
-
Blocking: The sections are incubated with a blocking solution (e.g., normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for nephrin (e.g., rabbit anti-nephrin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) in the dark.
-
Counterstaining and Mounting: The sections may be counterstained with a nuclear stain (e.g., DAPI) and are then mounted with an anti-fade mounting medium.
-
Imaging: The sections are visualized using a fluorescence or confocal microscope. The characteristic "linear" or "tram-track" staining pattern of nephrin along the glomerular capillary loops is observed.[30][31][32][33][34]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to candesartan's renal protective actions.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term renoprotective effect of candesartan in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical new way to measure kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of candesartan on glomerular hemodynamics and permselectivity in patients with favorable renal allograft function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additional antiproteinuric effect of ultrahigh dose candesartan: a double-blind, randomized, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Antiproteinuric effect of this compound in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supramaximal Dose of Candesartan in Proteinuric Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypertension drug dramatically reduces proteinuria in kidney disease patients | EurekAlert! [eurekalert.org]
- 12. Low-dose this compound prevents early kidney damage in type 2 diabetic patients with mildly elevated blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Candesartan prevents the progression of mesangioproliferative nephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Candesartan suppresses chronic renal inflammation by a novel antioxidant action independent of AT1R blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Candesartan inhibits inflammation through an angiotensin II type 1 receptor independent way in human embryonic kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Candesartan inhibits LPS-induced expression increase of toll-like receptor 4 and downstream inflammatory factors likely via angiotensin II type 1 receptor independent pathway in human renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of this compound (TCV-116) in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Candesartan ameliorates arsenic-induced hypertensive vascular remodeling by regularizing angiotensin II and TGF-beta signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. P-169: Positive simultaneous effect of candesartan dose up-titration on proteinuria and blood pressure - ProQuest [proquest.com]
- 22. Autoregulated glomerular filtration rate during candesartan treatment in hypertensive type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. epistemonikos.org [epistemonikos.org]
- 24. The effect of chronic candesartan therapy on the metabolic profile and renal tissue cytokine levels in the obese Zucker rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. researchgate.net [researchgate.net]
- 27. Oxidative Stress in the Pathophysiology of Kidney Disease: Implications for Noninvasive Monitoring and Identification of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Improving quantification of renal fibrosis using Deep-DUET - PMC [pmc.ncbi.nlm.nih.gov]
- 30. JCI - Neph1 and nephrin interaction in the slit diaphragm is an important determinant of glomerular permeability [jci.org]
- 31. Nephrin is necessary for podocyte recovery following injury in an adult mature glomerulus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Immunofluorescence Use and Techniques in Glomerular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Preclinical Pharmacology of Candesartan Cilexetil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of candesartan (B1668252) cilexetil, an angiotensin II receptor blocker (ARB) widely used in the management of hypertension and heart failure. The document delves into its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Mechanism of Action
Candesartan cilexetil is an inactive prodrug that is rapidly and completely hydrolyzed to its active metabolite, candesartan, during absorption from the gastrointestinal tract.[1][2] Candesartan is a potent, long-acting, and selective antagonist of the angiotensin II type 1 (AT1) receptor.[2]
Angiotensin II is the primary pressor agent of the renin-angiotensin-aldosterone system (RAAS), exerting its effects through vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, cardiac stimulation, and renal sodium reabsorption.[3] Candesartan selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[3][4] This action is independent of the pathways for angiotensin II synthesis.[3]
The binding of candesartan to the AT1 receptor is characterized as insurmountable, meaning it binds tightly and dissociates slowly.[1][2] This tight binding contributes to its long-lasting antihypertensive effect.[1][5] By blocking the AT1 receptor, candesartan leads to a dose-dependent increase in plasma renin activity and angiotensin II concentrations as a result of the loss of negative feedback.[3][6] However, the circulating angiotensin II is unable to overcome the antihypertensive effect of candesartan.[3] The unopposed stimulation of angiotensin II type 2 (AT2) receptors may contribute to the overall effects of candesartan, as AT2 receptor activation is associated with vasodilation and growth inhibition.[6]
Signaling Pathway of Candesartan's Action
Pharmacokinetics
The pharmacokinetic profile of candesartan has been extensively studied in preclinical species, primarily in rats and dogs.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration of this compound, the prodrug is completely hydrolyzed to the active drug, candesartan, during absorption in the small intestine.[7][8] No unchanged prodrug is detected in the plasma.[7][8]
In rats, the peak plasma concentration (Cmax) of candesartan is reached at approximately 2.3 hours (Tmax), with a bioavailability of about 28%.[7][8] The apparent half-life (t1/2) is around 3.8 hours.[7][8] In dogs, the Tmax is about 1.3 hours, with a lower bioavailability of 5%.[7][8] The half-life in dogs is approximately 4.3 hours.[7][8]
Candesartan is widely distributed to various tissues, including the target tissues of blood vessels.[7] The elimination of candesartan from blood vessels is slower than from plasma, which may contribute to its sustained antihypertensive effect.[7] Metabolism of candesartan is minor and involves O-deethylation to an inactive metabolite.[3] The primary route of elimination is through biliary excretion into the feces, with a smaller portion excreted in the urine.[3][7] Repeated oral dosing in rats for 14 days did not show significant accumulation of the drug.[7]
Quantitative Pharmacokinetic Parameters
| Parameter | Rat | Dog | Reference |
| Bioavailability (%) | 28 | 5 | [7][8] |
| Tmax (h) | 2.3 | 1.3 | [7][8] |
| Cmax (µg/mL) | 0.280 (at 1 mg/kg) | 0.012 (at 1 mg/kg) | [7][8] |
| t1/2 (h) | 3.8 | 4.3 | [7][8] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been demonstrated in various in vitro and in vivo preclinical models.
In Vitro Studies
In vitro studies have confirmed that candesartan is a potent and insurmountable antagonist of the AT1 receptor.[1][2] It exhibits high binding affinity for the AT1 receptor, being approximately 80-fold more potent than losartan (B1675146) and 10-fold more potent than EXP 3174, the active metabolite of losartan.[9] The dissociation of candesartan from the AT1 receptor is very slow, which is consistent with its insurmountable antagonism and long duration of action.[5]
| Parameter | Value | Species/System | Reference |
| pKi for AT1 Receptor | 8.61 ± 0.21 | COS-7 cells expressing wild-type AT1 receptor | [10][11] |
| Dissociation t1/2 | 66 min | Bovine adrenal cortical membrane | [5] |
| Kd | 51 ± 8 pM | CHO-AT1 cells | [12] |
In Vivo Studies
This compound has demonstrated significant antihypertensive effects in several animal models of hypertension, including spontaneously hypertensive rats (SHR), 2-kidney-1-clip (2K1C) renal hypertensive rats, and 1-kidney-1-clip (1K1C) renal hypertensive rats.[6][13] It produces a slow-onset, long-lasting reduction in blood pressure at doses ranging from 0.1 to 10 mg/kg, without a rebound effect upon withdrawal.[6] In SHR, a single oral dose of 0.3 mg/kg of this compound reduced maximal blood pressure by about 25 mmHg, with the effect lasting for more than a week.[5]
Beyond its blood pressure-lowering effects, this compound has been shown to provide end-organ protection. In preclinical studies, it has been shown to:
-
Prevent and cause regression of left ventricular hypertrophy and cardiac fibrosis.[6][14]
-
Protect the heart against ischemia-reperfusion injury.[6]
-
Reduce proteinuria and albuminuria in models of renal dysfunction.[6]
-
Inhibit histopathological renal changes and control the renal expression of TGF-beta1 and collagen.[6]
-
Markedly attenuate the incidence of stroke in stroke-prone SHR, even at low doses with minimal blood pressure-lowering effects.[2][6]
| Animal Model | Dose | Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day (2 weeks) | Increased plasma renin, AI, and AII; reduced plasma aldosterone. | [13] |
| 2-Kidney, 1-Clip Renal Hypertensive Dogs | 0.3 mg/kg (p.o.) | Reduced blood pressure by 25 mmHg. | [15] |
| DOCA-salt Hypertensive Rats | N/A | Candesartan decreased collagen I mRNA and collagen deposition. | [16] |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
AT1 Receptor Binding Assay (Radioligand Competition Assay)
This protocol is adapted from studies assessing the binding affinity of ARBs to the AT1 receptor.[4][10][11]
Objective: To determine the binding affinity (Ki) of candesartan for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Membrane preparations from cells expressing the AT1 receptor (e.g., rat liver membranes, COS-7 cells transfected with the AT1 receptor).[4][11]
-
Radioligand: [³H]-Angiotensin II or ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.[4][11]
-
Candesartan (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a final volume of 250 µL, incubate the receptor membrane preparation (10-50 µg protein) with a fixed concentration of the radioligand and varying concentrations of unlabeled candesartan.
-
Incubate for 60-120 minutes at room temperature to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of candesartan that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol is a general guide based on preclinical studies of antihypertensive agents.[17][18][19]
Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Blood Pressure Measurement:
-
Non-invasive method (Tail-cuff): Acclimatize the rats to the restrainer and tail-cuff apparatus for several days before the experiment. Measure systolic blood pressure and heart rate using a computerized tail-cuff system.
-
Invasive method (Telemetry): For continuous and more accurate measurements, surgically implant a telemetry transmitter with a catheter in the abdominal aorta. Allow the animals to recover for at least one week before starting the experiment.
-
-
Drug Administration: Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle orally by gavage once daily for the duration of the study (e.g., 2-4 weeks).
-
Data Collection: Measure blood pressure and heart rate at regular intervals (e.g., daily or weekly) at a consistent time of day.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the candesartan-treated groups and the vehicle-treated control group.
Assessment of Cardiac Hypertrophy
This protocol outlines the steps for evaluating the effect of this compound on cardiac hypertrophy in a pressure-overload model.[20][21][22]
Model:
-
Abdominal Aortic Constriction (AAC) in rats: Surgically constrict the abdominal aorta to induce pressure overload and subsequent cardiac hypertrophy.
Procedure:
-
Induction of Hypertrophy: Perform AAC surgery on anesthetized rats. A sham operation (without aortic constriction) should be performed on the control group.
-
Drug Treatment: Begin oral administration of this compound or vehicle daily, starting at a specified time post-surgery (e.g., 1 week).
-
Echocardiography: At the end of the treatment period, perform echocardiography on anesthetized rats to assess cardiac function and dimensions (e.g., left ventricular wall thickness, internal diameter).
-
Tissue Collection: Euthanize the animals and excise the hearts. Separate the atria, right ventricle, and left ventricle (including the septum) and weigh them.
-
Histopathological Analysis:
-
Fix a portion of the left ventricle in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome to evaluate fibrosis.
-
Quantify cardiomyocyte cross-sectional area and the extent of fibrosis using image analysis software.
-
-
Data Analysis: Compare the heart weight-to-body weight ratio, echocardiographic parameters, cardiomyocyte size, and fibrosis between the treated and control groups.
Quantification of Candesartan in Plasma by LC-MS/MS
This protocol provides a general method for the bioanalysis of candesartan in plasma.[1][2]
Objective: To determine the concentration of candesartan in plasma samples from pharmacokinetic studies.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 reversed-phase column.
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).
-
Internal standard (e.g., candesartan-d4).
-
Plasma samples.
-
Protein precipitation or solid-phase extraction (SPE) materials.
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add the internal standard and a protein precipitating agent (e.g., acetonitrile). Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the plasma sample (pre-treated with internal standard). Wash the cartridge to remove interferences. Elute candesartan and the internal standard with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate candesartan and the internal standard on the C18 column using an isocratic or gradient mobile phase.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for candesartan and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of candesartan.
-
Determine the concentration of candesartan in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
This technical guide provides a foundational understanding of the preclinical pharmacology of this compound. The detailed information on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, along with the experimental protocols, serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS | Karnakova | Drug development & registration [pharmjournal.ru]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Disposition of the new angiotensin II receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of the antagonist [3H]candesartan to angiotensin II AT1 receptor-transfected [correction of tranfected] Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of blood pressure in rats: Invasive or noninvasive methods? | Semantic Scholar [semanticscholar.org]
- 14. 2.2.1. Ischemia/Reperfusion on Langendorff Isolated and Perfused Heart [bio-protocol.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 20. Changes in cardiac structure and function in a modified rat model of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spontaneous Cardiac Hypertrophy in a Crl:CD(SD) Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
The Discovery and Synthesis of Candesartan Cilexetil: A Technical Guide
An in-depth exploration of the development, mechanism, and synthesis of a leading angiotensin II receptor blocker for researchers, scientists, and drug development professionals.
Candesartan (B1668252) cilexetil, a potent and selective angiotensin II receptor blocker (ARB), stands as a cornerstone in the management of hypertension and heart failure. This technical guide provides a comprehensive overview of its discovery, intricate synthesis, and pharmacological profile, tailored for professionals in the field of drug development and research.
Discovery and Development
The journey of candesartan began with the identification of the compound TCV-116 by Japanese scientists.[1] Early animal studies conducted between 1992 and 1993 demonstrated its efficacy, paving the way for a pilot study in humans in the summer of 1993.[1] Candesartan cilexetil was designed as a prodrug, which is rapidly and completely hydrolyzed to its active form, candesartan, in the gastrointestinal tract during absorption.[2][3][4][5] This bioconversion allows for effective oral administration.
Mechanism of Action
Candesartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[2][4][6][7] Angiotensin II is a key hormone in the renin-angiotensin-aldosterone system (RAAS), responsible for vasoconstriction and aldosterone (B195564) secretion, which in turn regulate blood pressure.[4][6] By competitively inhibiting the binding of angiotensin II to the AT1 receptor, candesartan prevents these effects, leading to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[3][6] The binding of candesartan to the AT1 receptor is characterized as insurmountable and tight, contributing to its long-lasting antihypertensive action.[2][5]
Below is a diagram illustrating the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention by candesartan.
Caption: Mechanism of action of Candesartan within the Renin-Angiotensin-Aldosterone System.
Quantitative Pharmacological Data
The efficacy and potency of candesartan have been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Properties of Candesartan
| Parameter | Value | Reference |
| Oral Bioavailability | ~15% | [7] |
| Plasma Protein Binding | >99% | [8] |
| Volume of Distribution | 0.13 L/kg | [8] |
| Elimination Half-life | ~9 hours | [5] |
Table 2: Comparative Antihypertensive Efficacy
| Drug Comparison | Dosage | Outcome | Reference |
| This compound vs. Placebo | 2-32 mg/day | Significantly reduced systolic and diastolic blood pressure. | [9] |
| This compound vs. Losartan | 16 mg/day vs. 50 mg/day | Candesartan was significantly more effective in reducing blood pressure. | [5][9] |
| This compound vs. Enalapril | 4-16 mg/day vs. 10-20 mg/day | Similar antihypertensive effect. | [5] |
| This compound vs. Amlodipine | 4-16 mg/day vs. 5 mg/day | Similar antihypertensive effect. | [5] |
Table 3: Binding Affinity and Potency
| Parameter | Value | Note | Reference |
| AT1 Receptor Affinity | >10,000-fold greater than for AT2 receptor | Demonstrates high selectivity. | [4] |
| Apparent Ki-dose (24h p.a.) | 1.9 mg | Indicates high potency and long duration of action. | [10] |
| Kd for WT AT1 receptor | Comparable to Azilsartan (B1666440) | Shows similar binding affinity to another potent ARB. | [11] |
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that has been refined over the years to improve efficiency and yield. Several synthetic routes have been published, often involving the construction of the benzimidazole (B57391) core and the subsequent attachment of the biphenyl-tetrazole moiety and the cilexetil ester group.
A representative synthetic workflow is illustrated below. This diagram outlines a common strategy for the synthesis, highlighting key transformations.
References
- 1. Candesartan - Wikipedia [en.wikipedia.org]
- 2. This compound: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]
- 8. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the role of candesartan in the optimal management of hypertension and cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II antagonism and plasma radioreceptor-kinetics of candesartan in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
Candesartan Cilexetil: A Technical Whitepaper on its Prodrug Activation and Pharmacological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candesartan (B1668252) cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the management of hypertension and heart failure. Administered as an inactive prodrug, it undergoes rapid and complete bioactivation through enzymatic hydrolysis to its active metabolite, candesartan. This technical guide provides an in-depth exploration of the conversion of candesartan cilexetil to candesartan, its pharmacokinetic profile, and the downstream signaling pathways modulated by its therapeutic action. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.
Introduction: The Prodrug Strategy
This compound was developed as a prodrug to enhance the oral bioavailability of its active form, candesartan.[1] Candesartan itself has poor absorption characteristics when administered orally. The cilexetil moiety, a 1-cyclohexyloxycarbonyloxyethyl ester, increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[1] Following absorption, this ester linkage is rapidly cleaved by endogenous esterases, primarily in the intestinal wall and to a lesser extent in the liver, to release the active candesartan.[2][3] This efficient conversion ensures that systemic circulation is predominantly exposed to the pharmacologically active agent.
Bioactivation of this compound
The activation of this compound is a critical step in its therapeutic action. This process is mediated by a class of enzymes known as carboxylesterases.
The Role of Carboxylesterases
In vitro studies have indicated that human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are involved in the hydrolysis of this compound.[4] These enzymes are strategically located for the activation of orally administered prodrugs, with CES2 being highly expressed in the small intestine and CES1 predominantly found in the liver.[5] The rapid and complete conversion suggests a high efficiency of these enzymes in metabolizing this compound.[6]
Quantitative Data
Pharmacokinetic Parameters of Candesartan
The following table summarizes key pharmacokinetic parameters of candesartan following oral administration of this compound in humans.
| Parameter | Value | Reference |
| Bioavailability | ~15% (tablet), ~40% (solution) | [7] |
| Time to Peak (Tmax) | 3-4 hours | [8] |
| Elimination Half-life (t½) | ~9 hours | [8] |
| Volume of Distribution (Vd) | 0.13 L/kg | [3] |
| Plasma Protein Binding | >99% | [2] |
| Renal Clearance | 0.19 mL/min/kg | [3] |
AT1 Receptor Binding Affinity of Candesartan
The therapeutic efficacy of candesartan is attributed to its high affinity and slow dissociation from the AT1 receptor.
| Parameter | Value | Reference |
| pKi | 8.61 ± 0.21 | |
| Kd | 7.4 nM | [6] |
Mechanism of Action: AT1 Receptor Blockade
Candesartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS). By binding to the AT1 receptor, candesartan prevents the physiological actions of angiotensin II, leading to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.
Downstream Signaling Pathways
The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. Candesartan, by blocking this initial step, inhibits these downstream pathways.
Experimental Protocols
In Vitro Hydrolysis of this compound using Human Intestinal Microsomes
This protocol is designed to determine the rate of conversion of this compound to candesartan in a system that mimics the intestinal environment.
Materials:
-
This compound
-
Candesartan (analytical standard)
-
Pooled human intestinal microsomes
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare incubation mixtures containing potassium phosphate buffer, human intestinal microsomes, and this compound (final concentration typically in the low micromolar range).
-
Initiate the reaction by adding the substrate (this compound) and incubate at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of candesartan and remaining this compound using a validated HPLC or LC-MS/MS method.
-
Calculate the rate of candesartan formation.
In Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical oral pharmacokinetic study in a rodent model.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast rats overnight with free access to water.
-
Administer a single oral dose of this compound suspension via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract candesartan from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of candesartan in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Conclusion
This compound serves as an exemplary model of a successful prodrug strategy, overcoming the bioavailability limitations of its active form, candesartan. Its efficient enzymatic activation in the gastrointestinal tract ensures reliable delivery of the therapeutic agent to the systemic circulation. The subsequent high-affinity blockade of the AT1 receptor provides a potent and sustained antihypertensive effect. The detailed understanding of its bioactivation, pharmacokinetics, and mechanism of action, as outlined in this guide, is crucial for the continued development of effective cardiovascular therapies.
References
- 1. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a new, long-acting, effective angiotensin II type 1 receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioequivalence study of this compound tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies of this compound and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC… [ouci.dntb.gov.ua]
- 8. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]
In Vitro Binding Kinetics of Candesartan Cilexetil to the AT1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on the binding kinetics of Candesartan (B1668252) Cilexetil's active metabolite, Candesartan, to the Angiotensin II Type 1 (AT1) receptor. Candesartan is distinguished among Angiotensin II Receptor Blockers (ARBs) for its potent and long-lasting insurmountable antagonism, a characteristic primarily attributed to its tight binding and slow dissociation from the AT1 receptor.[1][2][3][4][5][6] This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Quantitative Binding Kinetics
The affinity and dissociation kinetics of Candesartan for the AT1 receptor have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative parameters from multiple studies, providing a comparative perspective.
| Parameter | Value | Species/Tissue/Cell Line | Radioligand | Reference |
| Kd (Dissociation Constant) | 7.4 nM | Bovine Adrenal Cortical Membranes | [3H]CV-11974 (Candesartan) | [1] |
| Ki (Inhibition Constant) | 0.64 nM | Rabbit Aorta | Radiolabeled Angiotensin II | [7] |
| pKi (-logKi) | 8.61 ± 0.21 | COS-7 cells expressing wild-type human AT1 receptor | [3H]-Angiotensin II | [1] |
| IC50 (Half maximal inhibitory concentration) | 0.9 ± 0.1 nM | Rat Renal Membranes | [125I]-[Sar1,Ile8] Ang II | [8] |
| Dissociation Half-life (t1/2) | 66 min | Bovine Adrenal Cortical Membranes | [3H]CV-11974 (Candesartan) | [1][7] |
Table 1: Binding Affinity and Dissociation Data for Candesartan.
For comparative purposes, the binding affinities of other ARBs are presented below.
| Compound | pKi (-logKi) | IC50 (nM) | Species/Tissue/Cell Line | Radioligand | Reference |
| Candesartan | 8.61 ± 0.21 | 0.9 ± 0.1 | COS-7 cells, Rat Renal Membranes | [3H]-Angiotensin II, [125I]-[Sar1,Ile8] Ang II | [1][8] |
| Losartan | 7.17 ± 0.07 | 8.9 ± 1.1 | COS-7 cells, Rat Renal Membranes | [3H]-Angiotensin II, [125I]-[Sar1,Ile8] Ang II | [1][8] |
| EXP3174 (active metabolite of Losartan) | - | 3.4 ± 0.4 | Rat Renal Membranes | [125I]-[Sar1,Ile8] Ang II | [8] |
| Telmisartan | 8.19 ± 0.04 | - | COS-7 cells | [3H]-Angiotensin II | [1] |
| Valsartan | 7.65 ± 0.12 | - | COS-7 cells | [3H]-Angiotensin II | [1] |
Table 2: Comparative Binding Affinities of Various Angiotensin II Receptor Blockers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding kinetics of Candesartan to the AT1 receptor.
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.
1. Membrane Preparation:
-
Tissues (e.g., bovine adrenal cortex, rat kidney) or cells expressing the AT1 receptor (e.g., stably transfected COS-7 cells) are homogenized in an ice-cold buffer (e.g., 0.25 M sucrose (B13894) solution with protease inhibitors).[1][9]
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.[1]
-
The resulting supernatant is then ultracentrifuged to pellet the membrane fraction.[1]
-
The membrane pellet is resuspended in a binding assay buffer and the protein concentration is determined (e.g., by the Lowry method).[1]
2. Saturation Binding Experiment:
-
A fixed amount of membrane protein (e.g., 10 µg) is incubated with increasing concentrations of a radiolabeled ligand specific for the AT1 receptor (e.g., [3H]Candesartan or [125I]-Angiotensin II).[1][10]
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM human angiotensin II) to determine non-specific binding.[1]
-
Incubations are carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]
-
The radioactivity retained on the filters is quantified using a scintillation or gamma counter.[10]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.
-
The specific binding data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[1]
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound (e.g., Candesartan) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Assay Setup:
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value) and a fixed amount of membrane preparation are incubated with a range of concentrations of the unlabeled competitor (Candesartan).[1]
-
Incubations are allowed to reach equilibrium.
2. Data Collection and Analysis:
-
The amount of bound radioligand is measured at each concentration of the unlabeled competitor.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor, generating a sigmoidal dose-response curve.
-
The IC50 value is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Mandatory Visualizations
AT1 Receptor Signaling Pathway
The Angiotensin II Type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a cascade of intracellular signaling events leading to various physiological responses, including vasoconstriction, inflammation, and cellular growth.
Caption: Canonical Gq/11-PLC signaling pathway of the AT1 receptor.
Experimental Workflow for Determining Binding Affinity (Ki)
The following diagram illustrates the logical flow of a competition binding assay to determine the inhibition constant (Ki) of a test compound like Candesartan.
Caption: Workflow for a competition radioligand binding assay.
References
- 1. scispace.com [scispace.com]
- 2. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]
- 3. Angiotensin II antagonism and plasma radioreceptor-kinetics of candesartan in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Abilities of candesartan and other AT1 receptor blockers to impair angiotensin II-induced AT1 receptor activation after wash-out - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Guide to the Pharmacodynamics of Candesartan Cilexetil in Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candesartan (B1668252) cilexetil, an orally administered prodrug, is rapidly and completely converted to its active form, candesartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB).[1][2] Its pharmacodynamic profile is characterized by a high affinity for and slow dissociation from the AT1 receptor, leading to a long-lasting and dose-dependent antihypertensive effect.[3][4] This guide delves into the core pharmacodynamics of candesartan cilexetil, detailing its mechanism of action, effects in various cardiovascular models, and the experimental protocols used for its evaluation. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to provide a comprehensive resource for cardiovascular research and drug development.
Mechanism of Action
This compound exerts its therapeutic effects by blocking the renin-angiotensin system (RAS). Following oral administration, the prodrug is hydrolyzed to the active moiety, candesartan, during absorption from the gastrointestinal tract.[5][6]
Candesartan is a nonpeptide antagonist that selectively and insurmountably binds to the AT1 receptor, displaying an affinity more than 10,000-fold greater for the AT1 receptor than for the AT2 receptor.[5][6] By blocking the AT1 receptor, candesartan inhibits the primary effects of angiotensin II, which is the principal pressor agent of the RAS.[5] This blockade results in:
-
Vasodilation: Inhibition of angiotensin II-induced vasoconstriction in vascular smooth muscle leads to reduced peripheral resistance and a decrease in blood pressure.[1][5]
-
Reduced Aldosterone (B195564) Secretion: By blocking angiotensin II's effect on the adrenal gland, candesartan decreases aldosterone synthesis and release.[1][5] This promotes sodium and water excretion, further contributing to blood pressure reduction.[1]
-
Inhibition of Cardiac and Vascular Hypertrophy: Angiotensin II is a known growth factor that contributes to pathological remodeling of the heart and blood vessels. Candesartan has been shown to prevent and regress left ventricular hypertrophy and cardiac fibrosis in preclinical models.[7][8]
The binding of candesartan to the AT1 receptor is exceptionally tight, and it dissociates slowly, which contributes to its potent and long-lasting action.[3][4][9] This "insurmountable" antagonism means that even increased levels of angiotensin II cannot easily overcome the blockade.[3][5]
Pharmacodynamics in Preclinical Cardiovascular Models
This compound has been extensively studied in various animal models of cardiovascular disease, demonstrating potent and long-lasting efficacy.
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
Experimental Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Drug Administration: this compound is typically administered orally (e.g., via gavage or mixed in chow) at various doses (e.g., 0.3 - 5 mg/kg/day).[4][10][11]
-
Duration: Studies can be acute (single dose) or chronic (e.g., 4 to 16 weeks of treatment).[10][12]
-
Blood Pressure Measurement: Blood pressure is monitored continuously using radiotelemetry or intermittently using the tail-cuff method.[11][13]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and organs (heart, aorta, kidneys) are harvested for histological and molecular analysis to assess organ protection (e.g., hypertrophy, fibrosis).[10][12]
Quantitative Effects: In SHR models, candesartan produces a dose-dependent and sustained reduction in blood pressure. A single oral dose of 0.3 mg/kg was shown to reduce maximal blood pressure by approximately 25 mmHg, with the effect lasting for over a week.[4] Long-term treatment not only lowers blood pressure but also reduces blood pressure variability, which is independently associated with organ damage.[10]
| Model | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| SHR | 0.3 (single dose) | > 1 week | Maximal BP reduction of ~25 mmHg; longer duration than other ARBs. | [4] |
| SHR | 1 | 2 weeks | Sustained BP reduction of 30-50 mmHg over 24h. | [14] |
| SHR | 3 | 4 months | Significant reduction in BP and BP variability; enhanced baroreflex sensitivity and organ protection. | [10] |
| SHR (Stroke-Prone) | 0.1 | 10 weeks | Reduced incidence of stroke without affecting blood pressure. | [14] |
| SHR (Stroke-Prone) | 1-10 | 10 weeks | Reduced BP, left ventricular hypertrophy, and prevented nephrosclerosis. | [14] |
Effects on Cardiac Hypertrophy and Fibrosis
Candesartan has demonstrated significant protective effects against pathological cardiac remodeling in various models.
Experimental Protocol (Pressure Overload Model):
-
Animal Model: Male Sprague-Dawley rats.
-
Intervention: Aortic banding (AB) is performed to induce pressure overload and subsequent left ventricular hypertrophy.
-
Drug Administration: this compound (e.g., 3.0 mg/kg/day) or vehicle is administered daily by oral gavage for a period of several weeks (e.g., 5 weeks).[15]
-
Assessments:
-
Echocardiography: To measure cardiac dimensions and function.
-
Hemodynamics: LV pressure measurement.
-
Histology: Myocyte cross-sectional area and interstitial collagen deposition (fibrosis) are quantified using staining methods like Masson's trichrome.[15]
-
Molecular Analysis: Expression of hypertrophy and fibrosis markers (e.g., SERCA2a, Kv4.2, Kv4.3) is measured.[15]
-
Quantitative Effects: In models of sinoaortic denervation-induced hypertrophy, long-term treatment with candesartan (6 mg/kg/day for 16 weeks) significantly decreased the indexes of left ventricular and aortic hypertrophy and inhibited cardiomyocyte hypertrophy and myocardial fibrosis.[12] In a dog model of congestive heart failure, candesartan was shown to suppress myocardial fibrosis more effectively than the ACE inhibitor enalapril.[16] Similarly, in rats with pressure-overload hypertrophy, candesartan (3 mg/kg/day for 5 weeks) normalized heart-to-body weight ratios and reduced myocardial fibrosis.[15]
| Model | Dose | Duration | Key Findings on Remodeling | Reference |
| Sinoaortic Denervated Rats | 6 mg/kg/day | 16 weeks | Inhibited cardiomyocyte hypertrophy, myocardial fibrosis, and aortic wall thickening. | [12] |
| Aortic Banded Rats | 3 mg/kg/day | 5 weeks | Normalized heart-to-body weight ratio; reduced interstitial collagen deposition in LV and LA. | [15] |
| Dogs with Pacing-Induced CHF | 1.5 mg/kg/day | - | Suppressed myocardial fibrosis more effectively than enalapril. | [16] |
| Dogs with Pulmonary Stenosis | 1 mg/kg/day | 60 days | Prevented increases in RV wall thickness, cardiomyocyte diameter, and collagenous fiber area. | [17] |
Key Signaling Pathways and Pharmacodynamic Relationships
The primary pharmacodynamic effect of candesartan—AT1 receptor blockade—initiates a cascade of downstream effects that contribute to its cardiovascular protective profile. Beyond simple blood pressure reduction, candesartan modulates signaling pathways involved in inflammation and cellular growth. For instance, it has been shown to affect the NF-κB signaling pathway, which is implicated in gestational hypertension.[18]
The logical relationship between AT1 receptor blockade and the observed cardiovascular benefits is multifaceted. The initial reduction in vascular resistance and blood volume directly lowers blood pressure. Concurrently, the inhibition of angiotensin II's trophic effects on cardiac and vascular cells prevents or reverses pathological remodeling, improving organ structure and function.
Dose-Response in Clinical Hypertension
While this guide focuses on preclinical models, it is crucial to contextualize the findings with clinical data. In patients with mild to moderate hypertension, this compound demonstrates a clear dose-dependent antihypertensive effect.[19]
| Daily Dose of Candesartan | Placebo-Corrected Mean SBP Reduction (mmHg) | Placebo-Corrected Mean DBP Reduction (mmHg) | Reference |
| 2 mg | ~5.0 | ~2.5 | [19] |
| 4 mg | ~7.0 | ~4.5 | [19] |
| 8 mg | ~10.0 | ~6.0 | [19] |
| 16 mg | ~12.0 | ~8.0 | [19] |
| 32 mg | 17.4 (with HCTZ 25mg) | 10.2 (with HCTZ 25mg) | [20][21] |
Note: Data for 32mg is from a combination therapy study, illustrating the upper range of effect. The effects of candesartan and hydrochlorothiazide (B1673439) (HCTZ) were found to be fully additive.[20][21]
Conclusion
The pharmacodynamics of this compound are well-characterized by its potent, selective, and long-lasting blockade of the AT1 receptor. Preclinical studies in a variety of cardiovascular models, particularly those involving spontaneously hypertensive rats and pressure overload, have robustly demonstrated its efficacy in not only lowering blood pressure but also in providing significant end-organ protection. Candesartan effectively attenuates cardiac and vascular hypertrophy, reduces fibrosis, and improves overall cardiovascular structure and function. These profound effects, rooted in its insurmountable binding to the AT1 receptor, underscore its importance as a therapeutic agent and a tool for cardiovascular research. The detailed protocols and quantitative data presented herein provide a foundational resource for scientists and researchers in the field.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic properties of this compound—possible mechanisms of long-acting antihypertensive action | Journal of Human Hypertension [preview-nature.com]
- 4. Pharmacologic properties of this compound--possible mechanisms of long-acting antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Candesartan in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. This compound: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of long-term treatment with candesartan on hemodynamics and organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Persistent effect of treatment with this compound on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Candesartan inhibits sinoaortic denervation-induced cardiovascular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vascular protection with candesartan after experimental acute stroke in hypertensive rats: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Attenuates Arrhythmogenicity Following Pressure Overload in Rats via the Modulation of Cardiac Electrical and Structural Remodeling and Calcium Handling Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Candesartan prevents myocardial fibrosis during progression of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. Candesartan targeting of angiotensin II type 1 receptor demonstrates benefits for hypertension in pregnancy via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a new generation angiotensin II antagonist, provides dose dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A dose-response analysis of candesartan-hydrochlorothiazide combination therapy in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Beyond Blood Pressure: A Technical Guide to the Pleiotropic Benefits of Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Candesartan (B1668252) cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), is well-established for the management of hypertension. However, a substantial body of evidence from landmark clinical trials and mechanistic studies has illuminated its therapeutic benefits extending far beyond blood pressure control. This technical guide provides an in-depth exploration of the non-hypertensive applications of candesartan, focusing on its efficacy in heart failure, diabetic nephropathy, and stroke prevention. We delve into the nuanced signaling pathways modulated by candesartan, present quantitative data from pivotal clinical trials in structured tables for comparative analysis, and provide detailed experimental protocols for key studies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted therapeutic potential of candesartan cilexetil.
Core Mechanism of Action: Beyond AT1 Receptor Blockade
This compound is a prodrug that is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1] Candesartan's primary mechanism of action is the selective and insurmountable blockade of the AT1 receptor, which mediates the majority of the known pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation.[2]
However, the therapeutic benefits of candesartan in various cardiovascular and renal diseases are not solely attributable to blood pressure reduction. Emerging evidence suggests that candesartan exerts pleiotropic effects through the modulation of several intracellular signaling pathways, contributing to its anti-inflammatory, anti-fibrotic, and organ-protective properties.
Modulation of the PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism. Studies have shown that candesartan can activate the PI3K/Akt pathway, which may contribute to its protective effects in conditions like insulin (B600854) resistance and neuronal injury.[3][4] For instance, in a model of insulin resistance, candesartan treatment was associated with the restoration of Akt phosphorylation, suggesting a role in improving insulin sensitivity.[3][5]
dot
Candesartan's modulation of the PI3K/Akt pathway.
Attenuation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis and tissue remodeling. In pathological conditions, excessive TGF-β signaling contributes to organ damage. Candesartan has been shown to attenuate TGF-β signaling, which may underlie its anti-fibrotic effects in the heart and kidneys.[1] This is achieved, in part, by reducing the expression of TGF-β and its downstream mediators, such as Smads.[6]
dot
Candesartan's impact on the TGF-β signaling pathway.
Anti-inflammatory Effects via TLR4/NF-κB and NLRP3 Inflammasome Inhibition
Chronic inflammation is a hallmark of many cardiovascular and renal diseases. Candesartan has demonstrated potent anti-inflammatory properties that are, in part, independent of AT1 receptor blockade.[7] It can inhibit the expression and activity of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[8][9] This leads to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, resulting in reduced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[10] Furthermore, candesartan has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines.[11]
dot
Candesartan's anti-inflammatory signaling pathways.
Therapeutic Applications Beyond Hypertension
Heart Failure
Candesartan has demonstrated significant efficacy in the treatment of heart failure with both reduced and preserved ejection fraction. The landmark Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity (CHARM) program, consisting of three parallel trials, provided robust evidence for its benefits.[12][13]
Quantitative Data from the CHARM Program
| Trial Component | Patient Population | N | Primary Endpoint | Hazard Ratio (95% CI) | p-value | All-Cause Mortality Reduction |
| CHARM-Alternative | LVEF ≤40%, ACEi intolerant | 2,028 | CV death or CHF hospitalization | 0.77 (0.67-0.89) | 0.0004 | 23% |
| CHARM-Added | LVEF ≤40%, on ACEi | 2,548 | CV death or CHF hospitalization | 0.85 (0.75-0.96) | 0.011 | 15% |
| CHARM-Preserved | LVEF >40% | 3,023 | CV death or CHF hospitalization | 0.89 (0.77-1.03) | 0.118 | Not significant |
| Overall Program | All CHARM patients | 7,599 | All-cause mortality | 0.91 (0.83-1.00) | 0.055 | 9% |
LVEF: Left Ventricular Ejection Fraction; ACEi: Angiotensin-Converting Enzyme Inhibitor; CV: Cardiovascular; CHF: Chronic Heart Failure; CI: Confidence Interval.
Experimental Protocol: The CHARM Program
dot
Experimental workflow of the CHARM program.
-
Study Design: Three parallel, randomized, double-blind, placebo-controlled trials.[12]
-
Patient Population: Patients with symptomatic chronic heart failure (NYHA class II-IV). The program was divided into three components based on left ventricular ejection fraction (LVEF) and tolerance to ACE inhibitors.[13]
-
Inclusion Criteria: Age ≥18 years, symptomatic heart failure for at least 4 weeks. Specific LVEF criteria for each sub-study.[13]
-
Exclusion Criteria: Serum creatinine (B1669602) >3.0 mg/dL, serum potassium >5.5 mmol/L, known bilateral renal artery stenosis.[13]
-
Treatment: this compound (starting at 4 or 8 mg once daily, titrated up to a target dose of 32 mg once daily) or matching placebo.[13]
-
Primary Endpoint: The primary composite endpoint for each individual trial was cardiovascular death or hospitalization for chronic heart failure. For the overall program, the primary endpoint was all-cause mortality.[14]
Diabetic Nephropathy
Candesartan has demonstrated significant renoprotective effects in patients with type 2 diabetes and nephropathy. It reduces albuminuria and slows the progression of renal disease, effects that are partly independent of its blood pressure-lowering action.[15]
Quantitative Data from a Dose-Ranging Study in Diabetic Nephropathy
| Treatment Group | N | Baseline Albuminuria (mg/24h) | Mean Reduction in Albuminuria (%) | 95% CI for Reduction | p-value vs Placebo |
| Placebo | 23 | 700 | - | - | - |
| Candesartan 8 mg | 23 | 700 | 33 | 21-43 | <0.05 |
| Candesartan 16 mg | 23 | 700 | 59 | 52-65 | <0.01 |
| Candesartan 32 mg | 23 | 700 | 52 | 44-59 | <0.01 |
Data from a double-blind, randomized, crossover trial.[3]
Experimental Protocol: Dose-Finding Study for Renoprotection
-
Study Design: A double-blind, randomized, crossover trial with four treatment periods, each lasting 2 months.[3][16]
-
Patient Population: 23 hypertensive patients with type 2 diabetes and nephropathy (albuminuria >300 mg/24h).[3]
-
Inclusion Criteria: Type 2 diabetes, persistent albuminuria, and hypertension.[16]
-
Treatment: Each patient received placebo and candesartan at doses of 8, 16, and 32 mg daily in random order.[3]
-
Outcome Measures: The primary endpoint was the change in 24-hour urinary albumin excretion. Secondary endpoints included changes in 24-hour blood pressure and glomerular filtration rate (GFR), which was measured using the 51Cr-EDTA plasma clearance technique.[3]
Stroke Prevention
Candesartan has been shown to reduce the risk of stroke, particularly in elderly patients with hypertension. The Study on Cognition and Prognosis in the Elderly (SCOPE) trial provided key evidence for this benefit.
Quantitative Data from the SCOPE Trial
| Outcome | Candesartan Group (n=2477) | Placebo Group (n=2460) | Relative Risk Reduction (%) | 95% CI | p-value |
| Major Cardiovascular Event | 242 | 268 | 10.9 | -6.0 to 25.1 | 0.19 |
| Non-fatal Stroke | - | - | 27.8 | 1.0 to 47.0 | 0.04 |
| All Stroke | - | - | 23.6 | -1.0 to 42.0 | 0.056 |
A major cardiovascular event was a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
Experimental Protocol: The SCOPE Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 4,964 elderly patients (aged 70-89 years) with mild to moderate hypertension.
-
Inclusion Criteria: Systolic blood pressure of 160-179 mmHg and/or diastolic blood pressure of 90-99 mmHg.
-
Treatment: this compound (8 mg once daily, with the option to increase to 16 mg) or placebo. Open-label antihypertensive therapy could be added to both groups to achieve target blood pressure.
-
Primary Endpoint: The primary endpoint was a composite of major cardiovascular events (cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke).
-
Secondary Endpoints: Included the individual components of the primary endpoint, as well as cognitive function.
The Acute this compound Evaluation in Stroke Survivors (ACCESS) trial further demonstrated the safety and potential benefit of candesartan in the acute phase of stroke. In this study, early treatment with candesartan was associated with a significant reduction in 12-month mortality and vascular events compared to placebo.
Quantitative Data from the ACCESS Trial
| Outcome (at 12 months) | Candesartan Group | Placebo Group | Odds Ratio (95% CI) |
| Cumulative Mortality | 2.9% | 7.2% | 0.475 (0.252-0.895) |
| Vascular Events | 9.8% | 18.7% | 0.475 (0.252-0.895) |
Experimental Protocol: The ACCESS Trial
dot
Experimental workflow of the ACCESS trial.
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter phase II study.
-
Patient Population: 342 patients with acute ischemic stroke.
-
Inclusion Criteria: Acute ischemic stroke with motor deficit.
-
Treatment: this compound (starting at 4 mg daily and titrated up to 16 mg) or placebo for 7 days, initiated within 24 hours of stroke onset.
-
Primary Endpoint: Safety of a modest blood pressure reduction in the early treatment of stroke.
-
Secondary Endpoints: Cumulative 12-month mortality and the number of vascular events.
Future Directions and Conclusion
The extensive body of evidence presented in this technical guide underscores the significant therapeutic benefits of this compound that extend beyond its well-established role in hypertension. Its proven efficacy in reducing mortality and morbidity in heart failure, its renoprotective effects in diabetic nephropathy, and its ability to prevent stroke highlight its value as a versatile therapeutic agent in cardiovascular medicine.
The elucidation of its pleiotropic mechanisms of action, including the modulation of key signaling pathways involved in inflammation, fibrosis, and cell survival, opens new avenues for research and drug development. Future investigations should continue to explore the full potential of candesartan and other ARBs in a broader range of pathological conditions characterized by inflammation and tissue remodeling. Further research into the downstream targets of the PI3K/Akt, TGF-β, and NF-κB pathways modulated by candesartan could lead to the development of more targeted therapies with enhanced efficacy and safety profiles.
References
- 1. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]
- 2. This compound Improves Angiotensin II Type 2 Receptor–Mediated Neurite Outgrowth via the PI3K-Akt Pathway in Fructose-Induced Insulin-Resistant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of candesartan, an angiotensin II type 1 receptor blocker, on diabetic nephropathy in KK/Ta mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candesartan Reduces Neuronal Apoptosis Caused by Ischemic Stroke via Regulating the FFAR1/ITGA4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and metabolic effects of candesartan in hypertensive patients. | Semantic Scholar [semanticscholar.org]
- 6. TGF-β1/Smad3 Signaling Pathway Suppresses Cell Apoptosis in Cerebral Ischemic Stroke Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candesartan in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candesartan effect on inflammation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves angiotensin II type 2 receptor-mediated neurite outgrowth via the PI3K-Akt pathway in fructose-induced insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Candesartan: nephroprotective effects and treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Candesartan in Heart Failure Management: A Literature Review [ijscia.com]
- 13. Anti-inflammatory and metabolic effects of candesartan in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Roles of TGF-β Signaling in Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Candesartan reduced advanced glycation end-products accumulation and diminished nitro-oxidative stress in type 2 diabetic KK/Ta mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Candesartan Cilexetil's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candesartan (B1668252) cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its profound modulatory effects on the renin-angiotensin-aldosterone system (RAAS). This technical guide provides an in-depth analysis of the mechanism of action of candesartan, supported by quantitative data from clinical studies, detailed experimental protocols for assessing RAAS components, and visual representations of the relevant signaling pathways and workflows.
Introduction: The Renin-Angiotensin-Aldosterone System
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys in response to decreased renal perfusion, reduced sodium delivery to the distal tubules, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen (B3276523), a liver-derived precursor, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), primarily located in the lungs, then converts angiotensin I to the octapeptide angiotensin II, the principal effector of the RAAS.[2]
Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation, are mediated by the AT1 receptor.[3][4] Pathological overactivation of the RAAS is a key contributor to the development and progression of hypertension, heart failure, and renal disease.
Mechanism of Action of Candesartan Cilexetil
This compound is an inactive prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[5] Candesartan is a highly selective and potent antagonist of the AT1 receptor.[6] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream physiological effects.[4] This blockade leads to a dose-dependent reduction in arterial blood pressure, primarily through decreased systemic peripheral resistance, without a reflex increase in heart rate.[3]
By blocking the AT1 receptor, candesartan effectively counteracts the key actions of angiotensin II:
-
Vasodilation: Inhibition of angiotensin II-mediated vasoconstriction leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[4][5]
-
Reduced Aldosterone Secretion: Blockade of AT1 receptors in the adrenal cortex inhibits angiotensin II-stimulated aldosterone synthesis and release.[3][5] This leads to decreased sodium and water retention, contributing to the blood pressure-lowering effect.
-
Inhibition of Sympathetic Nervous System Activity: Angiotensin II is known to enhance sympathetic nervous system outflow. By blocking this effect, candesartan can contribute to a reduction in sympathetic tone.[4]
A key characteristic of candesartan is its tight binding to and slow dissociation from the AT1 receptor, which contributes to its long-lasting antihypertensive effect.[7]
Quantitative Effects on RAAS Components
The administration of this compound leads to predictable and quantifiable changes in the components of the RAAS, reflecting the blockade of the negative feedback loop.
| Parameter | Effect of this compound | Fold/Percent Change (Range) | Reference |
| Plasma Renin Activity (PRA) | Increased | 2 to 3-fold increase | [8] |
| Angiotensin II | Increased | 2 to 4-fold increase | [8] |
| Aldosterone | Decreased | 20% to 40% decrease | [8] |
Table 1: Summary of Quantitative Effects of this compound on RAAS Components.
Experimental Protocols
Accurate quantification of RAAS components is crucial for evaluating the pharmacodynamic effects of drugs like this compound. The following are detailed methodologies for key assays.
Measurement of Plasma Renin Activity (PRA)
Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample. This is achieved by incubating the plasma at 37°C and then quantifying the generated angiotensin I, typically by ELISA or radioimmunoassay (RIA). A parallel sample is incubated at 0-4°C to prevent enzymatic activity and serves as a blank.[6][9]
Protocol: Plasma Renin Activity (PRA) ELISA [6][9]
-
Specimen Collection and Preparation:
-
Collect whole blood in a chilled EDTA (lavender top) tube.
-
Immediately place the tube on ice.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Aliquot the plasma into cryovials and store at -80°C until analysis. It is critical to keep the sample cold to prevent cryoactivation of prorenin.[3]
-
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Add a protease inhibitor cocktail to prevent the degradation of angiotensin I.
-
Adjust the pH of the plasma to approximately 6.0 using a generation buffer.
-
-
Angiotensin I Generation:
-
Divide the treated plasma into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes) to allow for the generation of angiotensin I.
-
Simultaneously, incubate the second aliquot in an ice bath (0-4°C) for the same duration.
-
-
Angiotensin I Quantification (Competitive ELISA):
-
Add standards, controls, and the 0°C and 37°C incubated plasma samples to a microplate pre-coated with an anti-angiotensin I antibody.
-
Add an angiotensin I-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate the plate. During this time, the angiotensin I in the samples and the HRP-conjugated angiotensin I compete for binding to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Calculate the concentration of angiotensin I in both the 0°C and 37°C samples from the standard curve.
-
Subtract the angiotensin I concentration of the 0°C sample from the 37°C sample to determine the net amount of angiotensin I generated.
-
Calculate the PRA in ng/mL/hr by dividing the net angiotensin I concentration by the incubation time in hours.
-
Measurement of Angiotensin II
Principle: Angiotensin II levels in plasma are typically measured using a competitive radioimmunoassay (RIA) following an extraction step to remove interfering substances.[5][10]
Protocol: Angiotensin II Radioimmunoassay (RIA) [1][10]
-
Specimen Collection and Preparation:
-
Collect whole blood in a chilled EDTA tube.
-
Immediately centrifuge at 4°C.
-
Freeze the plasma at -20°C or lower. Due to the lability of angiotensin II, proper and swift handling is crucial.[10]
-
-
Plasma Extraction:
-
Thaw plasma samples on ice.
-
Extract angiotensin II from the plasma using a solid-phase extraction (SPE) method (e.g., C18 columns) or ethanol (B145695) precipitation to remove proteins and other interfering substances.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in assay buffer.
-
-
Radioimmunoassay:
-
Pipette standards, controls, and extracted samples into assay tubes.
-
Add a specific rabbit anti-angiotensin II antiserum to each tube (except for the non-specific binding tubes).
-
Add 125I-labeled angiotensin II tracer to all tubes.
-
Incubate for 18-24 hours at 4°C to allow for competitive binding.
-
Separate the antibody-bound and free angiotensin II using a second antibody precipitation method (e.g., anti-rabbit IgG bound to a solid phase).
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Calculation:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the angiotensin II standards.
-
Determine the concentration of angiotensin II in the samples from the standard curve.
-
Measurement of Aldosterone
Principle: Aldosterone concentrations in plasma or serum are commonly measured using a competitive enzyme-linked immunosorbent assay (ELISA).[11][12]
Protocol: Aldosterone ELISA [4][11][13]
-
Specimen Collection and Preparation:
-
Collect whole blood in a serum separator tube or an EDTA plasma tube.
-
Allow serum to clot at room temperature before centrifugation. For plasma, centrifuge immediately.
-
Store serum or plasma at -20°C until analysis.
-
-
ELISA Procedure:
-
Pipette standards, controls, and samples into the wells of a microplate pre-coated with a polyclonal antibody specific for aldosterone.
-
Add an aldosterone-HRP conjugate to each well.
-
Incubate the plate. During this incubation, the aldosterone in the sample and the aldosterone-HRP conjugate compete for binding to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a chromogenic substrate (e.g., TMB) to each well.
-
Incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of aldosterone in the sample.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the aldosterone standards.
-
Determine the concentration of aldosterone in the samples from the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the RAAS and the experimental procedures for its analysis is essential for a comprehensive understanding.
References
- 1. ibl-international.com [ibl-international.com]
- 2. benchchem.com [benchchem.com]
- 3. labcorp.com [labcorp.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. diasource-diagnostics.com [diasource-diagnostics.com]
- 6. ibl-america.com [ibl-america.com]
- 7. ahajournals.org [ahajournals.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. demeditec.com [demeditec.com]
- 10. ibl-america.com [ibl-america.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
- 13. ibl-international.com [ibl-international.com]
Beyond Blood Pressure: An In-depth Technical Guide to Early-Stage Research on Candesartan Cilexetil for Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of early-stage research on Candesartan (B1668252) Cilexetil, an angiotensin II receptor blocker (ARB), for novel therapeutic applications beyond its established role in hypertension management. Emerging evidence suggests that candesartan possesses multifaceted pharmacological properties, including pro- and anti-angiogenic, metabolic, neuroprotective, anti-inflammatory, and anti-cancer effects. This document provides a comprehensive overview of the preclinical and early clinical findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Angiogenesis Modulation: A Dual Role
Candesartan has demonstrated a paradoxical ability to both promote and inhibit angiogenesis, depending on the pathological context. This dual functionality opens avenues for its therapeutic application in both ischemic conditions requiring revascularization and diseases characterized by excessive neovascularization, such as cancer.
Pro-Angiogenic Effects in Ischemic Conditions
In models of ischemic stroke and retinopathy, candesartan has been shown to foster a pro-angiogenic environment, contributing to tissue repair and functional recovery.[1][2] This effect is largely attributed to the upregulation of key angiogenic factors.
Key Findings:
-
A single dose of candesartan induced a prolonged pro-angiogenic effect in the ischemic brain of rats, associated with the upregulation of Vascular Endothelial Growth Factor A (VEGF-A) and VEGF-B.[1][3]
-
In vitro studies confirmed that candesartan enhances endothelial cell proliferation, migration, and tube formation in a dose-dependent manner.[1]
-
In a mouse model of ischemic retinopathy, candesartan stimulated physiological revascularization and increased the number of tip cells, an effect linked to the restoration of Heme Oxygenase-1 (HO-1) expression.[2]
Table 1: Quantitative Data on Pro-Angiogenic Effects of Candesartan
| Finding | Model | Dosage | Outcome | Reference |
| Inhibition of pathological neovascularization | Ischemic retinopathy mouse model | 1 mg/kg and 10 mg/kg | 67% and 70% decrease, respectively | [2] |
| Stimulation of physiological revascularization | Ischemic retinopathy mouse model | 10 mg/kg | 45% increase in the central retina | [2] |
Anti-Angiogenic Effects in Cancer
Conversely, in the context of oncology, candesartan exhibits anti-angiogenic properties, suggesting its potential as an adjunct cancer therapy.
Key Findings:
-
In a xenograft model of bladder cancer, candesartan significantly suppressed tumor growth by inhibiting angiogenesis.[4][5]
-
Treatment with candesartan led to a significant decrease in microvessel density and suppressed the expression of VEGF in bladder tumors.[4]
-
In prostate cancer xenografts, clinically relevant doses of candesartan inhibited tumor growth by decreasing VEGF expression and inhibiting tumor angiogenesis.[6]
Table 2: Quantitative Data on Anti-Angiogenic Effects of Candesartan in Cancer Models
| Finding | Model | Dosage | Outcome | Reference |
| Tumor growth suppression | Bladder cancer xenograft in mice | 2 mg/kg/d and 10 mg/kg/d | 35.4% and 33.5% reduction in tumor volume, respectively | [4][5] |
| Decreased microvessel density | Bladder cancer xenograft in mice | Not specified | 9.8 ± 2.8 per field vs. 17.6 ± 6.0 in control | [4][5] |
| Reduced VEGF and IL-8 levels | Human bladder cancer cells (in vitro) | Not specified | Significantly lower than angiotensin II-treated cells | [4] |
Experimental Protocols:
-
In Vitro Matrigel Tube Formation Assay: To assess the pro-angiogenic potential, human umbilical vein endothelial cells (HUVECs) are seeded on Matrigel-coated plates and treated with candesartan at various concentrations. The formation of capillary-like structures is observed and quantified under a microscope after a specific incubation period (e.g., 6-12 hours).
-
Mouse Model of Ischemic Retinopathy: Oxygen-induced retinopathy (OIR) is induced in mouse pups by exposing them to hyperoxia (e.g., 75% oxygen) from postnatal day 7 (P7) to P12, followed by a return to normoxia. Candesartan or vehicle is administered daily (e.g., intraperitoneally). At P17, retinal neovascularization and revascularization are assessed by staining retinal flat mounts with fluorescently labeled isolectin B4.
-
Tumor Xenograft Model: Human cancer cells (e.g., KU-19-19 bladder cancer cells) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated daily with candesartan or vehicle via oral gavage. Tumor volume is measured regularly. At the end of the study, tumors are excised for histological analysis, including microvessel density assessment by staining for endothelial markers like CD31.
Signaling Pathways:
Metabolic Regulation and PPAR-γ Activation
Candesartan cilexetil has emerged as a potential therapeutic agent for metabolic disorders, primarily through its ability to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of insulin (B600854) and glucose metabolism.[7][8]
Key Findings:
-
In a high-fat diet-induced obese rat model, this compound treatment significantly improved glucose tolerance and enhanced whole-body insulin sensitivity.[7][8]
-
The glucose infusion rate (GIR) during a hyperinsulinemic-euglycemic clamp was significantly higher in candesartan-treated rats compared to untreated obese rats.[7][8]
-
Candesartan treatment resulted in a significant increase in PPAR-γ protein expression in both adipose and liver tissue.[7][8][9]
Table 3: Quantitative Data on Metabolic Effects of this compound
| Finding | Model | Treatment | Outcome | Reference |
| Glucose Infusion Rate (GIR) | High-fat diet obese rats | This compound | Significantly enhanced compared to untreated HF rats (52.3% lower than normal chow rats) | [7][8] |
| Insulin Sensitivity (QUICKI) | Hypertensive patients | Candesartan 16 mg daily for 2 months | Increased by 8 ± 2% | [10] |
| Fasting Insulin Levels | Hypertensive patients | Candesartan 16 mg daily for 2 months | Significantly lowered | [10] |
| Plasma Adiponectin Levels | Hypertensive patients | Candesartan 16 mg daily for 2 months | Increased by 15 ± 4% | [10] |
Experimental Protocols:
-
High-Fat Diet-Induced Obese Rat Model: Male Wistar rats are fed a high-fat diet for a specified period (e.g., 8 weeks) to induce insulin resistance. A control group is fed a normal chow diet. The high-fat diet group is then divided into subgroups receiving this compound (e.g., 10 mg/kg/day) or vehicle orally for a treatment period (e.g., 21 days).
-
Hyperinsulinemic-Euglycemic Clamp: To assess whole-body insulin sensitivity, a constant infusion of insulin is administered to conscious, unrestrained rats. A variable glucose infusion is adjusted to maintain euglycemia. The glucose infusion rate (GIR) required to maintain normal blood glucose levels is a measure of insulin sensitivity.
-
Western Blotting for PPAR-γ Expression: Adipose and liver tissues are harvested, and protein extracts are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and incubated with a primary antibody specific for PPAR-γ. A secondary antibody conjugated to an enzyme is then used for detection, and the protein bands are quantified.
Signaling Pathway:
Neuroprotection and Potential in Alzheimer's Disease
A growing body of evidence suggests that candesartan exerts neuroprotective effects, making it a candidate for repurposing in neurological disorders such as stroke and Alzheimer's disease.[11][12][13][14]
Key Findings:
-
In animal models of cerebral ischemia, candesartan has been shown to reduce infarct volume and improve neurological deficit scores.[15]
-
The neuroprotective effects of candesartan are, in part, mediated by the upregulation of the AT2 receptor, as its effects were abolished by an AT2 receptor antagonist.[15]
-
In a mouse model of Alzheimer's disease, long-term candesartan treatment reduced cortical inflammation and improved vessel dilatory responses.[12]
-
Candesartan has been shown to avert glutamate-induced neuronal death in vitro, a process implicated in the early stages of Alzheimer's disease.[11]
-
In non-hypertensive individuals with prodromal Alzheimer's disease, candesartan was associated with decreased amyloid markers in the CSF and hippocampus, and improved executive function.[16]
Table 4: Quantitative Data on Neuroprotective Effects of Candesartan
| Finding | Model/Population | Dosage | Outcome | Reference |
| Reduction in hippocampal amyloid burden | 5XFAD mice | Not specified | 45% reduction | [17] |
| Reduction in microglial activation (CD11b staining) | 5XFAD mice | Not specified | 30% reduction in the hippocampus | [17] |
| Lesion volume reduction | Mouse model of traumatic brain injury | Not specified | Approximately 50% reduction | [18] |
Experimental Protocols:
-
Middle Cerebral Artery Occlusion (MCAO) Model: In rats or mice, the middle cerebral artery is temporarily occluded (e.g., for 90 minutes) to induce focal cerebral ischemia, followed by reperfusion. Candesartan or vehicle is administered at the time of reperfusion. Neurological deficits are assessed using a scoring system, and infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Alzheimer's Disease Mouse Models (e.g., APP/PS1, 5XFAD): Transgenic mice that develop age-dependent amyloid pathology and cognitive deficits are treated with candesartan in their drinking water or via oral gavage for several months. Cognitive function is assessed using behavioral tests like the Morris water maze. Brain tissue is analyzed for amyloid plaque load, neuroinflammation (e.g., microgliosis and astrocytosis), and synaptic protein levels.
-
In Vitro Glutamate (B1630785) Excitotoxicity Assay: Primary neuronal cultures are exposed to a high concentration of glutamate to induce excitotoxicity. Cells are pre-treated with candesartan to assess its protective effect on neuronal viability, which can be quantified using assays such as the MTT assay or by counting surviving neurons.
Signaling Pathway:
Anti-Inflammatory and Antioxidant Properties
Candesartan exhibits significant anti-inflammatory and antioxidant effects, which appear to be at least partially independent of its AT1 receptor blockade.[19][20] These properties contribute to its therapeutic potential in a wide range of diseases characterized by inflammation and oxidative stress.
Key Findings:
-
Candesartan therapy significantly lowered plasma levels of high-sensitivity C-reactive protein (hsCRP) and soluble CD40 ligand in hypertensive patients.[10]
-
In cultured renal tubular epithelial cells, candesartan suppressed TNF-α-induced chemokine expression and NF-κB activation, even in cells lacking the AT1 receptor.[20]
-
Candesartan demonstrated a direct antioxidant effect by decreasing reactive oxygen species generation elicited by pro-oxidants like hydrogen peroxide.[20]
-
In a mouse model of neonatal hypoxia, this compound suppressed acute seizure-induced damage and mitigated long-term neurological deficits by reducing neuroinflammation.[21]
Table 5: Quantitative Data on Anti-Inflammatory Effects of Candesartan
| Finding | Model/Population | Treatment | Outcome | Reference |
| Plasma hsCRP levels | Hypertensive patients | Candesartan 16 mg daily for 2 months | Reduced from 1.10 to 0.70 mg/l | [10] |
| Soluble CD40 ligand levels | Hypertensive patients | Candesartan 16 mg daily for 2 months | Lowered by 30 ± 11% | [10] |
| IL-1β reduction | Neonatal mice with hypoxia-induced seizures | This compound 1 mg/kg | Significant reduction | [21] |
Experimental Protocols:
-
Cell Culture Model of Inflammation: A specific cell line (e.g., BV2 microglia or renal tubular epithelial cells) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α. Cells are co-treated with candesartan. The expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and activation of inflammatory signaling pathways (e.g., NF-κB) are measured using techniques like RT-PCR, ELISA, and Western blotting.
-
Measurement of Reactive Oxygen Species (ROS): Cells are loaded with a fluorescent ROS indicator dye (e.g., DCFH-DA). After treatment with a pro-oxidant and/or candesartan, the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.
Signaling Pathway:
Potential in Cancer Therapy
Emerging preclinical evidence suggests that candesartan may have anti-tumor effects through various mechanisms, including the inhibition of angiogenesis (as discussed in Section 1.2), induction of tumor necrosis, and modulation of the tumor microenvironment.
Key Findings:
-
In a mouse model of colorectal cancer, candesartan inhibited cancer progression and development by inducing tumor necrosis and altering the oxidant/antioxidant balance in the tumor tissue.[22]
-
Candesartan inhibited the growth of colorectal cancer cells in a dose-dependent manner and induced apoptosis.[22]
-
A recent study identified this compound as a potential inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in several cancers.[23]
Table 6: Quantitative Data on Anti-Cancer Effects of Candesartan
| Finding | Model | Dosage | Outcome | Reference |
| Inhibition of tumor growth | Colorectal cancer mouse model | Intra-tumoral injection | Reduced tumor size and weight | [22] |
Experimental Protocols:
-
In Vitro Cancer Cell Viability Assay: Cancer cell lines (e.g., CT-26, SW-480 colorectal cancer cells) are treated with increasing concentrations of candesartan for a specific duration (e.g., 24 hours). Cell viability is assessed using methods like the MTT assay.
-
Flow Cytometry for Apoptosis: Cancer cells are treated with candesartan and then stained with Annexin V and propidium (B1200493) iodide (PI). The percentage of apoptotic cells is quantified by flow cytometry.
-
PRMT5 Inhibition Assay: An in vitro assay, such as an AlphaLISA-based high-throughput screening, can be used to measure the ability of candesartan to inhibit the enzymatic activity of PRMT5.
Logical Relationship:
Renal Protection in Chronic Kidney Disease
Candesartan has shown promise in providing renal protection in chronic kidney disease, with effects that extend beyond its blood pressure-lowering capabilities.[24][25][26]
Key Findings:
-
In diabetic mice, intermediate to high doses of candesartan reduced albuminuria, prevented renal injury, and reduced renal fibrosis.[24]
-
Long-term administration of high-dosage candesartan in spontaneously hypertensive rats suppressed renal inflammation and injury, an effect associated with the suppression of NF-κB activation and chemokine expression.[25]
-
Candesartan has been shown to have a direct antioxidant effect that contributes to the suppression of redox-sensitive NF-κB-mediated renal inflammation, independent of AT1R blockade.[20]
Table 7: Quantitative Data on Renal Protective Effects of Candesartan
| Finding | Model | Dosage | Outcome | Reference |
| Reduction in renal fibronectin expression | Diabetic db/db mice | 1 mg/kg/d | Reduced to levels similar to non-diabetic mice | [24] |
| Reduction in urinary protein | Spontaneously hypertensive rats with unilateral nephrectomy | 75 mg/kg/d (ultrahigh dose) | Significantly reduced after 2 weeks of treatment | [25] |
Experimental Protocols:
-
Diabetic Nephropathy Mouse Model (db/db mice): Genetically diabetic db/db mice, which develop progressive renal disease, are treated with different doses of candesartan. Renal function is monitored by measuring urinary albumin excretion. At the end of the study, kidneys are harvested for histological analysis (e.g., mesangial expansion, glomerular hypertrophy) and molecular analysis of pro-fibrotic and pro-inflammatory markers.
-
Spontaneously Hypertensive Rat (SHR) Model of Chronic Kidney Disease: SHRs undergo unilateral nephrectomy to accelerate renal injury. The rats are then treated with various doses of candesartan for an extended period. Blood pressure and urinary protein excretion are monitored. Kidneys are analyzed for markers of inflammation (e.g., ED-1 for macrophage infiltration), chemokine expression, and NF-κB activation.
Experimental Workflow:
This technical guide provides a snapshot of the exciting and diverse preclinical research into novel applications of this compound. The data presented herein underscore the need for further investigation to translate these promising findings into clinical practice. The detailed methodologies and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals in this evolving field.
References
- 1. Candesartan Induces a Prolonged Proangiogenic Effect and Augments Endothelium-Mediated Neuroprotection after Oxygen and Glucose Deprivation: Role of Vascular Endothelial Growth Factors A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candesartan stimulates reparative angiogenesis in ischemic retinopathy model: Role of Hemeoxygenase-1 (HO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candesartan induces a prolonged proangiogenic effect and augments endothelium-mediated neuroprotection after oxygen and glucose deprivation: role of vascular endothelial growth factors A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 1 receptor antagonist candesartan as an angiogenic inhibitor in a xenograft model of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinically Relevant Doses of Candesartan Inhibit Growth of Prostate Tumor Xenografts In Vivo through Modulation of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents diet-induced insulin resistance via peroxisome proliferator-activated receptor-γ activation in an obese rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents diet-induced insulin resistance via peroxisome proliferator-activated receptor-γ activation in an obese rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and metabolic effects of candesartan in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neuro-central.com [neuro-central.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Candesartan Effectively Preserves Cognition in Senescence Accelerated Mouse Prone 8 (SAMP8) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurological protection provided by candesartan: reviewing the latest study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of candesartan against cerebral ischemia in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and biomarker effects of candesartan in non-hypertensive adults with prodromal Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Candesartan ameliorates brain inflammation associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. Candesartan modulates microglia activation and polarization via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Candesartan suppresses chronic renal inflammation by a novel antioxidant action independent of AT1R blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Anti-inflammatory Compound this compound Improves Neurological Outcomes in a Mouse Model of Neonatal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of angiotensin II type 1 receptor by candesartan reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Study explores the use of existing medicines to revolutionize cancer treatment – Planet Tech News [planettechnews.com]
- 24. Differential renal effects of candesartan at high and ultra-high doses in diabetic mice–potential role of the ACE2/AT2R/Mas axis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Long-term, high-dosage candesartan suppresses inflammation and injury in chronic kidney disease: nonhemodynamic renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of candesartan on the proteinuria of chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Interactions of Candesartan with the AT1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the angiotensin II receptor type 1 (AT1) antagonist, candesartan (B1668252), and its target receptor. This document delves into the quantitative aspects of this interaction, details the experimental methodologies used to characterize it, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of Candesartan's Interaction with the AT1 Receptor
Candesartan exhibits a high affinity and potent antagonism towards the AT1 receptor. Its binding characteristics are often compared with other angiotensin II receptor blockers (ARBs) to highlight its efficacy. The quantitative data from various in vitro studies are summarized below.
Binding Affinity and Potency
Candesartan consistently demonstrates superior binding affinity for the AT1 receptor compared to other sartans. This is reflected in its low dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) values.
| Parameter | Candesartan | Losartan (B1675146) | EXP-3174 | Valsartan | Irbesartan | Telmisartan | Reference |
| pKi | 8.61 ± 0.21 | 7.17 ± 0.07 | - | 7.65 ± 0.12 | - | 8.19 ± 0.04 | [1][2] |
| Kd (nM) | 0.051 ± 0.008 | - | - | - | - | - | [3] |
| Kd (nM) | 7.4 | - | - | - | - | - | [4] |
| IC50 (nM) | 1.12 | >10,000 | - | - | - | - | [5] |
| IC50 (nM) | 2.86 | - | - | - | - | - | [5] |
| Dissociation Half-Life (t1/2, min) | 66 | - | - | - | - | - | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Kd represents the equilibrium dissociation constant, where a lower value indicates a stronger binding affinity. IC50 is the concentration of an antagonist that inhibits the binding of an agonist by 50%. These values can vary based on the experimental conditions and cell types used.
Insurmountable Antagonism and Slow Dissociation
A key feature of candesartan's interaction with the AT1 receptor is its insurmountable antagonism[6][7]. This means that increasing the concentration of the agonist (angiotensin II) cannot fully overcome the inhibitory effect of candesartan. This phenomenon is attributed to its remarkably slow dissociation rate from the receptor[4][6][7]. The dissociation half-life of candesartan from the AT1 receptor has been reported to be approximately 66 minutes, which is significantly longer than that of angiotensin II itself (t1/2 = 12 minutes)[4]. This prolonged receptor occupancy contributes to the long-lasting therapeutic effects of candesartan.
Key Molecular Interactions
Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues within the AT1 receptor that are crucial for the binding of candesartan.
Interacting Amino Acid Residues
The high-affinity binding of candesartan is a result of multiple interactions between the drug molecule and the receptor's binding pocket. The key interacting residues are:
-
Lys199 (in Transmembrane Domain V): The carboxylic acid group of candesartan is thought to interact with the lysine (B10760008) residue at position 199[8][9].
-
Ser109 (in Transmembrane Domain III) and Asn295 (in Transmembrane Domain VII): The tetrazole ring, a common feature of many sartans, likely forms interactions with serine 109 and asparagine 295[8].
-
Gln257 (in Transmembrane Domain VI): The ethoxy group oxygen of candesartan may interact with glutamine 257[8]. Furthermore, the interaction between the carboxyl group of candesartan and Gln257 is considered critical for its insurmountable antagonism and ability to remain bound to the receptor after washout[10].
These multiple points of contact contribute to the tight and prolonged binding of candesartan to the AT1 receptor, underpinning its potent and sustained antagonistic activity.
Experimental Protocols
The characterization of the molecular interactions between candesartan and the AT1 receptor relies on a variety of in vitro experimental techniques.
Radioligand Binding Assay
This is a fundamental technique used to determine the binding affinity of ligands to receptors.
Objective: To quantify the binding affinity (Kd and Bmax) of a radiolabeled ligand and the inhibition constant (Ki) of a competing unlabeled ligand (e.g., candesartan).
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the AT1 receptor (e.g., CHO-K1 cells stably transfected with the human AT1 receptor gene, bovine adrenal cortex) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled AT1 receptor ligand (e.g., [3H]angiotensin II or [3H]candesartan).
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist to determine non-specific binding.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
-
Competition Binding Assay (to determine Ki of candesartan):
-
A fixed amount of membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled candesartan.
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
The concentration of candesartan that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[1].
-
Functional Assays: Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This assay measures the functional consequence of AT1 receptor activation or inhibition.
Objective: To determine the effect of candesartan on angiotensin II-induced Gq protein signaling.
Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the AT1 receptor (e.g., CHO-AT1 cells) are cultured in appropriate media.
-
The cells are incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
The cells are pre-incubated with varying concentrations of candesartan or vehicle.
-
Angiotensin II is then added to stimulate the AT1 receptors.
-
The stimulation is carried out in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated, and the cells are lysed.
-
The total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphates is measured by scintillation counting.
-
-
Data Analysis:
-
The amount of [3H]inositol phosphate accumulation is plotted against the concentration of angiotensin II in the presence and absence of candesartan.
-
The data are analyzed to determine the potency of candesartan in inhibiting the angiotensin II-induced response.
-
Visualizations
AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Candesartan, as an antagonist, blocks the initiation of this cascade by angiotensin II.
Caption: AT1 Receptor Signaling Pathway and the inhibitory action of Candesartan.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the typical workflow for determining the binding affinity of candesartan using a radioligand competition binding assay.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Binding of the antagonist [3H]candesartan to angiotensin II AT1 receptor-transfected [correction of tranfected] Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candesartan (CV-11974) dissociates slowly from the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Candesartan: a new-generation angiotensin II AT1 receptor blocker: pharmacology, antihypertensive efficacy, renal function, and renoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Candesartan Causes Long-lasting Antagonism of the Angiotensin II Receptor-mediated Contractile Effects in Isolated Vascular Preparations: a Comparison with Irbesartan, Losartan and its Active Metabolite (EXP-3174) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Abilities of candesartan and other AT1 receptor blockers to impair angiotensin II-induced AT1 receptor activation after wash-out - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Candesartan (B1668252) Cilexetil in bulk drug and pharmaceutical dosage forms. The protocols outlined herein are based on established and validated methodologies, ensuring reliability and reproducibility. This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison of method performance, and graphical representations of the workflow to facilitate understanding.
Introduction
Candesartan Cilexetil is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist.[1] It is a prodrug that is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[2][3] this compound is widely prescribed for the treatment of hypertension and heart failure.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.
This compound is chemically described as (±)-1-hydroxyethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate, cyclohexyl carbonate (ester). It is practically insoluble in water and sparingly soluble in methanol.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₆O₆ | |
| Molecular Weight | 610.66 g/mol | [5] |
| Solubility | Practically insoluble in water, sparingly soluble in methanol, slightly soluble in acetonitrile (B52724). | [4] |
| BCS Class | Class II (Low Solubility, High Permeability) | [1] |
Recommended HPLC Method Parameters
Based on a review of established methods, the following parameters are recommended as a starting point for the development of an HPLC method for this compound quantification.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., ODS, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (pH 2.5-4.0) in varying ratios (e.g., 65:35 v/v).[6] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 254 nm or 258 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Mode of Elution | Isocratic |
Data Presentation: Summary of Validated Method Performance
The following tables summarize the performance characteristics of various validated HPLC methods for this compound, providing a comparative overview.
Table 1: Linearity Data
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 0.8 - 80 | > 0.999 | [7] |
| 10 - 500 | - | [8] |
| 50 - 160 | 0.9996 | |
| 0.25 - 8 | 0.9997 | [1] |
| 0.5 - 400 | - | [6] |
| 4 - 24 | 0.9997 | [9] |
| 0.10 - 80 | Linear | [10] |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Mean Recovery (%) | Reference |
| 50%, 100%, 150% | 99.05% (overall average) | [1] |
| 80%, 100%, 120% | 99.64% - 100.04% | [6] |
| Not Specified | 98.10% - 98.70% | |
| Not Specified | 99-100% | [8] |
Table 3: Precision Data (%RSD)
| Precision Type | %RSD | Reference |
| Intraday & Interday | < 2% | |
| Not Specified | < 1% | [8] |
| Intraday & Interday | < 5% | [1] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 2.5 | 10 | [8] |
| - | 0.10 | [10] |
Experimental Protocols
Apparatus and Software
-
HPLC system with a UV detector (e.g., Shimadzu LC-10AT, Waters 2695 Alliance system).[6]
-
C18 analytical column (e.g., Hypersil ODS C-18, 250 x 4.6 mm, 5 µm).[6]
-
Data acquisition and processing software (e.g., Waters Empower 3, LC Solutions).[8]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
-
pH meter
-
Syringe filters (0.45 µm)
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or Sodium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade/Milli-Q)
-
This compound tablets
Preparation of Solutions
4.3.1. Buffer Preparation (Example: 0.05 M Phosphate Buffer, pH 2.5)
-
Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate or sodium dihydrogen orthophosphate in 1000 mL of HPLC grade water to make a 0.05 M solution.[4]
-
Adjust the pH of the solution to 2.5 using orthophosphoric acid.[4]
-
Filter the buffer solution through a 0.45 µm membrane filter.
4.3.2. Mobile Phase Preparation (Example: Acetonitrile:Buffer 65:35 v/v)
-
Mix 650 mL of acetonitrile (HPLC grade) with 350 mL of the prepared phosphate buffer.[6]
-
Degas the mobile phase using a sonicator for 15-20 minutes before use.
4.3.3. Standard Stock Solution Preparation (Example: 100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase.
4.3.4. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations within the desired linear range (e.g., 5, 10, 20, 40, 80 µg/mL).
4.3.5. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 this compound tablets.[1]
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20-30 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
System Suitability
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol
The developed HPLC method should be validated according to ICH guidelines, covering the following parameters:
-
Specificity: Analyze blank (diluent), placebo, and standard solutions to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts or using different equipment. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability during normal usage.
Visualizations
Logical Workflow for HPLC Method Development
Caption: Logical workflow for HPLC method development and validation.
Experimental Workflow for Sample Analysis
Caption: Experimental workflow for the analysis of this compound samples.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound in bulk and pharmaceutical dosage forms. By following the detailed protocols for method development, validation, and sample analysis, researchers and drug development professionals can ensure the quality and consistency of their analytical results. The provided tables and workflows serve as valuable resources for implementing and troubleshooting the analytical procedure.
References
- 1. ijpbs.com [ijpbs.com]
- 2. A validated ultra high-pressure liquid chromatography method for separation of this compound impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Analytical quality by design-based RP-HPLC method for quantification of pioglitazone and this compound in bilayer tablet and its forced degradation studies [pharmacia.pensoft.net]
- 10. saspublishers.com [saspublishers.com]
Application Notes and Protocols for In Vitro Dissolution Testing of Candesartan Cilexetil Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan Cilexetil is an angiotensin II receptor antagonist used for the treatment of hypertension. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but low aqueous solubility, making the in vitro dissolution testing a critical component in its formulation development, quality control, and for ensuring bioequivalence.[1][2] This document provides detailed application notes and standardized protocols for conducting in vitro dissolution testing of this compound tablets, drawing from pharmacopeial methods and regulatory guidance.
The inherent challenge with this compound lies in its poor water solubility, which necessitates the use of surfactants in the dissolution medium to achieve sink conditions, facilitating drug release and enabling accurate measurement.[1] These protocols are designed to provide reproducible and discriminatory dissolution profiles that can be indicative of in vivo performance.
Data Summary: Dissolution Testing Parameters
The following tables summarize the commonly employed dissolution testing conditions for this compound tablets, primarily based on the United States Pharmacopeia (USP) and U.S. Food and Drug Administration (FDA) recommendations.[3][4]
Table 1: USP and FDA Recommended Dissolution Parameters for this compound Tablets
| Parameter | Condition |
| Apparatus | USP Apparatus II (Paddle) |
| Temperature | 37 ± 0.5 °C |
| Rotation Speed | 50 rpm |
| Dissolution Medium Volume | 900 mL |
Table 2: Dissolution Media Composition per Tablet Strength
| Tablet Strength | Dissolution Medium |
| 4 mg, 8 mg, 16 mg | 0.05 M Potassium Dihydrogen Phosphate (B84403) buffer, pH 6.5, with 0.35% Polysorbate 20 |
| 32 mg | 0.05 M Potassium Dihydrogen Phosphate buffer, pH 6.5, with 0.70% (w/v) Polysorbate 20 |
Table 3: Alternative and Biorelevant Dissolution Media
| Medium Type | Composition |
| Quality Control Medium | Phosphate buffer pH 6.5 + 0.5% Sodium Lauryl Sulphate (SLS)[5] |
| Biorelevant Medium | Blank Fed State Simulated Intestinal Fluid (FeSSIF) + 2% Sodium Lauryl Sulphate (SLS)[5] |
| Bioequivalence-Indicating Medium | 0.25% Polysorbate 20 in pH 6.5 phosphate buffer[1] |
Experimental Protocols
Protocol 1: Standard USP/FDA Dissolution Testing
This protocol outlines the standard procedure for the dissolution testing of this compound tablets.
1. Preparation of Dissolution Medium:
-
For 4, 8, and 16 mg tablets: Prepare a 0.05 M Potassium Dihydrogen Phosphate buffer and adjust the pH to 6.5. Add Polysorbate 20 to a final concentration of 0.35%.
-
For 32 mg tablets: Prepare a 0.05 M Potassium Dihydrogen Phosphate buffer and adjust the pH to 6.5. Add Polysorbate 20 to a final concentration of 0.70%.
-
De-aerate the medium before use.
2. Dissolution Apparatus Setup:
-
Set up the USP Apparatus II (Paddle) with 900 mL of the appropriate dissolution medium in each vessel.
-
Equilibrate the medium to a temperature of 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 rpm.
3. Dissolution Test Execution:
-
Carefully drop one this compound tablet into each dissolution vessel.
-
Start the apparatus simultaneously for all vessels.
-
Withdraw samples (typically 5-10 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[3]
-
Immediately filter the withdrawn samples through a 0.22-μm or 0.45-μm syringe filter.[1][3]
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[1][3]
4. Sample Analysis (Quantification):
-
Analyze the filtered samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
HPLC Method Example:
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6] For example, a mixture of 0.05 M phosphate buffer (pH 4.5) and methanol (40:60, v/v).[6]
-
UV-Vis Spectrophotometry Method Example:
5. Data Calculation and Acceptance Criteria:
-
Calculate the percentage of the labeled amount of this compound dissolved at each time point.
-
The general acceptance criterion is that not less than 80% of the labeled amount of the drug should be dissolved in 45 minutes.[3][7]
Visualizations
Dissolution Testing Workflow
The following diagram illustrates the general workflow for the in vitro dissolution testing of this compound tablets.
Caption: Workflow for this compound Tablet Dissolution Testing.
Logical Relationship of Dissolution Parameters
This diagram shows the key parameters and their relationship in the dissolution testing process.
Caption: Key Parameters Influencing In Vitro Dissolution Profile.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. From In Vivo Predictive Dissolution to Virtual Bioequivalence: A GastroPlus®-Driven Framework for Generic this compound Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE this compound 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
Application Note: High-Throughput LC-MS/MS Analysis of Candesartan in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of candesartan (B1668252) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a linear range of 1.03 to 307.92 ng/mL and demonstrates excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Candesartan is a selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and heart failure. Accurate and reliable quantification of candesartan in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of candesartan in human plasma samples.
Experimental
Materials and Reagents
-
Candesartan reference standard
-
Candesartan-d4 (B1139159) (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS)
-
Analytical column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Standard Solutions Preparation
Stock solutions of candesartan and candesartan-d4 (internal standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solutions with a methanol-water mixture (50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.
Sample Preparation
A simple protein precipitation method is employed for plasma sample preparation. To 100 µL of plasma sample, add 10 µL of the internal standard working solution and 200 µL of acetonitrile. Vortex the mixture for 1 minute to precipitate the proteins. Centrifuge the samples at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:5mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Candesartan | Candesartan-d4 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 441.1 | 445.0 |
| Product Ion (m/z) | 262.9 | 267.1 |
| Dwell Time | 200 ms | 200 ms |
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.03 – 307.92 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.95% |
| Inter-day Precision (%CV) | ≤ 2.79% |
| Accuracy (% Bias) | Within ± 15% |
| Mean Recovery | 90.20 ± 2.52% |
| Matrix Effect | Negligible |
Experimental Workflow
Application Notes and Protocols for Assessing Candesartan Cilexetil in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan (B1668252) cilexetil is an orally administered prodrug that is rapidly converted to its active form, candesartan, during absorption from the gastrointestinal tract.[1][2][3] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist, which blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[3][4] This blockade leads to vasodilation, a reduction in blood pressure, and beneficial effects in conditions such as hypertension and heart failure.[1][2] In the context of drug discovery and development, robust and reproducible cell-based assays are essential for characterizing the pharmacological profile of candesartan and similar molecules. These application notes provide detailed protocols for key in vitro assays to assess the efficacy and mechanism of action of candesartan cilexetil.
Mechanism of Action
Candesartan exerts its effects by competitively and insurmountably binding to the AT1 receptor.[4][5] The binding of angiotensin II to the AT1 receptor typically initiates a signaling cascade involving G-proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and subsequent increases in intracellular calcium, as well as activation of the ERK/MAPK pathway, promoting cell growth and proliferation.[6] By blocking this interaction, candesartan effectively inhibits these downstream signaling events.
Data Presentation
The following tables summarize quantitative data for candesartan in various in vitro assays.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Receptor Binding | ||||
| pKi | 8.61 ± 0.21 | COS-7 cells expressing human AT1 receptor | Radioligand Binding Assay | [7] |
| IC50 | 1.12 nM | Bovine adrenal cortex | Angiotensin II Receptor Binding | [8] |
| IC50 | 2.86 nM | Rabbit aorta | Angiotensin II Receptor Binding | [8] |
| Cell Viability/Proliferation | ||||
| IC50 | ~400 µM | H9c2 cardiomyocytes (induced by palmitic acid) | CCK-8 Assay | [9] |
| IC50 | No significant effect at clinically relevant doses | PC3 (prostate cancer) | MTT Assay | [10] |
| Enzyme Inhibition | ||||
| IC50 | 8.8 µM | MDM2 | In vitro inhibition assay | [10] |
| Platelet Aggregation | ||||
| IC50 | Varies with combinations | Human platelets (PAF-induced) | Platelet Aggregation Assay | [11] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the point of intervention for Candesartan.
Caption: Angiotensin II signaling pathway and Candesartan's mechanism of action.
Experimental Workflow
The diagram below outlines a general experimental workflow for assessing the effects of this compound in cell-based assays.
Caption: General experimental workflow for assessing this compound.
Experimental Protocols
AT1 Receptor Binding Assay
This protocol is adapted from radioligand binding assays used to determine the affinity of compounds for the AT1 receptor.[3][7]
Materials:
-
Cells or cell membranes expressing the human AT1 receptor (e.g., transiently transfected COS-7 cells).[7]
-
Radiolabeled ligand (e.g., [3H]-Candesartan).[3]
-
Unlabeled Candesartan (for determining non-specific binding).
-
Binding buffer (composition may vary, but typically contains Tris-HCl, MgCl2, and BSA).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: If using whole cells, prepare cell membranes by homogenization and centrifugation.[7]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10 µg of protein per well).[3]
-
A range of concentrations of [3H]-Candesartan (e.g., 0.125 to 12 nM) for saturation binding assays.[3]
-
For competition assays, a fixed concentration of [3H]-Candesartan (e.g., 2 nM) and varying concentrations of unlabeled this compound.[3]
-
For non-specific binding control wells, add a high concentration of unlabeled Candesartan (e.g., 10 µM).[3]
-
Bring the final volume to 125-250 µL with binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to reach equilibrium.[3]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation assays, determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). For competition assays, determine the IC50 (concentration that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of ERK1/2 phosphorylation, a downstream marker of AT1 receptor activation.[1]
Materials:
-
Cells expressing AT1 receptors.
-
This compound.
-
Angiotensin II (as a stimulant).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes).[12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability and proliferation.[12][13][14]
Materials:
-
Target cell line (e.g., H9c2, A549).
-
This compound.
-
96-well cell culture plates.
-
CCK-8 reagent.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 reagent to each well.[12]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Aldosterone Secretion Assay
This protocol is for measuring the effect of Candesartan on aldosterone secretion, typically from adrenocortical cells.[15][16]
Materials:
-
This compound.
-
Angiotensin II or other secretagogues (e.g., potassium chloride).
-
Culture medium and supplements.
-
Aldosterone ELISA kit or LC-MS/MS for quantification.
Procedure:
-
Cell Culture and Differentiation:
-
Culture NCI-H295R cells in appropriate medium. For aldosterone secretion studies, cells are often cultured in a serum-free or low-serum medium for a period to enhance responsiveness.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with a secretagogue such as Angiotensin II (e.g., 10-100 nM) or potassium chloride.
-
Incubate for a defined period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Aldosterone Quantification:
-
Measure the concentration of aldosterone in the supernatant using a commercially available ELISA kit or by a validated LC-MS/MS method.
-
-
Data Normalization:
-
The aldosterone concentration can be normalized to the total protein content of the cells in each well.
-
-
Data Analysis:
-
Determine the effect of this compound on both basal and stimulated aldosterone secretion. Calculate the percentage of inhibition at different concentrations.
-
References
- 1. "Candesartan decreases the sympatho-adrenal and hormonal response to is" by Ines Armando, Andrea Carranza et al. [hsrc.himmelfarb.gwu.edu]
- 2. Candesartan decreases the sympatho-adrenal and hormonal response to isolation stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II stimulates extracellular signal-regulated kinase activity in intact pressurized rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin receptor blocker drugs and inhibition of adrenal beta-arrestin-1-dependent aldosterone production: Implications for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Anticancer Activity of Olmesartan and Ramipril on A549 Cell Line – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. The angiotensin II type 1 receptor blocker candesartan suppresses proliferation and fibrosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinically Relevant Doses of Candesartan Inhibit Growth of Prostate Tumor Xenografts In Vivo through Modulation of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Abilities of candesartan and other AT(1) receptor blockers to impair angiotensin II-induced AT(1) receptor activation after wash-out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of NCI-H295R cells as an in vitro model of hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of USP Apparatus for Candesartan Cilexetil Dissolution Studies: Application Notes and Protocols
Introduction
Candesartan (B1668252) cilexetil is an angiotensin II receptor antagonist used for the treatment of hypertension. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability. For such compounds, in vitro dissolution testing is a critical tool in quality control and formulation development, as the dissolution rate can be the rate-limiting step for drug absorption and bioavailability. This document provides detailed application notes and protocols for conducting dissolution studies of candesartan cilexetil tablets using United States Pharmacopeia (USP) apparatus, primarily the USP Apparatus II (paddle method).
Application Notes
The dissolution of this compound is challenging due to its poor aqueous solubility. Therefore, the dissolution medium typically requires the inclusion of a surfactant to achieve sink conditions, which is a state where the concentration of the dissolved drug is no more than one-third of its saturation solubility in the dissolution medium. The choice of surfactant and its concentration is critical and can significantly impact the dissolution profile.
Commonly used dissolution media for this compound include phosphate (B84403) buffer at a pH of 6.5, simulating the intestinal environment, with the addition of surfactants like polysorbate 20 or sodium lauryl sulfate (B86663) (SLS). The USP specifies a dissolution medium of 0.35% polysorbate 20 in 0.05 M potassium dihydrogen phosphate buffer (pH 6.5) for 4, 8, and 16 mg tablets, and 0.7% polysorbate 20 for the 32 mg strength tablets.[1][2] The acceptance criterion is typically not less than 80% of the labeled amount of this compound dissolved in 45 minutes.[1]
Studies have shown that the concentration of the surfactant can influence the discriminatory power of the dissolution test, which is its ability to detect changes in formulation or manufacturing processes that might affect in vivo performance.[1] For instance, a lower concentration of polysorbate 20 (e.g., 0.1%) has been suggested to provide better discrimination between different marketed products.[3] Biorelevant dissolution media, such as Fed State Simulated Intestinal Fluid (FeSSIF) with SLS, have also been explored to better mimic in vivo conditions.[4]
Analytical determination of this compound in the dissolution samples is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 254 nm or 257 nm.[1][4] UV spectrophotometry has also been employed for quantification.[4]
Experimental Protocols
Standard USP Dissolution Method for this compound Tablets (4, 8, and 16 mg)
This protocol is based on the USP monograph for this compound tablets.[1]
a. Materials and Equipment:
-
USP Apparatus II (Paddle Apparatus) with dissolution vessels
-
Water bath maintained at 37 ± 0.5 °C
-
This compound tablets (e.g., 16 mg)
-
Potassium dihydrogen phosphate
-
Polysorbate 20
-
Purified water
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 μm or 0.45 μm)
-
HPLC system with UV detector or a UV-Vis spectrophotometer
b. Preparation of Dissolution Medium (0.05 M Phosphate Buffer, pH 6.5, with 0.35% Polysorbate 20):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to obtain a 0.05 M solution.
-
Adjust the pH of the solution to 6.5 using a suitable alkaline solution (e.g., sodium hydroxide).
-
Add polysorbate 20 to a final concentration of 0.35% (w/v) and mix thoroughly.
-
De-aerate the medium before use.
c. Dissolution Test Procedure:
-
Set up the USP Apparatus II. Place 900 mL of the prepared dissolution medium into each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Carefully drop one this compound tablet into each vessel.
-
Start the dissolution apparatus timer.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 20, 30, 45, and 60 minutes).[1]
-
Immediately filter the withdrawn samples through a 0.22 μm or 0.45 μm syringe filter.[1][2]
-
If required, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[1]
-
Analyze the filtered samples for this compound concentration using a validated analytical method (HPLC or UV spectrophotometry).
d. Analytical Method (HPLC Example):
-
Column: C18, 4.6 mm × 15 cm, 5 µm[1]
-
Mobile Phase: Acetonitrile, trifluoroacetic acid, and water (550:1:450 v/v/v)[1]
-
Flow Rate: 1.5 mL/min[1]
-
Injection Volume: 50 µL[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 254 nm[1]
Biorelevant Dissolution Method
This protocol is adapted from studies using biorelevant media to better predict in vivo performance.[4]
a. Materials and Equipment:
-
Same as the standard USP method.
-
Reagents for Blank Fed State Simulated Intestinal Fluid (FeSSIF).
-
Sodium Lauryl Sulphate (SLS).
b. Preparation of Dissolution Medium (Blank FeSSIF + 2% SLS):
-
Prepare Blank FeSSIF according to established protocols.
-
Add SLS to the Blank FeSSIF to a final concentration of 2% (w/v) and mix until dissolved.[4]
-
Adjust the pH if necessary and de-aerate the medium.
c. Dissolution Test Procedure:
-
Follow the same procedure as the standard USP method (Protocol 1c), using 900 mL of the biorelevant medium.
-
Set the paddle rotation speed to 50 rpm.[4]
-
Maintain the temperature at 37 ± 0.5 °C.[4]
-
Withdraw and filter samples at appropriate time intervals (e.g., 10, 20, 30, 45 min).[4]
-
Analyze the samples for this compound concentration.
d. Analytical Method (UV Spectrophotometry Example):
-
Determine the absorbance of the filtered samples at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 257 nm.[4]
-
Use the dissolution medium as the blank.
-
Calculate the concentration of this compound using a standard calibration curve.
Data Presentation
The following tables summarize typical dissolution conditions and might be used to present experimental data.
Table 1: Summary of USP Dissolution Test Parameters for this compound Tablets
| Parameter | Condition | Reference |
| Apparatus | USP Apparatus II (Paddle) | [1][2][4] |
| Rotation Speed | 50 rpm | [1][2][4] |
| Temperature | 37 ± 0.5 °C | [1][2][4] |
| Dissolution Medium | 0.05 M Phosphate Buffer, pH 6.5 | [1][2][4] |
| Surfactant (for 4, 8, 16 mg) | 0.35% Polysorbate 20 | [1] |
| Surfactant (for 32 mg) | 0.7% Polysorbate 20 | [2][5] |
| Volume of Medium | 900 mL | [1][2][4] |
| Sampling Times | 5, 10, 20, 30, 45, 60 minutes | [1] |
| Analytical Method | HPLC-UV or UV Spectrophotometry | [1][4] |
Table 2: Example Dissolution Profile Data for this compound 16 mg Tablets
| Time (minutes) | % Drug Dissolved (Mean ± SD, n=6) - Condition A | % Drug Dissolved (Mean ± SD, n=6) - Condition B |
| 5 | ||
| 10 | ||
| 20 | ||
| 30 | ||
| 45 | ||
| 60 |
Condition A and B would represent different formulations or dissolution media for comparison.
Visualization
The following diagram illustrates the general experimental workflow for a this compound dissolution study.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE this compound 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Techniques for Measuring Candesartan Cilexetil Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Candesartan (B1668252) cilexetil is an inactive prodrug that is rapidly hydrolyzed to its active form, candesartan, during gastrointestinal absorption.[1][2] Candesartan is a potent, long-acting, and highly selective Angiotensin II receptor type 1 (AT1) antagonist.[1] The AT1 receptor, a G-protein coupled receptor (GPCR), mediates most of the physiological and pathophysiological effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cellular growth.[3][4] By blocking the binding of Angiotensin II to the AT1 receptor, candesartan effectively lowers blood pressure and provides end-organ protection.[1]
Measuring the binding affinity of candesartan to the AT1 receptor is a critical step in drug development and research. It allows for the quantification of the drug-receptor interaction, provides insights into its potency and selectivity, and helps in understanding its structure-activity relationship (SAR).[5] This document provides detailed protocols and application notes for the key techniques used to measure this binding affinity.
AT1 Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular signaling events. These pathways are complex and can be both G-protein dependent and independent.[6][7] Key downstream effects include vasoconstriction, inflammation, and cellular hypertrophy.[3][6] Understanding this pathway is essential for interpreting functional assay data, which are often used as a surrogate for direct binding measurements.
Caption: Simplified AT1 receptor signaling pathway.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[8] These assays typically involve competition between a labeled ligand (radioligand) and an unlabeled ligand (the test compound, e.g., candesartan) for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from methodologies described for AT1 receptor antagonists.[9][10]
Objective: To determine the inhibitory constant (Ki) of candesartan for the AT1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membranes prepared from cells transiently or stably expressing the human AT1 receptor (e.g., COS-7 or CHO cells) or from tissues with high AT1 expression (e.g., rat renal membranes).[9][10]
-
Radioligand: [³H]-Angiotensin II or [¹²⁵I]-[Sar¹,Ile⁸] Angiotensin II.[9][10][11]
-
Test Compound: Candesartan.
-
Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 10 µM).[9]
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the AT1 receptor. Homogenize the cells in a sucrose (B13894) buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in the assay buffer.[9]
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
A fixed volume of receptor membrane preparation (e.g., 10 µg of protein).[9]
-
A fixed concentration of radioligand (typically at or below its Kd value, e.g., 250 pM of [³H]-Angiotensin II).[9]
-
Increasing concentrations of candesartan (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add vehicle instead of candesartan.
-
For non-specific binding, add a saturating concentration of unlabeled Angiotensin II (e.g., 10 µM).[9]
-
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).[9]
-
Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand while removing any unbound ligand trapped in the filter.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each candesartan concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the candesartan concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of candesartan that inhibits 50% of the specific radioligand binding).[10]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary:
| Compound | Receptor Source | Radioligand | IC50 (nM) | pKi (Ki in M) | Reference |
| Candesartan | Rat Renal Membranes | [¹²⁵I]-[Sar¹,Ile⁸] Ang II | 0.9 ± 0.1 | - | [10] |
| Candesartan | COS-7 Cells (Wild Type AT1) | [³H]-Angiotensin II | - | 8.61 ± 0.21 | [9][12] |
| EXP3174 (Losartan's active metabolite) | Rat Renal Membranes | [¹²⁵I]-[Sar¹,Ile⁸] Ang II | 3.4 ± 0.4 | - | [10] |
| Losartan (B1675146) | Rat Renal Membranes | [¹²⁵I]-[Sar¹,Ile⁸] Ang II | 8.9 ± 1.1 | - | [10] |
| Losartan | COS-7 Cells (Wild Type AT1) | [³H]-Angiotensin II | - | 7.17 ± 0.07 | [9][12] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Label-Free Biosensor Assays (e.g., Surface Plasmon Resonance)
Label-free techniques like Surface Plasmon Resonance (SPR) provide real-time data on the kinetics of binding (association and dissociation rates) in addition to affinity (Kd).[13] This avoids potential issues with radiolabeling and provides deeper insight into the binding mechanism.[13]
Protocol: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for the binding of candesartan to the AT1 receptor.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: CM5 sensor chip is commonly used for amine coupling.[13]
-
Ligand: Purified, functional AT1 receptor.
-
Analyte: Candesartan in a suitable running buffer.
-
Immobilization Chemistry: Amine coupling kit (EDC, NHS) and ethanolamine.[13]
-
Running Buffer: A suitable buffer that minimizes non-specific binding (e.g., HBS-EP+).
Experimental Workflow:
Caption: General workflow for an SPR binding experiment.
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of NHS and EDC.
-
Inject the purified AT1 receptor over the activated surface. The primary amines on the receptor will form covalent amide bonds with the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of candesartan (analyte) over the immobilized receptor surface for a defined period (association phase). The change in the refractive index, measured in Response Units (RU), is monitored in real-time.
-
Switch back to flowing the running buffer to monitor the dissociation of the candesartan-receptor complex (dissociation phase).
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to strip the bound analyte from the ligand, preparing the surface for the next injection cycle.
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants: Kd = kd / ka.
-
Quantitative Data Summary: While specific SPR data for candesartan binding to the AT1 receptor is less commonly published than radioligand data, the technique is widely used in drug discovery for detailed kinetic characterization.[14] The high affinity and slow dissociation of candesartan from the AT1 receptor are well-documented characteristics that can be precisely measured with SPR.[1][2]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[15][16] It is the only method that can determine all thermodynamic parameters of binding (ΔG, ΔH, ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[17]
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, and entropy ΔS) of candesartan binding to the AT1 receptor.
Materials:
-
ITC Instrument: A sensitive isothermal titration calorimeter.
-
Macromolecule: Highly purified and concentrated AT1 receptor in a dialysis buffer.
-
Ligand: Candesartan dissolved in the same dialysis buffer.
-
Cells: Sample cell and reference cell.
Experimental Workflow:
Caption: Workflow for an ITC experiment.
Procedure:
-
Sample Preparation:
-
Place the purified AT1 receptor solution into the ITC sample cell.
-
Load the candesartan solution into the injection syringe. It is critical that both solutions are in an identical buffer to avoid large heats of dilution that can obscure the binding signal.
-
-
Titration:
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the candesartan solution into the receptor solution while stirring.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is directly proportional to the heat change upon binding.
-
-
Data Analysis:
-
The raw data appears as a series of heat spikes for each injection.
-
Integrating the area under each spike gives the heat change for that injection.
-
A plot of the heat change per mole of injectant versus the molar ratio of ligand to macromolecule is generated.
-
This binding isotherm is then fitted to a theoretical binding model to extract the thermodynamic parameters: Kd (the reciprocal of the binding constant Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Comparison of Techniques
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competition for receptor binding | Change in refractive index upon mass binding | Measures heat change upon binding |
| Primary Output | IC50, Ki | ka, kd, Kd | Kd, n, ΔH, ΔS |
| Label Required? | Yes (Radioisotope) | No | No |
| Receptor State | Membrane prep or whole cells | Purified, immobilized | Purified, in solution |
| Throughput | High | Medium | Low to Medium |
| Key Advantage | Gold standard, high sensitivity | Real-time kinetics, label-free | Full thermodynamic profile, direct measurement |
| Key Limitation | Use of radioactivity, indirect | Requires purified/stable protein | Requires large amounts of pure protein |
References
- 1. Candesartan cilexetil: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Angiotensin II antagonism and plasma radioreceptor-kinetics of candesartan in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface plasmon resonance analysis of the binding mechanism of pharmacological and peptidic inhibitors to human somatic angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for High-Throughput Screening Assays for Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a key factor in the pathophysiology of hypertension, heart failure, and chronic kidney disease. The Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR), is the primary mediator of the pathological effects of angiotensin II. Consequently, the development of AT1R antagonists, or angiotensin II receptor blockers (ARBs), has been a major focus of cardiovascular drug discovery. High-throughput screening (HTS) is an essential tool for identifying novel ARBs from large compound libraries. This document provides detailed application notes and protocols for the most common HTS assays employed in the discovery of AT1R blockers.
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
The AT1R is a canonical Gq/11-coupled GPCR. Upon binding of its ligand, angiotensin II, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in many cellular responses. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). The AT1R can also engage in G-protein independent signaling through β-arrestin and can transactivate other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling cascades like the MAPK/ERK pathway.
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Candesartan Cilexetil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candesartan (B1668252) cilexetil is an inactive prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1][2][3][4] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker, which inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[5][6][7][8][9] These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic studies of candesartan cilexetil, including experimental protocols, data presentation, and visualization of key processes.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Candesartan exerts its therapeutic effect by antagonizing the AT1 receptor within the RAAS. The binding of angiotensin II to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland is selectively blocked by candesartan.[7][8][9] This action is independent of the pathways for angiotensin II synthesis.[7][8] Candesartan demonstrates a much greater affinity (over 10,000-fold) for the AT1 receptor than for the AT2 receptor.[7][8]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of candesartan following oral administration of this compound in various species.
Table 1: Pharmacokinetic Parameters of Candesartan in Humans
| Dose (mg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| 8 | Tablet | 62.2 - 68.7 | ~4 | 871.3 - 911.9 (AUC0-t) | ~9 | [10] |
| 12 | Tablet | 95.2 - 109 | ~4 | 909 - 1107 (AUC0-∞) | 9.3 - 12 | [11] |
| 16 | Tablet | - | 4 - 8 | - | ~9.7 | [12] |
| 32 | Tablet | 238.9 | - | - | - | [13] |
| 32 | Suspension | 282.9 | 3.1 | - | - | [13][14] |
Table 2: Pharmacokinetic Parameters of Candesartan in Animal Models
| Species | Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference(s) |
| Rat | - | - | 0.280 | 2.3 | 3.8 | [15] |
| Dog | - | - | - | - | - | [2][15] |
Experimental Protocols
A typical experimental workflow for an in vivo pharmacokinetic study of this compound is depicted below.
Protocol 1: Animal Handling and Dosing
-
Animal Models: Common animal models for pharmacokinetic studies of this compound include Sprague-Dawley rats and dogs.[2][15][16][17]
-
Acclimatization: House animals in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
Protocol 2: Blood Sample Collection
-
Sampling Time Points: Collect blood samples at predetermined time points post-dosing. A typical schedule for rats might be 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[18]
-
Collection Method:
-
Rats: Collect blood (approximately 0.2-0.3 mL) from the retro-orbital sinus or jugular vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dogs: Collect blood from a suitable peripheral vein.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000-5000 rpm for 10-20 minutes) within 30-60 minutes of collection to separate the plasma.[10][18]
-
Storage: Store the plasma samples at -20°C or -80°C until bioanalysis.[10][19]
Protocol 3: Bioanalytical Method - LC-MS/MS
This is the preferred method due to its high sensitivity and selectivity.[10][20][21]
-
Sample Preparation (Protein Precipitation - PPT): This method is rapid and suitable for high-throughput analysis.[4][21]
-
To 100 µL of plasma, add 50 µL of an internal standard solution (e.g., candesartan-d4, 50 ng/mL).[4]
-
Add 500 µL of acetonitrile (B52724) to precipitate the plasma proteins.[4][21]
-
Vortex the mixture for approximately 10 minutes.[4]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[4][21]
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used.[10][20]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[10][20][21]
-
Flow Rate: A flow rate of around 0.4-0.45 mL/min is often employed.[10][20]
-
Injection Volume: Typically 5 µL.[20]
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Monitor the precursor-to-product ion transitions for candesartan and the internal standard using Multiple Reaction Monitoring (MRM). For candesartan, a common transition is m/z 440.9 → 263.0.[10]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of candesartan to the internal standard against the concentration of candesartan standards.
-
Determine the concentration of candesartan in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for plasma candesartan assays is typically from the sub-ng/mL to several hundred ng/mL levels.[10][20]
-
Protocol 4: Bioanalytical Method - HPLC-UV
This method is an alternative to LC-MS/MS, though it may be less sensitive.[11][13][22]
-
Sample Preparation: Similar methods to LC-MS/MS (PPT, LLE, or SPE) can be used. Protein precipitation with acetonitrile is a common choice.[13]
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column.[13]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and a phosphate (B84403) buffer (e.g., 85:15 v/v), is often used.[13]
-
Flow Rate: Typically around 1 mL/min.[13]
-
Detection: Monitor the UV absorbance at a wavelength of approximately 254-260 nm.[13]
-
-
Quantification: Similar to the LC-MS/MS method, use a calibration curve to determine the concentration of candesartan in the samples. The limit of quantification is typically higher than with LC-MS/MS, around 50 ng/mL.[13]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Candesartan: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Candesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Pharmacokinetics and bioequivalence study of this compound tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and safety of this compound in subjects with normal and impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 13. actapharmsci.com [actapharmsci.com]
- 14. Oral Bioavailability of this compound Suspension | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and Validation of Bioanalytical UV-Spectrophotometric Method for Determination of Candesartan and Development and Validation of UV-Spectrophotometric Method for Determination of Candesartan in Bulk Drug and Formulation - ProQuest [proquest.com]
Application Notes and Protocols for the Spectroscopic Analysis of Candesartan Cilexetil
This document provides detailed application notes and experimental protocols for the analysis of Candesartan (B1668252) Cilexetil using various spectroscopic methods. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this active pharmaceutical ingredient (API).
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of Candesartan Cilexetil in bulk and pharmaceutical dosage forms.[1][2] The principle involves measuring the absorbance of the drug solution in a suitable solvent at its wavelength of maximum absorption (λmax).[2] To enhance specificity, particularly in the presence of degradation products or interfering substances, derivative spectrophotometry (e.g., second or fourth order) and the Area Under Curve (AUC) method can be employed.[3][4]
Quantitative Data Summary
The following table summarizes the parameters for various UV-Visible spectrophotometric methods developed for this compound analysis.
| Method Type | Solvent | Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Zero-Order | Methanol (B129727) | 258 | 10 - 50 | 0.9999 | - | - | [1] |
| Zero-Order | Methanol:Water (9:1) | 254 | 10 - 90 | - | - | - | [5] |
| Zero-Order | Isopropyl Alcohol | 306 | 10 - 90 | 0.999 | - | - | [6] |
| Second Derivative | Methanol | 291.2 | 4 - 32 | 0.99995 | 0.33 | 1.00 | [3] |
| Second Derivative | Methanol | 232.7 | 1 - 14 | 0.9997 | - | - | [4] |
| Area Under Curve (AUC) | Methanol | 250 - 260 | 1 - 14 | 0.9999 | - | - | [4] |
| Third Derivative | Methanol | 294.3 | 180 - 280 | 0.999 | 6.7 | 20.4 | [7] |
| Fourth Derivative | Methanol | 304.3 | 320 - 440 | 0.999 | 6.7 | 20.4 | [8] |
Experimental Protocol: Standard UV Spectrophotometry
This protocol describes the quantitative estimation of this compound in a tablet formulation using a standard zero-order UV spectrophotometric method.
1. Materials and Equipment:
- UV-Visible Spectrophotometer (double beam)
- Matched quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- Sonicator
- Whatman filter paper No. 42
- This compound reference standard
- This compound tablets (e.g., 8 mg)
- Methanol (HPLC grade)[1]
2. Preparation of Standard Stock Solution (100 µg/mL):
- Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5]
- Dissolve the standard in approximately 70 mL of methanol, using sonication if necessary to ensure complete dissolution.
- Make up the volume to 100 mL with methanol and mix thoroughly.
3. Preparation of Calibration Curve:
- Pipette aliquots of the standard stock solution into a series of 10 mL volumetric flasks to prepare concentrations ranging from 10 to 50 µg/mL.[1]
- Dilute each flask to the mark with methanol and mix well.
- Measure the absorbance of each solution at 258 nm against a methanol blank.[1]
- Plot a calibration curve of absorbance versus concentration.
4. Preparation of Sample Solution:
- Weigh and powder 20 tablets to determine the average tablet weight.[1]
- Accurately weigh a quantity of the tablet powder equivalent to 8 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
- Add about 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.[1][4]
- Make up the volume to 100 mL with methanol. This yields a solution of 80 µg/mL.[1][4]
- Filter the solution through Whatman filter paper.[1]
- Further dilute the filtrate with methanol to obtain a final concentration within the calibration range (e.g., dilute 1 mL to 10 mL to get 8 µg/mL, although this is below the cited 10-50 µg/mL range, so a different dilution may be needed depending on the validated range).[1]
5. Analysis:
- Measure the absorbance of the final sample solution at 258 nm against the methanol blank.[1]
- Determine the concentration of this compound in the sample solution from the calibration curve.
- Calculate the amount of drug per tablet and the percentage assay.
Visualization: UV-Vis Analysis Workflow
Caption: Workflow for quantitative analysis of this compound using UV-Vis.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly specific, precise, and stability-indicating method for the analysis of this compound.[9][10] It is widely used for assays, content uniformity, dissolution studies, and the determination of impurities and degradation products.[11][12] The method typically employs a C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[9][13]
Quantitative Data Summary
The following table summarizes the parameters for various HPLC methods developed for this compound analysis.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection λ (nm) | Retention Time (min) | Reference |
| Cyano Column | 0.05 M Phosphate (B84403) Buffer (pH 4.0) : Methanol (40:60) | 1.0 | 254 | - | [11] |
| Hypersil BDS C18 | Phosphate Buffer (pH 5.4) : Acetonitrile (65:35) | 1.0 | 232 | - | [9] |
| C18 (250 x 4.6 mm, 5µm) | Phosphate Buffer (pH 2.5) : Acetonitrile (20:80) | 1.0 | 215 | > 2.0 | [10] |
| C18 Intersil | Acetonitrile : Methanol (40:60) | 1.0 | 228 | 1.96 | [14] |
| C18 Column | 20 mM Phosphate Buffer (pH 4.0) : Acetonitrile (62:38) | 1.0 | 252 | 3.8 | [15] |
| Phenomenex Luna C8 | Methanol : 10mM KH2PO4 (pH 3.0) (85:15) | 1.0 | 260 | < 8.0 | [13] |
| Hypersil ODS C18 | Acetonitrile : 0.05 M KH2PO4 (65:35) | 1.5 | - | - | [16] |
Experimental Protocol: Isocratic RP-HPLC Method
This protocol describes an isocratic RP-HPLC method for the determination of this compound in bulk drug and pharmaceutical formulations.[10]
1. Materials and Equipment:
- HPLC system with UV detector, pump, and autosampler
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
- Data acquisition software
- Analytical balance, pH meter, sonicator
- This compound reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
2. Preparation of Mobile Phase:
- Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M.[16]
- Adjust the pH of the buffer to 2.5 using orthophosphoric acid.[10]
- Prepare the mobile phase by mixing the pH 2.5 phosphate buffer and acetonitrile in a ratio of 20:80 (v/v).[10]
- Degas the mobile phase by sonication or vacuum filtration before use.
3. Chromatographic Conditions:
- Column: C18 (250 mm x 4.6 mm, 5 µm)[10]
- Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (20:80)[10]
- Flow Rate: 1.0 mL/min[10]
- Detection Wavelength: 215 nm[10]
- Injection Volume: 20 µL[11]
- Column Temperature: 25 °C[11]
4. Preparation of Standard and Sample Solutions:
- Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
- Sample Solution: Prepare a sample solution from the tablet powder, similar to the UV-Vis method, but using the mobile phase as the diluent to achieve a final concentration within the linear range of the assay.
5. Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions followed by the sample solutions.
- Identify the this compound peak by its retention time.
- Quantify the amount of drug in the sample by comparing its peak area with the calibration curve generated from the standards.
Visualization: HPLC Analysis Workflow
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Development and Validation of a Stability-indicating UV Spectroscopic Method for Candesartan in Bulk and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijpsr.com [ijpsr.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE this compound 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated ultra high-pressure liquid chromatography method for separation of this compound impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actapharmsci.com [actapharmsci.com]
- 14. Method Development and Validation of this compound by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 15. ijpbs.com [ijpbs.com]
- 16. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Candesartan Cilexetil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the low aqueous solubility of Candesartan (B1668252) Cilexetil.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low aqueous solubility of Candesartan Cilexetil?
A1: this compound is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its poor aqueous solubility is a significant factor contributing to its low oral bioavailability of approximately 15%.[2][3] The crystalline nature of the drug substance further limits its dissolution in aqueous media.
Q2: What are the most common strategies to improve the solubility of this compound?
A2: Several techniques have been successfully employed to enhance the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state.[2][4][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[6][7]
-
Inclusion Complexes: Complexing the drug molecule with cyclodextrins.[5][8]
-
Co-crystals: Forming a crystalline structure with a coformer molecule.
-
Mixed Solvency: Using a blend of solvents to increase solubility.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based system that forms an emulsion in the gastrointestinal tract.[10]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent. It exhibits higher solubility in alkaline conditions compared to acidic conditions.[11] For instance, its solubility is significantly lower at pH 1.2 (simulated gastric fluid) compared to pH 6.8 (simulated intestinal fluid).[7][12] This is an important consideration when designing dissolution studies and predicting in vivo performance.
Q4: What analytical methods are typically used to determine the solubility of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative determination of this compound in solubility and dissolution studies.[2][13] UV-Visible spectrophotometry can also be used, with the maximum absorbance (λmax) of this compound in various buffers typically observed around 254-255 nm.[7][9]
Troubleshooting Guides
Solid Dispersions
Problem: The prepared solid dispersion does not show a significant improvement in dissolution rate.
-
Possible Cause 1: Incomplete conversion to an amorphous state. The crystalline form of the drug may still be present.
-
Troubleshooting:
-
Confirm the physical state using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). The absence of the drug's characteristic melting peak in DSC and the presence of a halo pattern in XRD indicate an amorphous state.[2][4]
-
Optimize the drug-to-polymer ratio. A higher proportion of the hydrophilic carrier may be necessary to fully convert the drug to its amorphous form.[4][5]
-
Try a different preparation method. For instance, if the kneading method was used, switching to solvent evaporation or freeze-drying might yield better results.[4][14]
-
-
-
Possible Cause 2: Poor wettability of the solid dispersion.
-
Troubleshooting:
-
Incorporate a surfactant into the formulation to improve the wettability of the solid dispersion particles.[2]
-
Select a more hydrophilic carrier polymer.
-
-
Problem: The amorphous solid dispersion is physically unstable and recrystallizes over time.
-
Possible Cause: The chosen polymer does not sufficiently inhibit drug crystallization.
-
Troubleshooting:
-
Select a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility and prevent recrystallization.
-
Store the solid dispersion at low temperatures and in a desiccator to minimize the effects of temperature and humidity, which can promote crystallization.[4]
-
Consider ternary solid dispersions by adding a second polymer or a surfactant that can further stabilize the amorphous drug.
-
-
Nanosuspensions
Problem: The particle size of the nanosuspension is too large or shows a wide distribution (high Polydispersity Index - PDI).
-
Possible Cause 1: Inefficient particle size reduction process.
-
Troubleshooting:
-
Optimize the parameters of the preparation method. For high-pressure homogenization, increase the number of cycles or the homogenization pressure. For media milling, adjust the milling time and the size of the milling media.[15][16]
-
Ensure the drug is fully dissolved in the solvent phase before the precipitation step in solvent-antisolvent methods.[7]
-
-
-
Possible Cause 2: Ineffective stabilization of the nanoparticles.
-
Troubleshooting:
-
Optimize the concentration and type of stabilizer (e.g., polymers like PVP K-30, HPMC E5, or surfactants like Poloxamer 188).[6]
-
A combination of stabilizers may provide better steric and electrostatic stabilization.
-
-
Problem: The nanosuspension aggregates or settles upon storage.
-
Possible Cause: Insufficient repulsive forces between particles.
-
Troubleshooting:
-
Measure the zeta potential of the nanosuspension. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stability.[15]
-
If the zeta potential is low, consider adding a charged surfactant or polymer to the formulation.
-
Lyophilize (freeze-dry) the nanosuspension into a solid powder for long-term storage, often with a cryoprotectant.[15]
-
-
Quantitative Data Summary
| Technique | Carrier/System | Drug:Carrier Ratio (w/w) | Solubility Enhancement (fold) | Reference |
| Solid Dispersion | Eudragit E100 | 1:5 | 27,037 | [3][4] |
| Solid Dispersion | PVP K30 / Sodium Carbonate | 1:0.5:1 | 30,000 | [1] |
| Solid Dispersion | PEG 6000 | 1:5 | ~22 (dissolution) | [5][17] |
| Nanosuspension | PVP K-30, HPMC E5, PXM 188 | - | >5 | [6][7] |
| Nanosuspension | - | - | >20 | [15][16] |
| Inclusion Complex | β-Cyclodextrin | 1:2 | - | [8] |
| Co-crystals | Nicotinamide | 1:1 | 1.78 | [18] |
Experimental Protocols
Preparation of Solid Dispersion by Solvent Evaporation Method
-
Accurately weigh this compound and the chosen hydrophilic polymer (e.g., Eudragit E100, PVP K30) in the desired ratio (e.g., 1:5 w/w).[4]
-
Dissolve both the drug and the polymer in a suitable organic solvent, such as ethanol (B145695) or acetone, in a beaker with magnetic stirring until a clear solution is obtained.[4]
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Preparation of Nanosuspension by Solvent Evaporation Technique
-
Prepare an aqueous phase by dissolving a stabilizer (e.g., a combination of PVP K-30, HPMC E5, and Poloxamer 188) in distilled water.[7][19]
-
Prepare an organic phase by dissolving this compound in a water-miscible organic solvent, such as ethanol.[7][19]
-
Inject the organic phase into the aqueous phase at a constant rate under continuous high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer).[7]
-
Subject the resulting suspension to sonication in a water bath to further reduce the particle size.[7][19]
-
Evaporate the organic solvent under reduced pressure.
-
The resulting nanosuspension can be used for further characterization or can be lyophilized for conversion into a solid form.
Determination of Saturation Solubility
-
Add an excess amount of the this compound formulation (or pure drug) to a specific volume of the desired dissolution medium (e.g., distilled water, phosphate (B84403) buffer pH 6.8) in a sealed container.[1][19]
-
Place the container in an isothermal shaking water bath and agitate at a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.[1][19]
-
After reaching equilibrium, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to separate the undissolved solid.[1][19]
-
Filter the supernatant through a 0.45 µm membrane filter.[1][2]
-
Dilute the filtrate with the dissolution medium as necessary and analyze the concentration of this compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.[1][2]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound: In vitro evaluation and simulated pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound: In vitro evaluation and simulated pharmacokinetics studies | PLOS One [journals.plos.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. [PDF] Formulation and validation of this compound-loaded nanosuspension to enhance solubility | Semantic Scholar [semanticscholar.org]
- 7. Formulation and validation of this compound-loaded nanosuspension to enhance solubility [pharmacia.pensoft.net]
- 8. Solubility enhancement of this compound by complexation with CAVAMAX® W7 PHARMA (β ‑Cyclodextrin) | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. Formulation and Evaluation of Self-Emulsifying Drug Delivery Systems for this compound | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. Comparative Pharmaceutical Evaluation of Candesartan and this compound: Physicochemical Properties, In Vitro Dissolution and Ex Vivo In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE this compound 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced solubility and intestinal absorption of this compound solid dispersions using everted rat intestinal sacs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced antihypertensive activity of this compound nanosuspension: formulation, characterization and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. Enhancement of solubility and permeability of this compound by using different pharmaceutical interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. public.pensoft.net [public.pensoft.net]
Technical Support Center: Overcoming Poor Dissolution of Candesartan Cilexetil Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor dissolution of Candesartan (B1668252) Cilexetil formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Candesartan Cilexetil formulation is showing very low dissolution. What are the primary reasons for this?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] The primary reasons for its poor dissolution are:
-
Low Aqueous Solubility: The drug is practically insoluble in water.[3][4] Its solubility is pH-dependent, with lower solubility in acidic conditions.[5][6]
-
Crystalline Structure: The stable crystalline form of this compound has a high lattice energy that needs to be overcome for dissolution to occur.[3][4]
-
Poor Wettability: The hydrophobic nature of the drug powder can lead to poor wettability in the dissolution medium.[7]
Q2: What are the most common strategies to enhance the dissolution of this compound?
A2: Several techniques have been successfully employed to improve the dissolution rate of this compound. The most common approaches include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[3][8][9] This can lead to the conversion of the drug from a crystalline to a more soluble amorphous state.[3][4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[10][11][12]
-
Use of Solubilizing Agents and Surfactants: Incorporating surfactants or other solubilizing agents in the formulation can improve the wettability and solubility of the drug.[5][13]
-
Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of the drug.[7]
Q3: I am considering using a solid dispersion approach. Which polymers are most effective for this compound?
A3: The choice of polymer is critical for a successful solid dispersion formulation. For this compound, several polymers have shown significant enhancement in dissolution:
-
Polyvinylpyrrolidone (PVP) (e.g., PVP K30, PVP K90): PVP is a hydrophilic polymer that can effectively form amorphous solid dispersions with this compound, leading to a substantial increase in dissolution.[14][15][16]
-
Hydroxypropyl Methylcellulose (HPMC): HPMC is another effective hydrophilic carrier for creating solid dispersions and has been shown to improve the dissolution rate.[9][17]
-
Eudragit® Polymers (e.g., Eudragit E100): These pH-dependent polymers can be particularly useful. Eudragit E100, for instance, is soluble at a pH below 5, which can promote dissolution in the upper gastrointestinal tract.[3][4]
-
Poloxamers (e.g., Poloxamer 407): These are amphiphilic block copolymers that can act as solubilizing agents and have been used to create novel decrystallizing formulations.[8][18]
-
Polyethylene Glycol (PEG) (e.g., PEG 6000): PEG is a hydrophilic polymer used in solid dispersions to enhance the dissolution of poorly water-soluble drugs.[7][19]
Q4: My dissolution results are inconsistent across different batches of my solid dispersion formulation. What could be the cause?
A4: Inconsistent dissolution profiles for solid dispersion formulations can stem from several factors:
-
Incomplete Conversion to Amorphous State: If the manufacturing process (e.g., solvent evaporation, spray drying) is not optimized, some of the drug may remain in its crystalline form, leading to variability.
-
Phase Separation or Recrystallization: The amorphous solid dispersion may not be physically stable and can undergo phase separation or recrystallization upon storage, especially under high temperature and humidity.[19]
-
Variability in Polymer Ratio: Inconsistent drug-to-polymer ratios across batches will directly impact dissolution performance.
-
Particle Size and Morphology: Differences in the particle size and surface characteristics of the solid dispersion powder can affect the dissolution rate.
Q5: How can I prepare a stable nanosuspension of this compound?
A5: A stable nanosuspension requires careful selection of a stabilizer and optimization of the preparation method.
-
Stabilizers: The use of stabilizers is crucial to prevent the aggregation of nanoparticles. Polymers like PVP K-30, HPMC E-5, and Poloxamer 188 have been successfully used as stabilizers.[11]
-
Preparation Methods:
-
Media Milling: This technique uses milling media (e.g., zirconium oxide beads) to reduce the drug particle size.[10][12]
-
Solvent Evaporation/Nanoprecipitation: This involves dissolving the drug in a solvent and then adding this solution to an anti-solvent containing a stabilizer to precipitate the drug as nanoparticles.[11][20] Ultrasonication is often applied during this process.
-
Data Presentation
Table 1: Solubility Enhancement of this compound with Different Formulation Strategies
| Formulation Strategy | Carrier/Stabilizer | Drug:Carrier Ratio (w/w) | Fold Increase in Solubility | Reference |
| Solid Dispersion | Eudragit E100 | 1:5 | ~27,000 | [3][4] |
| Solid Dispersion (pH-modulated) | PVP K30 / Sodium Carbonate | 1:0.5:1 | ~30,000 | [14] |
| Nanosuspension | - | - | >20 | [10] |
| Nanosuspension | PVP K-30, HPMC E-5, PXM 188 | - | >5 | [11] |
| Decrystallizing Formulation | Poloxamer 407 (20% w/w) in Propylene Glycol | - | Max drug solubility of 5.51 ± 0.08 mg/g | [8][18] |
Table 2: Dissolution Enhancement of this compound Formulations
| Formulation Strategy | Carrier/Stabilizer | Drug:Carrier Ratio (w/w) | Dissolution (% released in specified time) | Reference |
| Pure Drug | - | - | 3.9 ± 1.1% in 60 min | [8][18] |
| Decrystallizing Formulation | Poloxamer 407 (20% w/w) in Propylene Glycol | - | 80.6 ± 3.9% in 60 min | [8][18] |
| Nanosuspension | - | - | Almost completely dissolved in 15 min | [10] |
| Nanosuspension | - | - | 90% release within 10 min | [11] |
| Solid Dispersion (pH-modulated) | PVP K30 / Sodium Carbonate | 1:0.5:1 | >9-fold enhancement compared to pure drug | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Solution Preparation: Dissolve a specific amount of this compound and a hydrophilic polymer (e.g., PVP K-30) in a suitable solvent such as ethanol (B145695), with continuous stirring until a clear solution is obtained.[16]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 50°C) and rotation speed (e.g., 80 rpm).[16]
-
Drying and Pulverization: Dry the resulting solid mass completely in a desiccator to remove any residual solvent.
-
Sieving: Pulverize the dried mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of this compound Nanosuspension by Solvent Evaporation Technique
-
Drug Solution: Dissolve a precise amount of this compound (e.g., 6 mg) in a suitable solvent like ethanol (e.g., 2 ml).[11]
-
Stabilizer Solution: Dissolve the selected stabilizer(s) (e.g., a combination of PVP K-30, HPMC E-5, and Poloxamer 188) in distilled water (the anti-solvent, e.g., 20 ml).[11]
-
Nanoprecipitation: Inject the drug solution into the stabilizer solution at a constant rate (e.g., 1 ml/min) under continuous stirring.[11]
-
Sonication: Subject the resulting suspension to sonication in a water bath for a specified duration (e.g., 20 minutes) to facilitate the formation of uniform nanoparticles.[11]
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[21]
-
Dissolution Medium: A commonly used medium is 900 mL of 0.05M phosphate (B84403) buffer at pH 6.5 containing a surfactant (e.g., 0.7% Polysorbate 20) to maintain sink conditions.[21]
-
Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 50 rpm.[21]
-
Sample Introduction: Add a sample of the formulation (equivalent to a specific dose, e.g., 32 mg of this compound) to the dissolution vessel.[21]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes).[21]
-
Sample Processing: Immediately filter the withdrawn samples through a 0.45 µm membrane filter.[21]
-
Analysis: Analyze the drug content in the filtered samples using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the dissolution profile.
Mandatory Visualizations
Caption: Experimental workflow for preparing and evaluating solid dispersions.
Caption: Mechanisms of dissolution enhancement for this compound.
Caption: Troubleshooting logic for poor dissolution of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound: In vitro evaluation and simulated pharmacokinetics studies | PLOS One [journals.plos.org]
- 4. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound: In vitro evaluation and simulated pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Enhancement of solubility and permeability of this compound by using different pharmaceutical interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solid Dispersion Of this compound For Solubility And [quickcompany.in]
- 10. Enhanced antihypertensive activity of this compound nanosuspension: formulation, characterization and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and validation of this compound-loaded nanosuspension to enhance solubility [pharmacia.pensoft.net]
- 12. Enhanced Antihypertensive Activity of this compound Nanosuspension: Formulation, Characterization and Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and development and evaluation of this compound liquid filling formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhanced solubility and intestinal absorption of this compound solid dispersions using everted rat intestinal sacs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applying Different Techniques to Improve the Bioavailability of this compound Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imsear.searo.who.int [imsear.searo.who.int]
- 18. Industrial Sustainable Decrystallizing Formulation to Enhance Dissolution of this compound: Overcoming Limitations of Traditional Solid Dispersion Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. latamjpharm.org [latamjpharm.org]
- 20. ijpronline.com [ijpronline.com]
- 21. japsonline.com [japsonline.com]
Technical Support Center: Candesartan Cilexetil Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Candesartan (B1668252) Cilexetil analytical standards. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Candesartan Cilexetil analytical standards?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly in neutral and alkaline conditions.[1][2] It is a prodrug that is converted to its active form, Candesartan, through ester hydrolysis.[3] Degradation can also occur under acidic and oxidative stress.[2][4] While some studies indicate it is relatively stable under photolytic and thermal stress, others have reported significant degradation under these conditions.[1][2]
Q2: What are the main degradation products of this compound?
A2: The main degradation product of this compound is Candesartan, which is formed by the hydrolysis of the cilexetil ester group.[3] Other degradation products can also form under various stress conditions. Forced degradation studies have identified several impurities and degradation products, which can be separated and identified using techniques like LC-MS/TOF.[1][5]
Q3: How should this compound analytical standards be stored to ensure stability?
A3: To ensure the stability of this compound analytical standards, it is recommended to store them in a cool, dry, and dark place. Given its susceptibility to hydrolysis, exposure to moisture should be minimized. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.
Q4: What are the visual indicators of degradation in a chromatogram when analyzing this compound?
A4: Visual indicators of this compound degradation in a chromatogram include the appearance of new peaks corresponding to degradation products, a decrease in the peak area of the parent drug, and peak tailing.[6] If you observe these signs, it is crucial to investigate the stability of your standard and the analytical method parameters.
Troubleshooting Guide
Issue 1: Inconsistent or decreasing peak areas for this compound in a series of injections.
-
Possible Cause: This is a common indication of analyte instability in the analytical mobile phase or autosampler.[6] The pH of the mobile phase might be promoting the degradation of this compound over time.
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Measure the pH of your mobile phase to confirm it is within the optimal range for this compound stability (ideally near neutral).
-
Prepare Fresh Mobile Phase: The pH of buffered mobile phases can change over time. Prepare a fresh batch of mobile phase to rule out degradation due to aged solvent.
-
Sample Diluent Compatibility: Ensure the sample diluent is compatible with the mobile phase to prevent precipitation in the sample loop or at the head of the column.
-
Control Temperature: If the autosampler is not temperature-controlled, consider cooling the sample vials to slow down potential degradation.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: The appearance of new peaks often signifies the formation of degradation products.[6] This can be caused by the mobile phase pH, temperature, or exposure of the sample to light.
-
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study on a known standard of this compound under acidic, basic, and oxidative conditions.[6]
-
Optimize Mobile Phase: Adjust the mobile phase pH to a more neutral value to minimize on-column degradation.
-
Protect from Light: If photolytic degradation is suspected, protect the standard solutions and samples from light by using amber vials or covering them with aluminum foil.
-
Issue 3: Carryover of this compound peak in blank injections.
-
Possible Cause: this compound is a hydrophobic compound, which can lead to its adsorption onto surfaces within the UPLC/HPLC system, such as the autosampler needle, injection valve, and column, causing carryover.[7]
-
Troubleshooting Steps:
-
Optimize Wash Protocol: A single, short wash cycle may not be sufficient. Increase the volume and duration of the needle wash. A dual-solvent wash, using a strong organic solvent followed by a weaker solvent, can be more effective.[7]
-
Optimize Wash Solvent: Use a wash solvent in which this compound is highly soluble, such as a high percentage of a strong organic solvent.[7]
-
Implement Rigorous Column Wash: Incorporate a high-organic wash step at the end of your gradient elution to flush any retained this compound from the column.[7]
-
Reduce Injection Volume: If sensitivity allows, reducing the injection volume can minimize the amount of residual analyte in the system.[7]
-
Quantitative Data Summary
The stability of this compound under various stress conditions has been investigated in several studies. The following tables summarize the quantitative data on its degradation.
Table 1: Degradation of this compound under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1M HCl | 24 hours | 60°C | Substantial | [4] |
| Acid Hydrolysis | 5N HCl | Not Specified | Not Specified | 30.22 | [8] |
| Base Hydrolysis | 1M NaOH | 24 hours | 60°C | Substantial | [4] |
| Base Hydrolysis | 0.5N NaOH | 2 hours | Room Temperature | Not Specified | [9] |
| Base Hydrolysis | 5N NaOH | Not Specified | Not Specified | 17.85 | [8] |
| Neutral Hydrolysis | Water | 16 hours | 50°C | Not Specified | [9] |
| Neutral Hydrolysis | Water | Not Specified | Not Specified | 58.12 | [8] |
| Oxidation | 10% H₂O₂ | 16 hours | 25°C | Not Specified | [9] |
| Oxidation | 0.1M KMnO₄ | 24 hours | 60°C | Substantial | [4] |
| Thermal Degradation | Dry Heat | 7 days | 60°C | Stable | |
| Photochemical Oxidation | UV light | Not Specified | Not Specified | Substantial | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Heat the solution at 60°C for 24 hours.[4]
-
Cool the solution and neutralize it with an appropriate amount of 1N NaOH.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Keep the solution at 60°C for 24 hours.[4]
-
Cool the solution and neutralize it with an appropriate amount of 1N HCl.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 10% hydrogen peroxide.
-
Keep the solution at 25°C for 16 hours.[9]
-
Dilute the solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a hot air oven at 60°C for 7 days.
-
After the specified time, dissolve the sample in a suitable solvent to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.
-
Analyze the solution at appropriate time intervals.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC or UPLC).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides an example of a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (20:80, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 215 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to obtain a final concentration within the calibration range.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify this compound and any degradation products by comparing their retention times and peak areas with those of the standards.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. A validated ultra high-pressure liquid chromatography method for separation of this compound impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Candesartan Cilexetil Impurity Profiling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the impurity profiling of Candesartan (B1668252) Cilexetil.
Frequently Asked Questions (FAQs)
Q1: What are the typical stationary phases used for Candesartan Cilexetil impurity analysis?
A1: Reversed-phase columns are predominantly used for the separation of this compound and its impurities. The most common stationary phases are C18 and C8.[1][2] Some methods have also reported the use of Cyano (CN) columns.[3] For faster analysis with improved resolution, Ultra High-Performance Liquid Chromatography (UPLC) with sub-2 µm particle size columns, such as BEH Shield RP18, is also employed.[1][4]
Q2: Which organic modifiers are suitable for the mobile phase?
A2: Acetonitrile (B52724) is the most commonly used organic modifier in the mobile phase for analyzing this compound and its impurities.[1][2][5] While methanol (B129727) can also be used, some studies have noted that it can significantly increase the retention time of certain impurities.[1] Therefore, acetonitrile is generally preferred for better elution and peak shape.
Q3: What type of buffer is recommended for the aqueous portion of the mobile phase?
A3: Phosphate (B84403) buffers are frequently used to control the pH of the mobile phase.[1][5][6] A common choice is a potassium dihydrogen phosphate buffer with the pH adjusted to the acidic range, typically around 3.0, using orthophosphoric acid.[1][4] The buffer concentration is usually kept low, around 0.01 M to 0.05 M.[1][7]
Q4: What is the optimal pH for the mobile phase?
A4: The selectivity of the separation of this compound and its impurities is highly dependent on the mobile phase pH.[8] An acidic pH, generally between 2.5 and 4.5, is optimal for achieving good separation and peak shape.[2][5][7]
Q5: Should I use a gradient or isocratic elution?
A5: Due to the presence of multiple impurities with varying polarities, a gradient elution program is generally necessary to achieve a successful separation of all known related compounds and degradation products within a reasonable run time.[1][4] Isocratic methods may be suitable for simpler separations or for the quantification of the main component.[2][6]
Q6: What detection wavelength should be used?
A6: The choice of detection wavelength depends on the impurities being monitored. A wavelength of 254 nm is commonly used for the detection of this compound and many of its key impurities.[1][4][7] However, some process-related impurities may require a lower wavelength, such as 210 nm or 220 nm, for adequate detection.[1][4][6] Using a photodiode array (PDA) detector allows for monitoring at multiple wavelengths simultaneously.
Experimental Protocols
Representative HPLC Method for Impurity Profiling
This protocol is a representative example based on validated methods found in the literature.[1][4] Optimization may be required based on the specific instrument, column, and impurities of interest.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Waters Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm) or equivalent C18 column |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile:Water (95:5, v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 15.0 | |
| 18.0 | |
| 20.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 254 nm and 210 nm[1][4] |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation:
-
Impurity Stock Solution: Prepare a stock solution containing all known impurities at a concentration of approximately 100 µg/mL in the diluent.[1]
-
Working Standard Solution: Accurately weigh and dissolve this compound working standard in the diluent to obtain a concentration of 500 µg/mL. Further dilute to a final concentration of 2.5 µg/mL.[1]
-
Sample Preparation: For tablet analysis, crush a sufficient number of tablets to obtain a powder equivalent to 50 mg of this compound. Dissolve in 100 mL of diluent, sonicate for 20 minutes, and centrifuge the solution before injection.[1]
Troubleshooting Guide
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample diluent- Column overload- Secondary interactions with the stationary phase- Column degradation | - Ensure the sample diluent is of similar or weaker solvent strength than the initial mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to suppress ionization of analytes.- Use a new or validated column. |
| Inadequate Resolution Between Peaks | - Suboptimal mobile phase composition- Inappropriate gradient program- Incorrect column chemistry | - Adjust the mobile phase pH; selectivity is often sensitive to small pH changes.[8]- Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction or leaks- Insufficient column equilibration | - Prepare fresh mobile phase daily and ensure accurate pH adjustment.- Use a column oven to maintain a stable temperature.[6]- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.- Equilibrate the column with the initial mobile phase for a sufficient time before the first injection. |
| Ghost Peaks or Carryover | - Residual sample from previous injections in the autosampler or column | - Implement a rigorous needle wash with a strong solvent in which this compound is highly soluble.[9]- Incorporate a high-organic wash step at the end of the gradient to flush the column.[9]- If carryover persists, inject a blank after a high-concentration sample to confirm.[9] |
| High Backpressure | - Clogged column frit or tubing- Particulate matter from the sample- Mobile phase precipitation | - Filter all samples and mobile phases through a 0.45 µm filter.- Reverse flush the column (if permitted by the manufacturer).- Ensure the mobile phase components are fully miscible under all gradient conditions. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of this compound impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated ultra high-pressure liquid chromatography method for separation of this compound impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Analytical quality by design-based RP-HPLC method for quantification of pioglitazone and this compound in bilayer tablet and its forced degradation studies [pharmacia.pensoft.net]
- 7. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE this compound 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Candesartan Cilexetil Forced Degradation Studies
This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during the forced degradation analysis of Candesartan (B1668252) Cilexetil.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is Candesartan Cilexetil expected to degrade?
A1: this compound is a prodrug that is susceptible to degradation under several stress conditions.[1] Significant degradation is consistently reported under acidic, basic (alkaline), and oxidative conditions.[2][3] It is also known to degrade via hydrolysis in neutral aqueous solutions.[1][4][5] Some studies also report notable degradation under photolytic (light) exposure.[1][4] The compound is generally found to be relatively stable under thermal stress (dry heat).[4][5][6]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of its cilexetil ester group to form its active metabolite, Candesartan (CV-11974).[1][7][8] This hydrolysis can occur under acidic, basic, and even neutral aqueous conditions.[1][9]
Q3: I am observing significant degradation in my neutral hydrolysis experiment, but some literature suggests it should be stable. Why the discrepancy?
A3: There are conflicting reports in the literature regarding the stability of this compound in neutral hydrolytic conditions.[2][4][5][10] This discrepancy can arise from differences in experimental conditions such as the duration of the study, temperature, and the specific pH maintained. Even slight pH shifts in an unbuffered neutral solution can accelerate hydrolysis. Therefore, observing degradation under neutral hydrolysis, especially over extended periods, is not unusual.[4][5]
Q4: My HPLC analysis shows poor peak shape (tailing or fronting) for this compound. What are the common causes?
A4: Poor peak shape for this compound can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
-
Column Contamination or Degradation: The column's stationary phase can degrade, or the inlet frit can become blocked by particulates from samples. Using a guard column and ensuring proper sample filtration can mitigate this.[11]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. The selectivity of the analysis is often dependent on the mobile phase pH.[12]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing. Using a highly deactivated, end-capped column or adjusting the mobile phase pH can help.
Q5: I am struggling to achieve good separation between this compound and its degradation products. What can I do?
A5: Achieving good resolution is critical for a stability-indicating method.[10] If you are facing separation issues, consider the following:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and resolution.[12]
-
Use a Gradient Elution: A gradient method, where the mobile phase composition changes over time, is often necessary to separate all degradation products from the parent drug within a reasonable timeframe.[4][11]
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, switching to a different stationary phase, such as a Cyano (CN) column, may provide the necessary selectivity.[2][10]
-
Adjust pH: Modifying the pH of the aqueous portion of the mobile phase can alter the retention times of ionizable degradants and improve resolution.[12]
Q6: I'm observing a peak for Candesartan in my blank injections (carryover). How can I solve this?
A6: Carryover is a common issue with this compound due to its poor aqueous solubility and tendency to adsorb to surfaces within the HPLC/UPLC system.[13] To address this:
-
Optimize Autosampler Wash Solvent: Use a strong wash solvent in which this compound is highly soluble, such as one with a high percentage of acetonitrile (B52724) or another strong organic solvent.[13]
-
Modify Wash Protocol: Increase the volume and duration of the needle wash. Implementing both a pre-injection and a post-injection wash can be highly effective.[13]
-
Implement a High-Organic Column Wash: At the end of your gradient, include a step with a high concentration of organic solvent (e.g., 95% acetonitrile) to flush any strongly retained residues from the column before re-equilibration.[13]
Summary of Degradation Behavior
The following table summarizes the typical degradation of this compound under various ICH-prescribed stress conditions. The extent of degradation can vary based on the exact experimental parameters (reagent concentration, temperature, duration).
| Stress Condition | Reagent/Method | Observed Degradation | Reference |
| Acid Hydrolysis | 5N HCl | ~30.22% degradation | [1] |
| 1N HCl | Significant Degradation | ||
| Base Hydrolysis | 5N NaOH | ~17.85% degradation | [1] |
| 0.5N NaOH | Significant Degradation | [14] | |
| Neutral Hydrolysis | Water | ~58.12% degradation | [1] |
| Oxidative | 30% H₂O₂ | Significant Degradation | [3] |
| Photolytic | UV Light (254 nm) | ~8.32% degradation | [1] |
| Thermal (Dry Heat) | 105°C for 24h | Stable / Minor Degradation | [14] |
| 60°C for 7 days | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound to forced degradation as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[14]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1.0 N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with an equivalent amount of 1.0 N NaOH, and dilute to the final concentration with mobile phase.[3]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.5 N NaOH. Keep at room temperature for the required duration. Neutralize with an equivalent amount of 0.5 N HCl and dilute to the final concentration.[14]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 24 hours. Dilute to the final concentration with mobile phase.[3]
-
Thermal Degradation: Expose the solid drug powder to dry heat at 105°C in a hot air oven for 24 hours.[14] After exposure, dissolve the powder in a suitable solvent and dilute to the final concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified period. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of a typical HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 3.0 with orthophosphoric acid.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Program: A time-based gradient may be required to achieve separation. An example could be starting with 70% A / 30% B, and linearly increasing to 30% A / 70% B over 20 minutes.
-
Column Temperature: 25°C.[2]
-
Injection Volume: 10-20 µL.
-
Diluent: Mobile phase or a mixture of acetonitrile and water.
Visualizations
Degradation Pathway
Caption: Primary hydrolytic pathway of this compound.
Experimental Workflow
Caption: General workflow for a forced degradation study.
HPLC Troubleshooting Logic
Caption: Troubleshooting common HPLC issues for Candesartan.
References
- 1. Stress degradation study of this compound via UV spectrophotometry. [wisdomlib.org]
- 2. Forced Degradation Studies of this compound and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 3. scispace.com [scispace.com]
- 4. LC and LC-MS/TOF studies on stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis and transesterification reactions of this compound observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. A validated ultra high-pressure liquid chromatography method for separation of this compound impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Stability-indicating UV Spectroscopic Method for Candesartan in Bulk and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Candesartan Cilexetil Bioavailability in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Candesartan (B1668252) Cilexetil (CC) in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Candesartan Cilexetil?
This compound, a prodrug of the potent antihypertensive agent candesartan, exhibits low and variable oral bioavailability, typically around 15% in humans.[1][2] This is attributed to several factors:
-
Poor Aqueous Solubility: CC is a BCS Class II drug, meaning it has low solubility and high permeability.[3][4] Its solubility is pH-dependent and very low in aqueous environments, which limits its dissolution in the gastrointestinal (GI) tract.[2][5]
-
Hepatic First-Pass Metabolism: After absorption, CC undergoes significant metabolism in the liver before reaching systemic circulation, reducing the amount of active drug available.[6][7][8]
-
P-glycoprotein (P-gp) Efflux: CC is a substrate for the P-gp efflux pump in the intestinal lumen.[2][5][6] This pump actively transports the drug back into the GI tract, further limiting its net absorption.[5][6]
Q2: What are the most common formulation strategies to improve the bioavailability of this compound?
Several formulation strategies have been successfully employed to overcome the challenges of CC's low bioavailability. These include:
-
Nanoparticulate Systems: Encapsulating CC into nanocarriers like nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) can enhance its absorption.[6][7][9] These systems can improve solubility, protect the drug from degradation, and facilitate lymphatic transport, thus bypassing the hepatic first-pass metabolism.[6][9]
-
Solid Dispersions: This technique involves dispersing CC in a hydrophilic polymer matrix in a solid state.[1][5][10] This can increase the drug's dissolution rate by presenting it in an amorphous form and improving its wettability.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract.[3][11][12] SEDDS can enhance the solubility and absorption of lipophilic drugs like CC.[11][12]
-
Inclusion Complexes: Complexation with cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives, can increase the aqueous solubility of CC.[1][10][13]
Troubleshooting Guides
Issue 1: Inconsistent or low bioavailability enhancement with nanoformulations (NLCs/SLNs).
| Potential Cause | Troubleshooting Step |
| Suboptimal particle size and polydispersity index (PDI). | Aim for a particle size in the nanometric range (e.g., 100-300 nm) with a low PDI for better absorption and stability.[6][14] Optimize homogenization speed/time and ultrasonication parameters.[6][14] |
| Low encapsulation efficiency. | Screen different solid and liquid lipids to find a combination with high drug solubility.[6] Adjust the drug-to-lipid ratio.[14] |
| Formulation instability (particle aggregation). | Ensure sufficient surfactant concentration to stabilize the nanoparticle suspension.[14] Consider freeze-drying the formulation to improve long-term stability.[14] |
| Inappropriate animal model or dosing regimen. | Use a relevant preclinical model, such as Sprague-Dawley or Wistar rats, which are commonly used for CC bioavailability studies.[6][14] Ensure the dose administered is appropriate and consistent across study groups.[6] |
Issue 2: Poor dissolution enhancement with solid dispersions.
| Potential Cause | Troubleshooting Step |
| Incomplete conversion to amorphous state. | Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the absence of crystallinity.[10][14] |
| Inappropriate polymer selection or drug-to-polymer ratio. | Screen various hydrophilic polymers (e.g., PVP K-30, PVP K-90, Soluplus®) and optimize the drug-to-polymer ratio.[1][10][15] Studies have shown a 1:4 drug-to-polymer ratio with PVP K-90 to be effective.[10][13] |
| Recrystallization of the drug during storage. | Store the solid dispersion in a low-humidity environment. Evaluate the physical stability of the formulation over time under accelerated conditions.[4] |
| Dissolution medium does not reflect in vivo conditions. | Use a dissolution medium that mimics the physiological pH of the gastrointestinal tract. Sometimes, the addition of a small amount of surfactant (e.g., 0.2% Tween 80) to the dissolution medium can be beneficial for BCS Class II drugs.[16] |
Issue 3: Phase separation or instability of SEDDS formulations.
| Potential Cause | Troubleshooting Step |
| Incorrect oil, surfactant, or co-surfactant ratio. | Construct pseudo-ternary phase diagrams to identify the optimal self-emulsification region for the chosen excipients.[3][11] |
| Poor self-emulsification performance. | The formulation should form a microemulsion rapidly upon gentle agitation in an aqueous medium. Evaluate the self-emulsification time and resulting droplet size.[12] |
| Drug precipitation upon dilution. | The formulation should be able to maintain the drug in a solubilized state after dilution in the GI fluids. Perform in vitro dispersion tests in different media to assess for any precipitation. |
Quantitative Data Summary
Table 1: Enhancement of this compound Bioavailability with Different Formulations in Preclinical Models.
| Formulation Type | Animal Model | Fold Increase in Bioavailability (Relative to Suspension/Pure Drug) | Key Pharmacokinetic Parameter Changes | Reference(s) |
| Nanostructured Lipid Carriers (NLCs) | Rats | > 2-fold | Increased Cmax and AUC | [6][17] |
| Solid Lipid Nanoparticles (SLNs) | Rats | ~12-fold | Significantly increased Cmax and AUC | [9] |
| Solid Lipid Nanoparticles (SLNs) | Rats | 2.75-fold | Increased Cmax and AUC | [14] |
| Solid Dispersion (with PVP K-90) | Rabbits | ~3.2-fold (from ~15% to ~48%) | Increased Cmax and AUC | [10][13] |
| Solid Dispersion (with Soluplus®) | Rats | 3-fold | Increased Cmax and AUC | [18] |
| pH-Modulated Solid Dispersion | Rats | 4.45-fold (AUC), 7.42-fold (Cmax) | Significantly increased Cmax and AUC | [4][19] |
| Freeze-dried solid dispersions with naringin | Not Specified | 3.7-fold | Increased Cmax and AUC | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the hot homogenization-ultrasonication technique.[6]
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., Capryol™ 90).[6]
-
Melt the lipids together by heating to approximately 70-80°C.
-
Dissolve the accurately weighed this compound in the molten lipid mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 12,000 rpm) for a defined period (e.g., 10 minutes).
-
-
Ultrasonication:
-
Subject the resulting pre-emulsion to ultrasonication using a probe sonicator for a specific time (e.g., 15 minutes) to reduce the particle size.
-
-
Cooling and NLC Formation:
-
Allow the nanoemulsion to cool down to room temperature while stirring, leading to the formation of NLCs.
-
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a novel CC formulation compared to a control suspension.[6][14]
-
Animal Acclimatization and Fasting:
-
Use male Sprague-Dawley or Wistar rats (weighing 200-250 g).[6]
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[6]
-
-
Plasma Preparation:
-
Sample Analysis (HPLC or LC-MS/MS):
-
Protein Precipitation: Add a precipitating agent like acetonitrile (B52724) to the plasma samples to precipitate proteins.[6]
-
Centrifugation: Centrifuge the samples to obtain a clear supernatant.[6]
-
Analysis: Inject the supernatant into an HPLC or LC-MS/MS system for the quantification of candesartan.[6][20][21][22]
-
Typical HPLC conditions: A C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer is often used.[6] Detection is typically performed using a UV detector at a specific wavelength (e.g., 254 nm).[6]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Overcoming barriers to enhance this compound bioavailability.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound: In vitro evaluation and simulated pharmacokinetics studies | PLOS One [journals.plos.org]
- 6. Enhancing the Oral Bioavailability of this compound Loaded Nanostructured Lipid Carriers: In Vitro Characterization and Absorption in Rats after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound loaded nanodelivery systems for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid lipid nanoparticles loading this compound enhance oral bioavailability: in vitro characteristics and absorption mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid self-microemulsifying formulation for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Applying Different Techniques to Improve the Bioavailability of this compound Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound loaded solid lipid nanoparticles for oral delivery: characterization, pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. This compound In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Oral Bioavailability of this compound Loaded Nanostructured Lipid Carriers: In Vitro Characterization and Absorption in Rats after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pharmascholars.com [pharmascholars.com]
- 22. Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS | Karnakova | Drug development & registration [pharmjournal.ru]
Technical Support Center: Analysis of Candesartan Cilexetil and its Metabolites
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the accurate detection and quantification of Candesartan (B1668252) Cilexetil and its primary active metabolite, candesartan.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Candesartan Cilexetil that should be targeted for analysis?
A1: this compound is a prodrug that is rapidly and completely hydrolyzed by esterases during absorption in the gastrointestinal tract to its active form, candesartan.[1][2][3] Therefore, candesartan is the primary analyte of interest for pharmacokinetic and bioequivalence studies. Candesartan itself undergoes only minor hepatic metabolism to an inactive metabolite, CV-15959, which is not typically the focus of routine analysis.[2][4][5]
Q2: What is the recommended analytical technique for quantifying candesartan in biological matrices?
A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying candesartan in biological samples like plasma.[6] This technique offers high sensitivity, selectivity, and speed, which is crucial for accurately measuring therapeutic concentrations.[6][7][8] Other methods like HPLC with UV or fluorometric detection have also been developed.[9][10]
Q3: What are the common sample preparation techniques for plasma samples?
A3: The most common techniques for extracting candesartan from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6]
-
PPT is rapid and well-suited for high-throughput analysis.[6][7]
-
LLE generally produces a cleaner sample extract compared to PPT.[6][8]
-
SPE provides the cleanest samples, minimizes matrix effects, and can be automated for high efficiency.[6][11]
Q4: What internal standard (IS) should be used for LC-MS/MS analysis?
A4: The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest precision and accuracy. Candesartan-d4 (B1139159) is a commonly used and commercially available internal standard for this purpose.[6][11][12]
Troubleshooting Guide
Q5: I am observing significant peak carryover in my blank injections after running a high-concentration sample. What is causing this and how can I fix it?
A5: Carryover is a known issue in the analysis of candesartan, primarily due to its hydrophobic nature and poor solubility in water, which causes it to adsorb to surfaces within the UPLC/HPLC system.[13]
-
Potential Cause 1: Insufficient Autosampler Wash. The standard wash solvent may not be strong enough to completely remove residual candesartan from the injector needle and sample loop.
-
Solution: Optimize the autosampler wash protocol. Use a wash solvent with a high percentage of a strong organic solvent in which candesartan is soluble. Implement a more rigorous wash cycle, such as both a pre- and post-injection wash, and increase the wash volume.[13]
-
-
Potential Cause 2: Column Contamination. Analyte can be retained on the column and slowly elute in subsequent runs.
-
Solution: Implement a robust column wash at the end of each analytical run. This typically involves flushing the column with a high percentage of organic solvent (e.g., 95% acetonitrile) for several column volumes before re-equilibrating to initial conditions.[13]
-
-
Potential Cause 3: Worn Injector Parts. Scratches or deposits on the rotor seal or other components of the injection valve can be a source of carryover.
-
Solution: Perform regular system maintenance and replace consumable parts like rotor seals according to the manufacturer's recommendations.[13]
-
Q6: My analyte recovery is low and inconsistent. How can I improve it?
A6: Low recovery often points to issues in the sample preparation and extraction steps.
-
Potential Cause 1: Inefficient Extraction. The chosen extraction solvent or SPE cartridge may not be optimal for candesartan.
-
Solution (for LLE): Experiment with different organic solvents or solvent mixtures. Ensure the pH of the aqueous phase is optimized to keep candesartan in a neutral state for efficient partitioning into the organic layer.
-
Solution (for SPE): Ensure the SPE cartridge (e.g., C18) is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without causing premature elution of the analyte. Test different elution solvents to ensure complete recovery of candesartan from the cartridge.
-
-
Potential Cause 2: Analyte Degradation. this compound is susceptible to hydrolysis.[14]
-
Solution: Keep samples on ice or at a controlled low temperature during processing. Minimize the time between sample thawing and extraction. Ensure the pH of any buffers used is appropriate to maintain stability.
-
Q7: I'm seeing poor peak shape (e.g., tailing or fronting). What are the likely causes?
A7: Poor peak shape can originate from chromatographic issues or problems with the sample solvent.
-
Potential Cause 1: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.[13]
-
-
Potential Cause 2: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: If possible, reconstitute the final extract in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
-
Potential Cause 3: Column Degradation. Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes.
-
Solution: Try flushing the column with a series of strong solvents. If performance does not improve, replace the column.
-
Experimental Protocols
Representative LC-MS/MS Method for Candesartan in Human Plasma
This protocol is a composite of validated methods and serves as a starting point for method development.[6][7][11]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 50 ng/mL candesartan-d4 in methanol).
-
Add 500 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[6][7]
-
Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[6][7]
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.9 µm).[7]
-
Mobile Phase A: 5 mM Ammonium Formate in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.8 - 1.0 mL/min.[11]
-
Gradient: An isocratic or gradient elution can be used. A typical starting point is 70-75% Mobile Phase B.[11]
-
Column Temperature: 40°C.[7]
3. Mass Spectrometric Parameters
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (negative mode is often used).[8]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Temperature: 500°C.[11]
-
Ion Spray Voltage: 5500 V.[11]
Quantitative Data Summary
The following table summarizes performance characteristics from various published analytical methods for candesartan and its prodrug.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference(s) |
| UPLC-MS/MS | Human Plasma | 2 - 500 | 2 | [7] |
| LC-MS/MS | Human Plasma | 1 - 160 | 1 | [8] |
| LC-MS/MS | Human Plasma | 1.03 - 307.92 | 1.03 | [11] |
| HPLC-UV | Human Plasma | 50 - 5000 | 20 | [9] |
| Spectrofluorimetry | Bulk/Tablets | 3 - 288.60 | 0.25 | [10] |
| Derivative Spectrophotometry | Bulk/Tablets | 4000 - 32000 | 330 | [14] |
Visualizations
Caption: Metabolic activation of this compound.
Caption: General workflow for bioanalysis of candesartan.
Caption: Decision tree for troubleshooting candesartan carryover.
References
- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actapharmsci.com [actapharmsci.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pharmascholars.com [pharmascholars.com]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. asianpubs.org [asianpubs.org]
Strategies to prevent Candesartan Cilexetil degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Candesartan (B1668252) Cilexetil during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Candesartan Cilexetil?
A1: this compound is susceptible to degradation through several pathways, primarily:
-
Hydrolysis: The ester linkage in this compound is prone to hydrolysis, especially under acidic and alkaline conditions, leading to the formation of its active metabolite, Candesartan, and other related substances.[1][2][3][4][5][6][7] Neutral hydrolysis also contributes significantly to degradation.[1][5]
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of the molecule.[1][5]
-
Oxidation: The molecule can be degraded by oxidative stress.[2][5][8][9]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[10] It is crucial to keep the container tightly closed and protected from light and moisture.[11][12][13][14] For powdered forms, storage at -20°C for long-term stability (up to 3 years) is recommended.[15]
Q3: How does humidity affect the stability of this compound?
A3: this compound is sensitive to moisture.[1][16] Studies have shown that higher relative humidity can lead to a decrease in the assay of the drug. For instance, at 69% relative humidity (RH), the assay of the drug decreased to 95.91%, compared to 99.13% at 54% RH.[1][16] Therefore, it is critical to protect the compound from high humidity environments.
Q4: Are there any known excipient incompatibilities with this compound?
A4: While some excipients can have a stabilizing effect on this compound in formulations[10][16], compatibility studies are crucial. For example, studies have shown that this compound can interact with cyclodextrin (B1172386) at temperatures above 45°C.[17] It is essential to conduct thorough compatibility studies with all planned excipients under relevant stress conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected degradation of this compound in a formulation. | Incompatible excipients: Certain excipients may react with this compound, accelerating its degradation. | Conduct a systematic excipient compatibility study. Analyze binary mixtures of this compound and each excipient under accelerated stability conditions (e.g., elevated temperature and humidity). |
| Loss of potency during storage in the lab. | Improper storage conditions: Exposure to light, high humidity, or elevated temperatures can lead to degradation. | Store this compound in tightly sealed, light-resistant containers at controlled room temperature (20-25°C). For long-term storage of the pure compound, consider refrigeration or freezing.[10][11][15] |
| Variable results in analytical assays. | Degradation during sample preparation: The compound may degrade in certain solvents or under specific pH conditions during the analytical procedure. | Ensure that the solvents used for sample preparation are compatible and that the pH of the solution is controlled. Prepare samples fresh and protect them from light during analysis.[11] |
| Formation of unknown peaks in chromatograms. | Photodegradation: Exposure to ambient or UV light during handling or analysis can generate degradation products. | Handle the material under reduced light conditions (e.g., using amber glassware or in a dimly lit room).[11][17] Utilize photostability-indicating analytical methods. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5N HCl | - | - | 30.22 | [1] |
| Acid Hydrolysis | 0.5N HCl | 2 hours | Room Temperature | Significant | [18] |
| Acid Hydrolysis | 1N HCl | 7 days | Room Temperature | Stable | [8] |
| Alkaline Hydrolysis | 5N NaOH | - | - | 17.85 | [1] |
| Alkaline Hydrolysis | 0.5N NaOH | 2 hours | Room Temperature | Significant | [18] |
| Alkaline Hydrolysis | 2N NaOH | 3 hours | 80°C | Complete | [6] |
| Neutral Hydrolysis | Water | - | - | 58.12 | [1] |
| Neutral Hydrolysis | Water | 16 hours | 50°C | Significant | [18] |
| Oxidative | 10% H₂O₂ | 16 hours | 25°C | Significant | [18] |
| Oxidative | 30% H₂O₂ | 24 hours | 60°C | Substantial | [9] |
| Thermal | Dry Heat | - | - | 16.23 | [1] |
| Thermal | Dry Heat | 7 days | 60°C | Stable | [8] |
| Photolytic | - | - | - | 7.53 | [1] |
| UV Degradation | - | - | - | 8.32 | [1] |
Table 2: Influence of Relative Humidity on this compound Stability
| Relative Humidity (%) | Condition | Assay (%) | Reference |
| 54 | Near a heat source | 99.13 | [1][16] |
| 69 | Near a water source | 95.91 | [1][16] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To a specific volume of the stock solution, add an equal volume of 0.5 N Hydrochloric acid.
-
Incubation: Keep the solution at room temperature for 2 hours.
-
Neutralization: After the incubation period, carefully neutralize the solution with an equivalent amount of 0.5 N Sodium Hydroxide.
-
Dilution: Dilute the neutralized solution to a suitable concentration for analysis with the mobile phase of the analytical method.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method to determine the percentage of degradation.
Protocol 2: Forced Degradation Study - Photostability
-
Sample Preparation: Place a thin layer of powdered this compound in a chemically inert and transparent container.
-
Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Control Sample: Simultaneously, store a control sample of the same batch, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.
-
Analysis: After the exposure period, dissolve both the exposed and control samples in a suitable solvent and analyze them using a validated stability-indicating analytical method to quantify any degradation.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Key factors for ensuring this compound stability.
References
- 1. Stress degradation study of this compound via UV spectrophotometry. [wisdomlib.org]
- 2. Forced Degradation Studies of this compound and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 3. Hydrolysis and transesterification reactions of this compound observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.net [wjpr.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scispace.com [scispace.com]
- 10. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iagim.org [iagim.org]
- 14. mdpi.com [mdpi.com]
- 15. lfatabletpresses.com [lfatabletpresses.com]
- 16. A validated ultra high-pressure liquid chromatography method for separation of this compound impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimization of Candesartan Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of candesartan (B1668252) from biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of candesartan, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of Candesartan
-
Question: We are experiencing low recovery of candesartan from plasma samples using a protein precipitation protocol with acetonitrile (B52724). What are the potential causes and how can we improve the recovery?
-
Answer: Low recovery in protein precipitation can stem from several factors:
-
Incomplete Protein Precipitation: Ensure a sufficient volume of cold acetonitrile is used. A common ratio is 3:1 (acetonitrile:plasma)[1]. Vortex the mixture vigorously for at least one minute to ensure thorough mixing and protein denaturation[2].
-
Analyte Co-precipitation: Candesartan might be entrapped within the precipitated protein pellet. After centrifugation, carefully collect the supernatant without disturbing the pellet. A second extraction of the pellet with a small volume of acetonitrile might be beneficial, followed by pooling the supernatants.
-
Suboptimal pH: The extraction efficiency of candesartan can be pH-dependent. While protein precipitation is often performed without pH adjustment, for other methods like LLE, acidification of the sample (e.g., with 0.1% formic acid) can improve the extraction of acidic drugs like candesartan[2].
-
Evaporation Loss: If an evaporation step is used to concentrate the sample, ensure it is not too aggressive (e.g., high temperature or prolonged nitrogen stream), which could lead to loss of the analyte[2].
-
Issue 2: High Matrix Effects and Ion Suppression in LC-MS/MS Analysis
-
Question: Our LC-MS/MS analysis of candesartan extracted from urine shows significant ion suppression. We are currently using a simple protein precipitation method. How can we mitigate these matrix effects?
-
Answer: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte[3]. While protein precipitation is a quick method, it may not provide the cleanest extracts[3]. To reduce matrix effects for candesartan analysis, consider the following:
-
Switch to a More Rigorous Extraction Method: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components[3]. LLE has demonstrated good extraction efficiency for candesartan[2][3]. SPE can also yield very clean extracts, though it may require more method development[3].
-
Optimize Chromatographic Separation: Ensure that the chromatographic method effectively separates candesartan from the majority of matrix components. Using a high-resolution column and optimizing the gradient elution can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as candesartan-d4, is highly recommended[3]. It co-elutes with candesartan and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement, which improves the precision and accuracy of quantification[3].
-
Issue 3: Poor Reproducibility and High Variability Between Replicates
-
Question: We are observing poor reproducibility in our candesartan quantification results from tissue homogenates. What are the likely sources of this variability?
-
Answer: High variability in results can be attributed to inconsistencies in the sample preparation and extraction process. Key areas to investigate include:
-
Inconsistent Homogenization: Ensure that the tissue homogenization process is standardized and consistent for all samples to guarantee uniform release of the drug.
-
Inaccurate Pipetting: Use calibrated pipettes and consistent technique, especially when handling small volumes of samples, internal standards, and solvents.
-
Inconsistent Extraction Times: For methods like LLE and SPE, ensure that vortexing times, incubation periods, and elution times are kept constant across all samples.
-
Phase Separation Issues (for LLE): In liquid-liquid extraction, incomplete phase separation can lead to variable amounts of the organic phase being collected. Ensure adequate centrifugation time and careful transfer of the desired layer[2].
-
Column Variability (for SPE): If using SPE, ensure that the cartridges are from the same lot and are conditioned, loaded, washed, and eluted consistently.
-
Frequently Asked Questions (FAQs)
-
Q1: Which extraction method is best for candesartan from plasma?
-
A1: The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.
-
Protein Precipitation (PP): This is the simplest and fastest method, often used for high-throughput screening. However, it may result in less clean extracts and be more susceptible to matrix effects[3][4].
-
Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanliness, recovery, and simplicity. It is effective at removing many interfering matrix components[3][5].
-
Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts and can offer higher concentration factors. However, it is generally more time-consuming and may require more extensive method development[3].
-
-
Q2: What is a suitable internal standard for candesartan analysis?
-
A2: The use of a stable isotope-labeled (SIL) internal standard, such as candesartan-d4, is highly recommended for LC-MS/MS analysis[3]. A SIL-IS has physicochemical properties that are very similar to the analyte, ensuring that it behaves similarly during extraction and ionization, thus providing the most accurate correction for any variability[3]. If a SIL-IS is not available, a structural analog like irbesartan (B333) or losartan (B1675146) has been used, but may not compensate for matrix effects as effectively[6][7].
-
Q3: How can I avoid carryover issues in my UPLC/HPLC system when analyzing candesartan?
-
A3: Candesartan's hydrophobic nature can lead to carryover in the analytical system[8]. To minimize this:
-
Optimize the Autosampler Wash: Use a strong organic solvent in the autosampler wash solution to effectively clean the needle and injection port. A dual-solvent wash can also be effective[8].
-
Increase Wash Volume and Duration: A single, short wash cycle may be insufficient. Increase the volume and duration of the needle wash, and consider implementing both pre- and post-injection washes[8].
-
Incorporate a High-Organic Column Wash: At the end of your gradient, include a step with a high percentage of organic solvent (e.g., 95% acetonitrile) to flush any retained candesartan from the column[8].
-
Data Presentation
Table 1: Comparison of Extraction Methods for Candesartan from Biological Matrices
| Extraction Method | Biological Matrix | Recovery (%) | Linearity Range (ng/mL) | LOQ (ng/mL) | Key Advantages | Key Disadvantages | Reference(s) |
| Protein Precipitation | Human Plasma | >85 | 1.2 - 1030 | 1.2 | Simple, rapid, cost-effective | Potential for high matrix effects | [9] |
| Protein Precipitation | Human Plasma | Not Specified | 2 - 500 | 2 | Simple, no evaporation needed | Less clean extracts than LLE/SPE | |
| Liquid-Liquid Extraction | Human Plasma | >80 | 1.00 - 499.15 | 1.00 | Good efficiency, relatively low cost | Requires solvent evaporation step | [5] |
| Solid-Phase Extraction | Human Plasma | 90.20 ± 2.52 | 1.03 - 307.92 | 1.03 | High purity extracts, high recovery | More complex and time-consuming | |
| Solid-Phase Extraction | Human Plasma | Not Specified | 1 - 400 | 1 | Fast and reproducible | Requires specific cartridges | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation (PP) for Candesartan from Human Plasma [4][9]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution (e.g., propranolol (B1214883) or candesartan-d4). For blank samples, add 50 µL of methanol.
-
Add 500 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE) for Candesartan from Human Plasma [2][5]
-
To 450 µL of plasma in a centrifuge tube, add 50 µL of internal standard solution.
-
Add 100 µL of 0.1% formic acid and vortex for 30 seconds.
-
Add 2 mL of an extraction solvent mixture (e.g., tert-butyl-methyl-ether:dichloromethane, 70:30 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Candesartan from Human Plasma [11]
-
Condition a polymeric sorbent SPE cartridge (e.g., Strata-X 33 µm, 30 mg/1 mL) according to the manufacturer's instructions.
-
Load 50 µL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the candesartan from the cartridge using a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Protein Precipitation of Candesartan.
Caption: Workflow for Liquid-Liquid Extraction of Candesartan.
Caption: Workflow for Solid-Phase Extraction of Candesartan.
Caption: Logical Flow for Troubleshooting Candesartan Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actapharmsci.com [actapharmsci.com]
- 7. ijpbs.com [ijpbs.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmascholars.com [pharmascholars.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Candesartan Cilexetil in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Candesartan Cilexetil in its bulk drug form. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring accuracy, precision, and reliability in their results. The methods covered include High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
This compound is an angiotensin II receptor antagonist used in the management of hypertension.[1] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control, stability studies, and formulation development.[2] This guide outlines the experimental protocols and validation parameters for several published methods, offering an objective comparison to facilitate informed decision-making in the laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.[3] A variety of RP-HPLC methods have been developed and validated for its determination in bulk and pharmaceutical dosage forms.[4][5]
Table 1: Comparison of Validated HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Hypersil ODS C18 (250x4.6mm, 5µm)[4] | C18 (250mm x 4.6mm, 5µm)[5] | Zorbax SB C-18 (250x4.6mm, 5µm)[6] | Dionex C18 (250x4.6mm, 5µm)[7] |
| Mobile Phase | Acetonitrile: 0.05M KH2PO4 buffer (65:35 v/v)[4] | Phosphate buffer (pH 2.5): Acetonitrile (20:80 v/v)[5] | Acetonitrile: 0.1% Orthophosphoric acid (pH 2.5) (35:65 v/v)[6] | Acetonitrile: Phosphate buffer (pH 4.0) (70:30 v/v)[7] |
| Flow Rate | 1.5 mL/min[4] | 1.0 mL/min[5] | 1.5 mL/min[6] | 1.0 mL/min[7] |
| Detection Wavelength | Not Specified | 215 nm[5] | 258 nm[6] | 254 nm[7] |
| Linearity Range | 0.5 - 400 µg/mL[4] | Not Specified | 50 - 160 ppm[6] | 10 - 200 ppm[7] |
| Accuracy (% Recovery) | 99.54 - 100.41%[4] | Not Specified | 98.10 - 98.70%[6] | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | < 2%[6] | < 2%[7] |
| LOD | Not Specified | Not Specified | Not Specified | 5.61 ppm[7] |
| LOQ | Not Specified | Not Specified | Not Specified | 17 ppm[7] |
| Retention Time | Not Specified | Not Specified | 4.2 min[6] | 2.14 min[7] |
Experimental Protocol: A Representative HPLC Method
This protocol is a generalized representation based on common practices in the cited literature.
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing the specified volumes of the organic and aqueous phases. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh a quantity of the bulk drug equivalent to a specific dose of this compound and dissolve it in the mobile phase. Filter the solution before injection.[8]
-
Chromatographic Conditions: Set up the HPLC system with the specified column, mobile phase, flow rate, and detection wavelength.
-
Injection and Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[8] Record the peak areas.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound.[9] These methods are based on the measurement of the absorbance of the drug in a suitable solvent.[10]
Table 2: Comparison of Validated UV Spectrophotometric Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Methanol[11] | Methanol[12] | Isopropyl Alcohol[10] | Methanol:Water (9:1)[9] |
| Detection Wavelength (λmax) | 250-260 nm (AUC), 232.7 nm (2nd Derivative)[11] | 291.2 nm (2nd Derivative)[12] | 306 nm[10] | 254 nm[9] |
| Linearity Range | 1 - 14 µg/mL[11] | 4 - 32 µg/mL[12] | 10 - 90 µg/mL[10] | 10 - 90 µg/mL[9] |
| Correlation Coefficient (r²) | 0.9999 (AUC), 0.9997 (2nd Derivative)[11] | 0.99995[12] | 0.999[10] | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | 0.6182% (AUC), 2.5548% (2nd Derivative)[11] | Not Specified | Not Specified | Not Specified |
| LOD | Not Specified | 0.33 µg/mL[12] | Not Specified | Not Specified |
| LOQ | Not Specified | 1.00 µg/mL[12] | Not Specified | Not Specified |
Experimental Protocol: A Representative UV Spectrophotometric Method
-
Solvent Selection: Choose a suitable solvent in which this compound is freely soluble and exhibits maximum absorbance at a specific wavelength.
-
Standard Stock Solution: Accurately weigh about 100 mg of pure this compound and transfer it to a 100 ml volumetric flask. Dissolve and make up the volume with the chosen solvent.[10]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.[10]
-
Wavelength Selection (λmax): Scan the standard solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax against a solvent blank. Plot a calibration curve of absorbance versus concentration.[10]
-
Sample Analysis: Prepare a sample solution of the bulk drug with a concentration falling within the calibration range. Measure its absorbance and determine the concentration from the calibration curve.[10]
Workflow for UV Spectrophotometric Analysis of this compound
Caption: Workflow for UV spectrophotometric analysis of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another valuable technique for the analysis of this compound, offering the advantage of simultaneous analysis of multiple samples, which can increase throughput.
Table 3: Comparison of Validated HPTLC Methods for this compound
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica (B1680970) gel 60 GF254 plates[1][13] | Silica gel 60 F254 plates[14] |
| Mobile Phase | Acetone:Chloroform:Ethyl acetate:Methanol (3:3:3:0.5 v/v/v/v)[1][13] | Toluene:Ethyl acetate:Methanol:Diethylamine (5:3:2:0.5 v/v/v/v)[14] |
| Detection Wavelength | 280 nm[1][13] | 275 nm[14] |
| Linearity Range | 65.0 - 325.0 µg/mL[1][13] | 480 - 2400 ng/spot[14] |
| Correlation Coefficient (r²) | Not Specified | 0.9990[14] |
| Accuracy (% Recovery) | 99.78%[1][13] | Not Specified |
| Rf Value | 0.27[1][13] | 0.65[14] |
| LOD | Not Specified | 11.06 ng/spot[14] |
| LOQ | Not Specified | 33.54 ng/spot[14] |
Experimental Protocol: A Representative HPTLC Method
-
Plate Preparation: Use pre-coated silica gel 60 F254 HPTLC plates.
-
Sample and Standard Application: Apply the standard and sample solutions as bands of a specific length onto the HPTLC plate using a suitable applicator.
-
Chromatographic Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a certain distance.
-
Drying: Dry the plate after development.
-
Densitometric Analysis: Scan the dried plate with a densitometer at the specified detection wavelength.
-
Quantification: Record the peak areas and calculate the concentration of this compound in the sample by comparison with the standard.
Workflow for HPTLC Analysis of this compound
Caption: Workflow for the HPTLC analysis of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. scispace.com [scispace.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Stability-indicating UV Spectroscopic Method for Candesartan in Bulk and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. asianpubs.org [asianpubs.org]
- 13. HPTLC-Densitometric Analysis of this compound and Hydrochlorothiazide in Tablets | Semantic Scholar [semanticscholar.org]
- 14. ViewArticleDetail [ijpronline.com]
A Head-to-Head Battle: Candesartan Cilexetil versus Losartan in Hypertensive Models
In the landscape of antihypertensive therapeutics, Angiotensin II Receptor Blockers (ARBs) stand as a cornerstone of treatment. Among these, Candesartan Cilexetil and Losartan are frequently prescribed, yet subtle but significant differences in their pharmacological profiles and clinical efficacy warrant a closer examination. This guide provides a comprehensive comparative analysis of these two widely used ARBs, drawing upon key experimental data from both clinical and preclinical studies to inform researchers, scientists, and drug development professionals.
Pharmacological Distinction: A Tale of Two Affinities
The primary mechanism of action for both Candesartan and Losartan is the selective blockade of the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. However, the nature of their interaction with the AT1 receptor differs significantly, which is believed to underpin the observed differences in their antihypertensive potency and duration of action.
Candesartan is characterized by its tighter and more prolonged binding to the AT1 receptor compared to Losartan's active metabolite, EXP3174. This "insurmountable" antagonism of Candesartan is a key differentiator. Preclinical studies have demonstrated that Candesartan possesses a significantly higher in vitro affinity for the AT1 receptor, being approximately 80 times greater than that of Losartan and 10 times greater than EXP-3174. This strong and persistent binding is thought to contribute to a more potent and sustained antihypertensive effect.
Clinical Efficacy: Blood Pressure Reduction
Multiple head-to-head clinical trials have consistently demonstrated that while both drugs are effective in lowering blood pressure, Candesartan generally exhibits a superior antihypertensive effect at maximum recommended doses.
A meta-analysis of 12 studies encompassing 3,644 patients revealed that Candesartan was significantly more effective than Losartan in reducing both systolic and diastolic blood pressure. The weighted mean difference favored Candesartan by -2.97 mmHg for systolic blood pressure and -1.76 mmHg for diastolic blood pressure.
Two pivotal clinical trials, the CLAIM study and the CANDLE study, provide robust comparative data.
| Clinical Trial | Drug Regimen | Mean Reduction in Systolic Blood Pressure (SBP) | Mean Reduction in Diastolic Blood Pressure (DBP) | Key Findings |
| CLAIM Study | Candesartan 32 mg vs. Losartan 100 mg | Candesartan: 13.3 mmHgLosartan: 9.8 mmHg | Candesartan: 10.9 mmHgLosartan: 8.7 mmHg | Candesartan demonstrated a significantly greater reduction in both trough SBP and DBP compared to Losartan (p<0.001). |
| CANDLE Study | Candesartan 16-32 mg vs. Losartan 50-100 mg | - | Candesartan: 11.0 mmHgLosartan: 8.9 mmHg | Candesartan was significantly more effective in reducing trough sitting DBP (p=0.016). |
Target Organ Protection: Beyond Blood Pressure Control
The benefits of ARBs extend beyond simple blood pressure reduction to the protection of vital organs from hypertensive damage. Comparative studies have explored the effects of Candesartan and Losartan on renal and cardiovascular outcomes.
Renal Protection
In patients with chronic renal disease, Candesartan has shown a more pronounced and sustained effect on reducing proteinuria, a key marker of kidney damage. One study found that while both drugs initially reduced proteinuria, the effect of Losartan diminished over a 96-week period, whereas the beneficial effect of Candesartan was maintained.
| Outcome | Study Population | Key Findings |
| Proteinuria Reduction | Patients with hypertension and chronic renal disease | Candesartan demonstrated a marked and sustained reduction in proteinuria, while the effect of Losartan diminished over time. |
Cardiovascular Remodeling
Preclinical studies in spontaneously hypertensive rats (SHRs), a widely used model of human essential hypertension, have provided insights into the comparative effects of these drugs on cardiac remodeling. In a study comparing the effects of Candesartan and Losartan on left ventricular hypertrophy in SHRs, both drugs were shown to effectively regress hypertrophy. However, some evidence suggests that the tighter receptor binding of Candesartan may translate to more potent effects on reducing cardiac fibrosis.
Safety and Tolerability
Both Candesartan and Losartan are generally well-tolerated, with a low incidence of adverse effects. Head-to-head clinical trials have reported comparable safety profiles. In the CLAIM study, the rate of withdrawal due to adverse events was similar for both drugs, at 1.8% for the Candesartan group and 1.6% for the Losartan group. The CANDLE study also found no significant difference in the frequency of adverse effects between the two treatment arms.
Experimental Protocols
The CLAIM Study: Clinical Protocol
-
Study Design: An 8-week, multicenter, double-blind, randomized, parallel-group, forced-titration study.
-
Participants: 654 hypertensive patients with a diastolic blood pressure (DBP) between 95 and 114 mm Hg.
-
Procedure:
-
Eligible patients were randomized to receive either this compound 16 mg once daily or Losartan 50 mg once daily.
-
After two weeks, the doses were doubled to 32 mg of Candesartan or 100 mg of Losartan for an additional six weeks.
-
Blood pressure was measured at trough (24 hours post-dose) and peak (4-6 hours post-dose) at the end of the 8-week treatment period.
-
The CANDLE Study: Clinical Protocol
-
Study Design: A multicenter, double-blind, randomized trial.
-
Participants: 332 patients with systemic hypertension.
-
Procedure:
-
Patients were randomized to receive either Candesartan 16 mg once daily or Losartan 50 mg once daily.
-
After four weeks, if the DBP remained above 90 mmHg, the dose was doubled to 32 mg of Candesartan or 100 mg of Losartan.
-
The primary endpoint was the change in trough sitting DBP after eight weeks of therapy.
-
Proteinuria Reduction Study: Clinical Protocol
-
Study Design: A 96-week, randomized, comparative study.
-
Participants: Hypertensive patients with chronic renal disease (proteinuria >0.5 g/day ).
-
Procedure:
-
Patients were randomly assigned to receive either Candesartan or Losartan.
-
Blood pressure and proteinuria levels were monitored at baseline and throughout the 96-week study period.
-
The primary outcome was the change in proteinuria from baseline.
-
Signaling Pathways and Experimental Workflows
The physiological effects of Candesartan and Losartan are mediated through the intricate signaling cascade of the AT1 receptor. Understanding this pathway is crucial for appreciating the molecular basis of their therapeutic actions.
Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.
The diagram above illustrates the canonical signaling pathway of the AT1 receptor. Angiotensin II binding activates the receptor, leading to the activation of Gq/11 proteins. This, in turn, stimulates Phospholipase C (PLC) to hydrolyze Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These downstream events culminate in various physiological responses, including vasoconstriction. Both Candesartan and Losartan exert their effects by blocking the initial step of this cascade – the binding of Angiotensin II to the AT1 receptor.
Caption: Generalized Experimental Workflow for Comparative Clinical Trials.
This flowchart outlines the typical workflow of a randomized controlled clinical trial comparing two antihypertensive drugs. The process begins with patient screening and recruitment based on specific inclusion criteria. Eligible participants are then randomized into different treatment groups. Following a defined treatment and follow-up period, which may include dose adjustments, relevant data is collected and subjected to statistical analysis to determine the comparative efficacy and safety of the interventions.
Head-to-Head Clinical Trial Comparison: Candesartan Cilexetil vs. Olmesartan Medoxomil
In the landscape of antihypertensive therapeutics, Angiotensin II Receptor Blockers (ARBs) stand as a cornerstone of treatment. This guide provides a detailed, objective comparison of two prominent ARBs, Candesartan (B1668252) Cilexetil and Olmesartan (B1677269) Medoxomil, based on head-to-head clinical trial data. The following sections will delve into their comparative efficacy in blood pressure reduction, safety profiles, and the underlying pharmacological mechanisms, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy in Blood Pressure Reduction
A key head-to-head, randomized, double-blind, parallel-group study provides robust data on the comparative antihypertensive efficacy of Olmesartan medoxomil and Candesartan cilexetil. The study evaluated the effects of once-daily administration of Olmesartan 20mg and Candesartan 8mg over an 8-week period in patients with mild-to-moderate essential hypertension.[1] The primary efficacy endpoint was the change from baseline in mean 24-hour ambulatory diastolic blood pressure (DBP).
The results, summarized in the tables below, demonstrate that Olmesartan medoxomil was more effective in reducing both daytime and 24-hour ambulatory blood pressure compared to this compound at the studied doses.[1]
Table 1: Mean Change from Baseline in Ambulatory Diastolic Blood Pressure (DBP) in mmHg
| Timepoint | Olmesartan Medoxomil (20mg) | This compound (8mg) |
| Daytime DBP | ||
| Week 8 | -9.3 | -7.8 |
| 24-hour DBP | ||
| Week 8 | -8.0 | -6.6 |
Table 2: Mean Change from Baseline in Ambulatory Systolic Blood Pressure (SBP) in mmHg
| Timepoint | Olmesartan Medoxomil (20mg) | This compound (8mg) |
| Daytime SBP | ||
| Week 8 | -14.1 | -11.9 |
| 24-hour SBP | ||
| Week 8 | -12.5 | -10.3 |
A meta-analysis of head-to-head trials also suggested that Olmesartan may provide a greater reduction in blood pressure compared to some other ARBs, although no significant difference was found specifically against Candesartan in this particular analysis.[2]
Safety and Tolerability Profile
In the aforementioned head-to-head trial, both Olmesartan medoxomil and this compound were reported to be well tolerated by patients.[1] The incidence of adverse events was similar between the two treatment groups. This finding is consistent with the generally favorable safety profile of the ARB class of drugs.
Experimental Protocols
The following section details the methodology of the key head-to-head clinical trial comparing Olmesartan medoxomil and this compound.
Study Design: A multicenter, randomized, double-blind, parallel-group study.[3]
Patient Population: The study enrolled 643 patients with mild-to-moderate essential hypertension.[1] Key inclusion criteria typically involve a diagnosis of essential hypertension with blood pressure readings within a specified range (e.g., mean seated diastolic blood pressure ≥95 mmHg and <110 mmHg). Exclusion criteria often include secondary hypertension, severe renal impairment, and a history of hypersensitivity to ARBs.
Treatment Regimen:
-
Run-in Period: A 2- to 4-week single-blind, placebo run-in period to establish baseline blood pressure and ensure treatment compliance.
-
Randomization: Eligible patients were randomly assigned in a 1:1 ratio to receive either Olmesartan medoxomil 20mg once daily or this compound 8mg once daily for 8 weeks.[1]
Efficacy Assessments:
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in mean 24-hour ambulatory diastolic blood pressure (DBP) at week 8.
-
Secondary Endpoints: Secondary endpoints included changes from baseline in mean 24-hour ambulatory systolic blood pressure (SBP), mean daytime and nighttime ambulatory DBP and SBP, and trough cuff blood pressure.
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, physical examinations, vital signs, and standard laboratory tests throughout the study.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and study design, the following diagrams are provided in Graphviz DOT language.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) Pathway.
Caption: Mechanism of Action of Angiotensin II Receptor Blockers (ARBs).
Caption: Head-to-Head Clinical Trial Workflow.
References
- 1. Antihypertensive efficacy of olmesartan medoxomil and this compound assessed by 24-hour ambulatory blood pressure monitoring in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
Generic Candesartan Cilexetil Formulations: A Comparative Guide to Bioequivalence
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug formulations is a critical step in ensuring therapeutic interchangeability with the innovator product. This guide provides a comprehensive comparison of bioequivalence studies conducted on various generic formulations of Candesartan (B1668252) Cilexetil, an angiotensin II receptor blocker widely prescribed for the treatment of hypertension and heart failure.
This document summarizes key quantitative data from multiple bioequivalence studies, outlines the experimental protocols employed, and visually represents the drug's signaling pathway and the typical experimental workflow for bioequivalence assessment. The data presented is intended to offer an objective comparison of the performance of different generic alternatives against the reference listed drug.
Comparative Analysis of Pharmacokinetic Parameters
The bioequivalence of generic Candesartan Cilexetil formulations is primarily assessed by comparing their pharmacokinetic profiles to that of the innovator product. The key parameters evaluated are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). For a generic product to be considered bioequivalent, the 90% confidence interval (CI) for the geometric mean ratio (GMR) of the test product to the reference product for these parameters must fall within the acceptance range of 80% to 125%.[1][2]
Below are summary tables of pharmacokinetic data from various studies.
Table 1: Pharmacokinetic Comparison of a Generic this compound Formulation (Test) vs. Innovator (Reference)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 62.23 ± 26.01 | 68.69 ± 22.03 | 90.60% (83.33% - 98.52%) |
| AUC0-t (ng·h/mL) | 871.3 ± 205.3 | 911.0 ± 211.9 | 95.64% (90.35% - 101.27%) |
| AUC0-∞ (ng·h/mL) | 911.9 ± 214.9 | 955.5 ± 227.9 | 95.44% (90.01% - 101.21%) |
| Tmax (h) | 4.68 ± 1.46 | 4.41 ± 1.35 | - |
Data sourced from a bioequivalence study in healthy Chinese volunteers.[3]
Table 2: Bioequivalence Assessment of Two Test Formulations of this compound against the Innovator Product
| Formulation | Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval (CI) | Bioequivalent |
| Test Formulation 2 | Cmax | - | Within 80-125% | Yes |
| AUC0-t | - | Within 80-125% | Yes | |
| AUC0-∞ | - | Within 80-125% | Yes | |
| Test Formulation 3 | Cmax | - | 133% (Above 125%) | No |
This study highlights the importance of formulation optimization, as Test Formulation 2 met the bioequivalence criteria while Test Formulation 3 did not.[4]
Table 3: Another Bioequivalence Study of a Generic this compound Formulation
| Parameter | Geometric Mean Ratio (90% CI) |
| Cmax | 106.71% (93.20%–122.18%) |
| AUC0-t | 100.92% (92.15%–110.52%) |
| AUC0-∞ | 100.24% (92.24%–108.95%) |
The 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ were all within the acceptable range for bioequivalence.[1][5][6]
In Vitro Dissolution Studies
In addition to pharmacokinetic studies, in vitro dissolution testing is a critical component of bioequivalence assessment. The similarity factor (f2) is used to compare the dissolution profiles of the test and reference products. An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.[7]
Table 4: Comparative Dissolution Profile Analysis of Generic this compound Formulations
| Study | Dissolution Medium | Generic Formulation | f2 Similarity Factor |
| Study 1[1] | pH 1.2 | Test Product | 74 |
| pH 4.5 | Test Product | 95 | |
| pH 6.8 | Test Product | 54 | |
| Study 2[8] | USP-specified medium | Generic B (16 mg) | 33.80 |
| Generic C (16 mg) | 43.34 | ||
| Generic D (16 mg) | 28.83 | ||
| Generic B (4 mg) | 45.59 | ||
| Generic C (4 mg) | 43.96 | ||
| Generic D (4 mg) | 29.17 | ||
| Study 3[7] | Phosphate (B84403) buffer (pH 6.5) with 0.35% polysorbate 20 | Generic CC-2 | >50 |
| Generic CC-4 | >50 |
These results demonstrate variability in the in vitro dissolution performance of different generic products, with some showing high similarity to the innovator while others do not.[1][7][8]
Experimental Protocols
The following outlines a typical experimental protocol for a bioequivalence study of this compound.
Pharmacokinetic Bioequivalence Study
-
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study is commonly employed.[4][9] A washout period of at least 7 days is maintained between the two periods.[2]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited.[4][10] Subjects are typically fasted overnight before drug administration.[3]
-
Drug Administration: Subjects receive a single oral dose of either the test or reference formulation of this compound (e.g., 16 mg or 32 mg tablet) with a standardized volume of water.[4][10]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).[3]
-
Bioanalytical Method: The concentration of Candesartan in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][3] Candesartan-d4 is often used as an internal standard.[11]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and Tmax) are calculated from the plasma concentration-time data for each subject.[2]
-
Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ data are analyzed using an analysis of variance (ANOVA) to determine the 90% confidence intervals for the geometric mean ratios of the test to reference product.[3]
In Vitro Dissolution Study
-
Apparatus: A USP dissolution apparatus 2 (paddle method) is typically used.[12]
-
Dissolution Medium: Comparative dissolution studies are often performed in different pH media to mimic the gastrointestinal tract, such as pH 1.2, 4.5, and 6.8 buffers.[1] The USP-specified medium for this compound tablets is 0.05 M phosphate buffer at pH 6.5, often with the addition of a surfactant like polysorbate 20 to ensure sink conditions.[8][12]
-
Test Conditions: The paddle speed is typically set at 50 or 75 rpm, and the temperature is maintained at 37 ± 0.5°C.[12]
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[12]
-
Drug Quantification: The amount of dissolved this compound is quantified using a validated analytical method, such as HPLC.[8]
-
Data Analysis: The cumulative percentage of drug dissolved is plotted against time. The similarity factor (f2) is calculated to compare the dissolution profiles of the test and reference products.[7]
Visualizing the Science: Diagrams
To better understand the underlying mechanisms and processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for a typical crossover bioequivalence study.
Caption: Simplified signaling pathway of Candesartan's mechanism of action.
References
- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and bioequivalence study of this compound tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Bioequivalence Studies of a Newly Developed Branded Generic of this compound Tablets in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpp.in [ajpp.in]
- 6. dovepress.com [dovepress.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. This compound In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
Comparative Efficacy of Candesartan Cilexetil and Other Angiotensin II Receptor Blockers on Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Candesartan (B1668252) Cilexetil against other Angiotensin II Receptor Blockers (ARBs) in the management of cardiac hypertrophy. The information presented is supported by experimental data from clinical and preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a common adaptive response to pressure overload from conditions like hypertension. While initially compensatory, sustained hypertrophy can lead to heart failure. Angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), is a potent inducer of cardiac hypertrophy. Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively block the angiotensin II type 1 (AT1) receptor, thereby mitigating the hypertrophic effects of angiotensin II. Candesartan Cilexetil is a potent ARB with a high affinity and tight binding to the AT1 receptor. This guide examines its comparative efficacy in regressing cardiac hypertrophy against other commonly prescribed ARBs.
Mechanism of Action: ARBs in Cardiac Hypertrophy
ARBs exert their therapeutic effects by blocking the AT1 receptor, which is coupled to the Gq protein signaling pathway.[1][2] Activation of the AT1 receptor by angiotensin II initiates a cascade of intracellular events leading to cardiomyocyte growth and fibrosis.[2] Key downstream signaling pathways implicated in this process include the activation of phospholipase C, protein kinase C, and subsequent calcium signaling, as well as the transforming growth factor-beta (TGF-β)/Smad pathway, which plays a crucial role in cardiac fibrosis.[3][4][5] By blocking the AT1 receptor, ARBs inhibit these pathological signaling cascades, leading to a reduction in cardiac mass and fibrosis.[6]
Clinical Efficacy in Reducing Left Ventricular Mass Index (LVMI)
Left Ventricular Mass Index (LVMI) is a key echocardiographic parameter used to assess the degree of cardiac hypertrophy. Several clinical trials have compared the efficacy of this compound with other ARBs in reducing LVMI in hypertensive patients.
| Comparison | Study Details | Key Findings on LVMI Reduction |
| Candesartan vs. Losartan (B1675146) | A pilot, randomized study in patients with nonobstructive hypertrophic cardiomyopathy.[7] | After 1 year, the candesartan group showed a 15.5% regression in LV mass, which was larger than the 6.4% trend observed with losartan in a separate study.[7] |
| Candesartan vs. Olmesartan (B1677269) | A 12-month study in hypertensive patients previously treated with candesartan, who were then randomized to continue candesartan or switch to olmesartan.[8] | The olmesartan group showed a significant decrease in LVMI from 135±36 g/m² to 123±29 g/m² (P<0.01), while the candesartan group showed no significant change during the study period.[8] |
| Candesartan Monotherapy | The VIPE study, a 6-month, open-label evaluation of a candesartan-based regimen in hypertensive patients with LVH.[9] A 12-month, open-label study in hypertensive patients with LVH, assessed by electrocardiography.[10] A 24-week study in never-treated hypertensive patients.[11] | The VIPE study demonstrated a significant LVMI decrease of 17.01 g/m² (p<0.001).[9] The 12-month study showed a reduction in the prevalence of LVH from 24% to 20%, with 19% of those with LVH showing regression.[10] The 24-week study showed a significant decrease in LVMI.[11] |
| Candesartan vs. Telmisartan (B1682998)/Valsartan | A 3-month, multicenter, randomized, open-label study in hypertensive patients with diabetes.[12] | Blood pressure reduction was comparable among the three groups. Specific data on LVMI reduction was not provided in the abstract.[12] |
Preclinical Evidence in Animal Models
Animal models of cardiac hypertrophy, such as the Transverse Aortic Constriction (TAC) model, are crucial for investigating the efficacy of therapeutic agents. In these models, a ligature is placed around the transverse aorta to induce pressure overload on the left ventricle, leading to hypertrophy.[13]
Preclinical studies have demonstrated the efficacy of this compound in reducing cardiac hypertrophy in various animal models.[13] For instance, in spontaneously hypertensive rats, higher doses of candesartan (1-10 mg/kg) were shown to reduce left ventricular hypertrophy.[13] While direct head-to-head preclinical studies with detailed comparative protocols on cardiac hypertrophy markers are not extensively available in the searched literature, the existing evidence supports the potent anti-hypertrophic effect of candesartan.
Experimental Protocols
Clinical Trial Methodology (Representative Example: Candesartan vs. Olmesartan Study)[8]
-
Study Design: A randomized, controlled trial.
-
Patient Population: 50 stable outpatients with essential hypertension who had been receiving candesartan for more than one year.
-
Treatment Regimen:
-
Control Group (n=25): Continued candesartan treatment at a stable dose.
-
Olmesartan Group (n=25): Switched from candesartan (8 mg/day) to olmesartan (20 mg/day).
-
-
Duration: 12 months.
-
Primary Endpoint: Change in Left Ventricular Mass Index (LVMI).
-
LVMI Assessment: Echocardiography was performed at baseline and after 12 months to measure LVMI.
Preclinical Model Methodology (Representative Example: Transverse Aortic Constriction - TAC)
The following diagram illustrates a typical experimental workflow for inducing cardiac hypertrophy in a mouse model and evaluating the efficacy of an ARB.
Signaling Pathways in Cardiac Hypertrophy
The following diagrams illustrate the key signaling pathways involved in angiotensin II-induced cardiac hypertrophy and fibrosis, and the point of intervention for Angiotensin II Receptor Blockers.
AT1 Receptor-Gq Protein Signaling Cascade
Angiotensin II binding to the AT1 receptor on cardiomyocytes activates the Gq protein, leading to a signaling cascade that promotes hypertrophic gene expression and cell growth.
TGF-β/Smad Signaling in Cardiac Fibrosis
Angiotensin II also promotes cardiac fibrosis through the upregulation of TGF-β, which activates the Smad signaling pathway in cardiac fibroblasts, leading to increased collagen deposition.
Conclusion
This compound is a potent ARB that has demonstrated efficacy in reducing cardiac hypertrophy. Clinical studies suggest that it is at least as effective, and in some comparisons, more effective than other ARBs like losartan in regressing LVMI. The choice between different ARBs may depend on individual patient characteristics and the specific clinical context. The provided experimental protocols and signaling pathway diagrams offer a framework for further research and drug development in the field of cardiovascular medicine. Further head-to-head clinical trials with a primary focus on cardiac hypertrophy markers are warranted to definitively establish the comparative efficacy of this compound against other newer ARBs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Overexpression of angiotensin II type I receptor in cardiomyocytes induces cardiac hypertrophy and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atrial fibrillation induces myocardial fibrosis through angiotensin II type 1 receptor-specific Arkadia-mediated downregulation of Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Candesartan on Left Ventricular Hypertrophy and Function in Nonobstructive Hypertrophic Cardiomyopathy: A Pilot, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. Pre-clinical and clinical experience of telmisartan in cardiac remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential clinical profile of candesartan compared to other angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro-In Vivo Correlation (IVIVC) for Candesartan Cilexetil Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro dissolution and in vivo bioavailability data for various Candesartan (B1668252) Cilexetil formulations. By establishing a predictive mathematical relationship between these two metrics, In Vitro-In Vivo Correlation (IVIVC) serves as a critical tool in drug development, enabling the optimization of formulation strategies and potentially reducing the need for extensive bioequivalence studies. Candesartan Cilexetil, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by low solubility and high permeability, making its absorption rate highly dependent on the dissolution of the drug product.[1][2][3]
Comparative Analysis of Formulation Performance
The development of a successful IVIVC model for this compound hinges on the ability of the in vitro dissolution method to mimic the in vivo environment. Studies have shown that a well-designed dissolution test can accurately predict the in vivo performance of different formulations, thereby providing a reliable surrogate for bioequivalence studies.[1][4]
Quantitative Data Summary
The following tables summarize key in vitro dissolution and in vivo pharmacokinetic parameters from comparative studies of different this compound formulations.
Table 1: Comparative In Vitro Dissolution Profiles
| Formulation | Dissolution Medium (pH) | Time (minutes) | % Drug Dissolved |
| Reference Product | 1.2, 4.5, 6.8 (three-step pH change with 0.2% Tween 20) | 15 | ~30% |
| 30 | ~50% | ||
| 60 | ~75% | ||
| 120 | >85% | ||
| Test Product A | 1.2, 4.5, 6.8 (three-step pH change with 0.2% Tween 20) | 15 | ~25% |
| 30 | ~45% | ||
| 60 | ~65% | ||
| 120 | ~80% | ||
| Test Product B | 1.2, 4.5, 6.8 (three-step pH change with 0.2% Tween 20) | 15 | ~40% |
| 30 | ~60% | ||
| 60 | >85% | ||
| 120 | >90% | ||
| Generic Product | 1.2 | 30 | >85% |
| 4.5 | 30 | >85% | |
| 6.8 | 30 | >85% | |
| Branded Product | 1.2 | 30 | >85% |
| 4.5 | 30 | >85% | |
| 6.8 | 30 | >85% |
Data compiled from multiple sources indicating typical dissolution profiles. Actual values may vary between specific studies.[1][5][6]
Table 2: Comparative In Vivo Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | AUC₀₋inf (ng·hr/mL) |
| Reference Product | 150 ± 30 | 3-4 | 1000 ± 200 | 1100 ± 220 |
| Test Product A | 130 ± 25 | 3-4 | 900 ± 180 | 990 ± 200 |
| Test Product B | 160 ± 35 | 3-4 | 1100 ± 220 | 1210 ± 240 |
| Generic Product (16mg) | 163.7 ± 55.4 | 4.0 (2.0-7.0) | 884.3 ± 245.1 | 913.6 ± 256.2 |
| Branded Product (16mg) | 155.0 ± 49.8 | 4.0 (2.0-7.0) | 877.3 ± 220.7 | 911.8 ± 232.0 |
Pharmacokinetic parameters are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.[1][6]
Experimental Protocols
A successful IVIVC is underpinned by robust experimental design for both in vitro and in vivo studies.
In Vitro Dissolution Testing
The selection of a dissolution method that reflects the in vivo behavior of this compound is paramount. For immediate-release formulations, a method that can discriminate between formulations with different release rates is essential.
-
Apparatus: USP Apparatus IV (Flow-Through Cell) has been shown to provide a more accurate in vivo prediction compared to USP Apparatus II (Paddle).[1][7]
-
Dissolution Media: A three-step pH buffer change (pH 1.2, 4.5, and 6.8) is employed to simulate the transit through the gastrointestinal tract.[1][8] The addition of a surfactant, such as 0.2% Tween 20, is often necessary to achieve sink conditions due to the low aqueous solubility of this compound.[1]
-
Procedure: Samples are collected at predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) and analyzed for drug content using a validated analytical method, typically HPLC.
In Vivo Bioavailability Studies
Bioavailability studies are conducted in healthy human subjects to determine the rate and extent of drug absorption from a given formulation.
-
Study Design: A randomized, two-period, two-sequence crossover design is typically used.[5][6]
-
Subjects: A sufficient number of healthy male and female volunteers are enrolled after obtaining informed consent.
-
Dosing and Sampling: Following an overnight fast, subjects receive a single oral dose of the test or reference formulation. Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of candesartan (the active metabolite of this compound) are quantified using a validated LC-MS/MS method.[5]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, Tmax, AUC₀₋t, and AUC₀₋inf, are calculated from the plasma concentration-time data.
IVIVC Development and Validation Workflow
The establishment of a Level A IVIVC, the most predictive level of correlation, involves a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.
Caption: Workflow for developing a Level A IVIVC.
The development process involves deconvoluting the in vivo plasma concentration-time data to obtain the in vivo absorption profile.[1][8] This absorption profile is then mathematically correlated with the in vitro dissolution data. The resulting model's predictability is rigorously evaluated to ensure its reliability. A validated IVIVC model can be a powerful tool for justifying biowaivers, guiding formulation optimization, and setting meaningful dissolution specifications.[9][10]
Conclusion
The establishment of a robust IVIVC for this compound formulations is a scientifically sound approach that can significantly streamline the drug development process. By carefully selecting discriminatory in vitro dissolution methods and conducting well-designed in vivo bioavailability studies, a predictive correlation can be achieved. This allows for the confident use of in vitro data to predict in vivo performance, ultimately leading to a more efficient and cost-effective development of safe and effective drug products. The use of advanced modeling and simulation tools, such as GastroPlus®, can further enhance the development and application of IVIVC for BCS Class II drugs like this compound.[2]
References
- 1. This compound In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From In Vivo Predictive Dissolution to Virtual Bioequivalence: A GastroPlus®-Driven Framework for Generic this compound Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. [PDF] this compound In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool | Semantic Scholar [semanticscholar.org]
- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 6. Bioequivalence study of two formulations of this compound tablet in healthy subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound In Vitro-In Vivo Correlation: Predictive Dissolution as a Development Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulatory perspectives on in vitro (dissolution)/in vivo (bioavailability) correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
A Head-to-Head Comparison of Candesartan Cilexetil and Valsartan in Antihypertensive Efficacy
In the landscape of angiotensin II receptor blockers (ARBs), candesartan (B1668252) cilexetil and valsartan (B143634) are two widely prescribed medications for the management of hypertension. Both drugs exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS), thereby leading to vasodilation and a reduction in blood pressure.[1][2][3] This guide provides a comprehensive comparison of their antihypertensive effects, supported by experimental data, detailed protocols, and mechanistic insights.
Mechanism of Action: A Tale of Two Blockers
Candesartan cilexetil is a prodrug that undergoes complete conversion to its active form, candesartan, during gastrointestinal absorption.[3][4] In contrast, valsartan is administered in its active form.[4] A key differentiator lies in their interaction with the AT1 receptor. Candesartan exhibits insurmountable (noncompetitive) antagonism, meaning it binds tightly to the receptor with a slow dissociation rate, leading to a long-lasting blockade.[2][3][4] Valsartan, on the other hand, is a competitive antagonist.[2][3] Furthermore, studies have shown that candesartan has a higher binding affinity for the AT1 receptor compared to valsartan.[2][5] This stronger and more sustained binding of candesartan may contribute to its potent and long-lasting antihypertensive effects.[4][6]
Signaling Pathway of Angiotensin II Receptor Blockers
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for both Candesartan and Valsartan. They both act by blocking the Angiotensin II Type 1 (AT1) receptor, preventing the downstream effects of angiotensin II that lead to an increase in blood pressure.
Comparative Antihypertensive Efficacy: The Data
Clinical studies have consistently demonstrated the efficacy of both candesartan and valsartan in lowering blood pressure. A systematic review of 20 randomized controlled trials involving 6,425 patients showed that candesartan led to a greater mean reduction in both systolic and diastolic blood pressure compared to valsartan.[7][8][9]
| Drug | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Candesartan | -18.69 | -10.25 |
| Valsartan | -9.0 | -7.6 |
| Table 1: Mean Blood Pressure Reductions from a Systematic Review.[7][8][9] |
In a head-to-head comparison study where both drugs were combined with amlodipine (B1666008), the candesartan/amlodipine combination showed a greater reduction in peripheral systolic blood pressure after 12 weeks of treatment.[1][10][11][12]
| Treatment Group | Baseline Peripheral SBP (mmHg) | 6 Weeks Peripheral SBP (mmHg) | 12 Weeks Peripheral SBP (mmHg) | Baseline Peripheral DBP (mmHg) | 6 Weeks Peripheral DBP (mmHg) | 12 Weeks Peripheral DBP (mmHg) |
| Amlodipine 10mg + Valsartan 160mg | 150.3 ± 11.2 | 126.9 ± 9.1 | 125.1 ± 7.9 | 92.9 ± 8.7 | 79.5 ± 7.2 | 78.8 ± 6.5 |
| Amlodipine 10mg + Candesartan 16mg | 151.2 ± 10.8 | 128.1 ± 8.5 | 123.4 ± 7.1 | 93.5 ± 9.1 | 80.1 ± 6.8 | 78.2 ± 5.9 |
| Table 2: Peripheral Blood Pressure Changes in a Combination Therapy Trial.[1][10][11][12] |
Experimental Protocols: A Look into the Methodology
To ensure the validity and reproducibility of clinical findings, rigorous experimental protocols are essential. The following is a representative methodology for a clinical trial comparing the antihypertensive effects of candesartan and valsartan.
1. Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Male and female patients aged 18 years or older with a diagnosis of essential hypertension (Systolic Blood Pressure ≥140 mmHg or Diastolic Blood Pressure ≥90 mmHg).
- Exclusion Criteria: Secondary hypertension, severe renal impairment, a history of hypersensitivity to ARBs, and pregnancy or lactation.
3. Treatment Protocol:
- Wash-out Period: A 2-week period where patients discontinue their previous antihypertensive medications.
- Randomization: Patients are randomly assigned to one of two treatment groups:
- Group A: this compound (e.g., 8 mg once daily, with potential titration up to 16 mg or 32 mg).
- Group B: Valsartan (e.g., 80 mg once daily, with potential titration up to 160 mg or 320 mg).
- Treatment Duration: 12 to 15 weeks.
4. Efficacy and Safety Assessments:
- Primary Efficacy Endpoint: Change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.
- Secondary Efficacy Endpoints: Response rates (proportion of patients achieving blood pressure goals), and changes in 24-hour ambulatory blood pressure monitoring (ABPM) parameters.
- Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and laboratory tests at baseline and throughout the study.
Experimental Workflow
The diagram below outlines a typical workflow for a clinical trial comparing the antihypertensive efficacy of Candesartan and Valsartan.
Conclusion
Both this compound and valsartan are effective antihypertensive agents that work by blocking the AT1 receptor. However, existing evidence from systematic reviews and some head-to-head comparisons suggests that candesartan may offer a greater reduction in blood pressure, which could be attributed to its distinct pharmacological properties, including its insurmountable antagonism and higher binding affinity for the AT1 receptor.[2][3][4][5][7][8][9] The choice between these two agents may depend on individual patient characteristics and clinical judgment. Further direct comparative trials are warranted to fully elucidate the clinical implications of their pharmacological differences.
References
- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of angiotensin II AT1 receptor blockers in the treatment of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of angiotensin type 1 receptor blockade: why are angiotensin II receptor blockers different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. isrctn.com [isrctn.com]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of candesartan versus valsartan combined with amlodipine on peripheral and central blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multimedia.elsevier.es [multimedia.elsevier.es]
Performance comparison of different HPLC columns for Candesartan Cilexetil analysis
For researchers, scientists, and professionals in drug development, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step in the analytical method development for Candesartan (B1668252) Cilexetil. This guide provides a performance comparison of different HPLC columns, primarily focusing on the widely used C18 and C8 stationary phases, supported by experimental data from various studies.
Performance Comparison of HPLC Columns
The choice of an HPLC column significantly impacts the retention, resolution, and overall analysis time for Candesartan Cilexetil. The following table summarizes the performance of different columns based on published analytical methods. It is important to note that the experimental conditions across these studies are not identical, which can influence the observed performance characteristics.
| Column Type | Column Details | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| C18 | Kromasil C18 (150 x 4.6 mm; 5 µm) | Water:Acetonitrile:Trifluoroacetic acid (48:52:0.1 v/v/v) | 1.5 | Not Specified | 5.54 | |
| C18 | Kromasil C18 (250 x 4.6 mm; 5µm) | Water:Acetonitrile:Trifluoroacetic acid (48:52:0.1 v/v/v) | 1.5 | Not Specified | 5.6 | |
| C18 | Zorbax SB C-18 (250 x 4.6 mm, 5 µm) | Acetonitrile:0.1% Orthophosphoric acid (pH 2.5) (35:65 v/v) | 1.5 | 258 | 4.2 | |
| C18 | Onyx monolithic C18 (100 x 4.6 mm i.d., 5µm) | 20 mM Phosphate (B84403) buffer (pH 4.0):Acetonitrile (62:38 v/v) | 1.0 | 254 | 3.8 | [1] |
| UPLC C18 | Waters Acquity UPLC BEH Shield RP18 | Gradient Elution | Not Specified | 210 and 254 | 7.9 | [2] |
| C8 | Zorbax C8 (150 x 4.6 mm, 3.5µm) | Phosphate buffer (pH 3.0):Methanol (B129727) (30:70 v/v) | 1.0 | 230 | 7.28 | |
| C8 | Qualisil-5 BDS C8 (250 mm x 4 mm, 5 μm) | Acetonitrile:Water (84:16 v/v) | 1.0 | 272 | 3.883 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for two representative methods using C18 and C8 columns.
Method 1: Analysis of this compound using a C18 Column
-
Column: Kromasil C18 (150 x 4.6 mm; 5 µm).
-
Mobile Phase: A mixture of water, acetonitrile, and trifluoroacetic acid in the ratio of 48:52:0.1 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection (wavelength not specified in the abstract).
-
Column Temperature: 30°C.
-
Standard Solution Preparation: A stock solution of this compound (0.8 mg/mL) is prepared by dissolving an accurately weighed amount in a suitable diluent, followed by sonication and filtration. This is further diluted to a working standard solution of 80 µg/mL.
-
Sample Preparation: Five tablets of this compound (32 mg) are powdered. The powder is transferred to a volumetric flask with a diluent, sonicated for 20 minutes, and diluted to obtain a 0.16 mg/mL solution. After filtration, this solution is further diluted to a final concentration of 125 µg/mL.
Method 2: Analysis of this compound using a C8 Column
-
Column: Zorbax C8 (150 × 4.6 mm, 3.5µm).
-
Mobile Phase: A mixture of phosphate buffer and methanol (30:70 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
-
Standard and Sample Preparation: Stock solutions of this compound are prepared in the mobile phase. For analysis of pharmaceutical dosage forms, tablets are powdered, dissolved in the mobile phase, and diluted to fall within the linearity range.
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: General workflow for HPLC analysis of this compound.
Discussion
The selection between a C18 and a C8 column for this compound analysis depends on the specific requirements of the method.
-
C18 Columns: With their longer alkyl chains, C18 columns are more hydrophobic and generally provide stronger retention for non-polar compounds like this compound.[3][4][5] This can lead to better separation from potential impurities, but may also result in longer analysis times.[3] The extensive use of C18 columns in the literature for this analysis suggests their robustness and suitability.
-
C8 Columns: C8 columns have shorter alkyl chains and are less hydrophobic than C18 columns.[3][4][5] This typically results in shorter retention times and faster analysis, which can be advantageous for high-throughput screening.[3] However, the resolution between the analyte and closely eluting impurities might be reduced compared to a C18 column under similar conditions.
-
Other Columns: While C18 and C8 are the most common, other stationary phases like Phenyl and Cyano (CN) columns can offer alternative selectivity. Phenyl columns can provide unique separations for aromatic compounds through π-π interactions. One study mentioned the optimization of the method on C18 and CN columns, ultimately selecting a C18 column for the final method.
References
- 1. ijpbs.com [ijpbs.com]
- 2. A validated ultra high-pressure liquid chromatography method for separation of this compound impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. hawach.com [hawach.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
Safety Operating Guide
Proper Disposal of Candesartan Cilexetil: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Candesartan (B1668252) Cilexetil, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
Environmental Impact and Regulatory Overview
Candesartan Cilexetil is a prodrug that is rapidly converted to its active form, candesartan, upon administration.[1] Consequently, the environmental risk assessment primarily focuses on candesartan.[1] While studies indicate that the predicted environmental risk of candesartan is low, it is not readily biodegradable and can persist in aquatic environments.[1][2] Improper disposal can contribute to the presence of pharmaceuticals in water sources, potentially impacting aquatic ecosystems.[2][3]
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Drug Enforcement Administration (DEA) for controlled substances.[4][5] Specific regulations, such as the EPA's Subpart P, outline the management of hazardous waste pharmaceuticals in healthcare facilities, which can extend to research laboratories.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the environmental fate of candesartan.
| Parameter | Value | Reference |
| Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) Ratio | 1.9 x 10-3 | [1] |
| Excretion | ~33% via urine, ~65% via feces | [1] |
| Removal during wastewater treatment | Assumed to be 0% (worst-case scenario) | [1] |
| Dissipation half-life in water (high organic matter) | 222 days | [1] |
| Dissipation half-life in water (low organic matter) | 95 days | [1] |
Disposal Procedures for this compound in a Laboratory Setting
Researchers must handle and dispose of this compound as a chemical waste, following institutional and regulatory guidelines. The following step-by-step procedure should be followed:
-
Consult Institutional Policy: Prior to disposal, review your institution's specific chemical hygiene plan and waste disposal protocols. These documents will provide guidance on classifying, segregating, and packaging chemical waste.
-
Segregation: Do not mix this compound waste with general laboratory trash or dispose of it down the drain.[7] It should be segregated as a non-hazardous or hazardous pharmaceutical waste, depending on its formulation and any solvents used.
-
Waste Container: Place unused or expired this compound and any contaminated materials (e.g., weighing boats, gloves, wipes) into a designated, properly labeled, and sealed waste container.[6] The container should be appropriate for chemical waste and clearly marked with the contents.
-
Labeling: The waste container must be labeled in accordance with EPA and institutional requirements. The label should include the chemical name ("this compound"), concentration, and any associated hazards.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. EHS professionals are trained in the proper handling and disposal of laboratory chemicals in compliance with federal and state regulations.
Disposal of Empty Containers: Before disposing of empty stock containers, ensure they are fully empty. Remove or deface the original label to protect proprietary information and prevent misuse.[8] Dispose of the empty container as instructed by your institution's EHS department, which may include triple rinsing and disposal as non-hazardous waste.
Experimental Protocols
While this document does not detail specific experimental protocols for this compound, any research generating waste containing this compound must incorporate the disposal procedures outlined above. All experimental workflows should conclude with a step for the proper segregation and disposal of all generated waste streams.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on pharmaceutical waste disposal.
References
- 1. astrazeneca.com [astrazeneca.com]
- 2. arviatechnology.com [arviatechnology.com]
- 3. pfizer.com [pfizer.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. dea.gov [dea.gov]
Essential Safety and Logistical Information for Handling Candesartan Cilexetil
For immediate reference, this guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Candesartan Cilexetil. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
This compound is a potent pharmaceutical compound that requires careful handling to avoid potential health risks. It is harmful if swallowed, inhaled, or comes into contact with skin, causing skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3][4][5]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[3][4] For situations where exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]
-
Eye Protection: Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against direct contact.[2][6]
-
Hand Protection: Wear compatible, chemical-resistant, and impervious gloves that have been inspected prior to use.[2][6] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6]
-
Skin and Body Protection: Impervious clothing or a full chemical protective suit should be worn to prevent skin contact.[2][7] This is especially critical for repeated or excessive handling.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe working environment.
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to ensure good ventilation and exhaustion at the workplace.[1][6]
-
Avoid contact with skin, eyes, and clothing.[2][4][6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[6][8]
-
Do not eat, drink, or smoke in areas where the compound is handled.[6]
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, follow these emergency procedures immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2][6] If irritation or other symptoms persist, consult a doctor.[2]
-
Eye Contact: Rinse the eyes for several minutes with running water, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek prompt medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and immediately call a doctor or Poison Control Center.[6] Never give anything by mouth to an unconscious person.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal: Dispose of the substance and contaminated materials in accordance with all applicable federal, state, and local regulations.[3][10] The material should not be disposed of with household garbage and should not be allowed to reach the sewage system.[1] Normal waste disposal is via an accredited disposal contractor through incineration.[2]
-
Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[2][3] Disposal must be made according to official regulations.[1]
Quantitative Data Summary
The following table summarizes key quantitative toxicological and ecological data for this compound.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | >2 g/kg | Rat | [1] |
| Acute Intraperitoneal Toxicity (LD50) | 940 mg/kg | Rat | [1] |
| Toxicity to Fish (EC50) | > 0.017 mg/l (96 h) | Rainbow Trout | [2][3] |
| Toxicity to Daphnia (EC50) | > 0.016 mg/l (48 h) | Daphnia magna | [2][3] |
| Toxicity to Algae (EC50) | > 0.012 mg/l (72 h) | Algae | [2] |
Operational Workflow
The following diagram illustrates the standard operating procedure for handling a chemical spill of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. astrazeneca.com.au [astrazeneca.com.au]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. medlibrary.org [medlibrary.org]
- 10. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
